Triphenylphosphine sulfide
Beschreibung
Eigenschaften
IUPAC Name |
triphenyl(sulfanylidene)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15PS/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNGFCUGSYEOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192046 | |
| Record name | Phosphine sulfide, triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Triphenylphosphine sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21795 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3878-45-3 | |
| Record name | Triphenylphosphine sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3878-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylphosphine sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003878453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylphosphine sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine sulfide, triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylphosphine sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triphenylphosphine sulfide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q68E5JRQ8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
triphenylphosphine sulfide chemical properties
An In-depth Technical Guide to the Chemical Properties of Triphenylphosphine (B44618) Sulfide (B99878)
Introduction
Triphenylphosphine sulfide, systematically named triphenyl-λ⁵-phosphanethione, is an organophosphorus compound with the chemical formula (C₆H₅)₃PS, commonly abbreviated as Ph₃PS. It presents as a colorless, air-stable solid that is soluble in many organic solvents.[1] Structurally, the molecule features a phosphorus atom at the center of a distorted tetrahedron, bonded to three phenyl rings and one sulfur atom, exhibiting idealized C₃ point group symmetry.[1][2] This compound serves as a key reagent in various organic synthesis applications and is also studied for its coordination chemistry. This guide provides a detailed overview of its chemical and physical properties, experimental protocols for its synthesis, and its primary chemical reactions.
Physicochemical and Spectroscopic Properties
The fundamental physical and spectroscopic data for this compound are summarized below. These properties are essential for its identification, handling, and application in research settings.
Physical Properties
The key physical characteristics of this compound are presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₈H₁₅PS[3][4] |
| Molar Mass | 294.35 g/mol [1][5] |
| Appearance | White to colorless crystalline solid[1][6][7] |
| Melting Point | 161–163 °C[1][8][9]; 162–164 °C[5][7] |
| Boiling Point | 428.7 °C (at 760 mmHg)[5][10] |
| Density | 1.20 g/cm³[5][10][11] |
| Water Solubility | Insoluble[5][9][11] |
| Organic Solubility | Soluble in dichloromethane (B109758), ethanol[1], isooctane[8] |
| Vapor Pressure | 3.71 x 10⁻⁷ mmHg (at 25 °C)[5] |
Spectroscopic and Structural Data
Spectroscopic data are critical for the structural elucidation and purity assessment of this compound. Table 2 compiles its characteristic spectral and crystallographic parameters.
| Parameter | Data |
| ³¹P NMR (CDCl₃) | δ = 43.3 ppm[6][12][13] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ≈ 7.72 ppm (m), 7.50 ppm (m), 7.44 ppm (m)[10][14] |
| ¹³C NMR (CDCl₃) | Spectra available[10] |
| Infrared (IR) | P=S stretch: 1169–1159 cm⁻¹[15] |
| Crystal System | Monoclinic[2] |
| Space Group | P2₁/c[2] |
| P=S Bond Length | 1.950 Å (average)[2] |
| P-C Bond Length | 1.817 Å (average)[2] |
Chemical Properties and Reactions
This compound is a versatile molecule in synthetic chemistry, primarily utilized as a sulfur-transfer agent. The sulfur atom is weakly nucleophilic.[1]
Synthesis from Triphenylphosphine
The most common synthesis of this compound involves the direct reaction of triphenylphosphine (PPh₃) with elemental sulfur (S₈). The reaction is typically rapid and high-yielding.[6][12] The proposed mechanism involves an initial nucleophilic attack by the phosphine (B1218219) on the S₈ ring to form a zwitterionic intermediate.[6][12][13] This is followed by a cascade of subsequent attacks by other phosphine molecules, ultimately breaking down the sulfur ring to yield eight equivalents of Ph₃PS.[6][13]
Caption: Proposed mechanism for the synthesis of Ph₃PS.
Sulfur Transfer Reactions
A key application of this compound is the conversion of epoxides to their corresponding episulfides (thiiranes).[1] In this reaction, Ph₃PS acts as a sulfur donor, and the thermodynamically stable triphenylphosphine oxide (Ph₃PO) is formed as a byproduct.[1] It is also used to convert ketenes into thioketenes.[1]
Caption: Synthetic utility of this compound.
Coordination Chemistry
This compound can act as a ligand in coordination chemistry, typically binding to metal centers through its sulfur atom.[15] For example, it reacts with diiodine (I₂) to form a 1:1 molecular charge-transfer complex, Ph₃PS·I₂.[16] It has also been used to synthesize complexes with rhodium(I) and ruthenium(II).[15]
Experimental Protocols
Rapid Synthesis of this compound
This procedure is adapted from a high-yield, room-temperature synthesis that is complete in under one minute.[6][12]
Materials:
-
Triphenylphosphine (PPh₃): 2.62 g (10.0 mmol)
-
Elemental Sulfur (S₈): 320 mg (10.0 mmol S atoms)
-
Dichloromethane (CH₂Cl₂): 5 mL
-
Methanol (B129727) (MeOH): ~10 mL
-
Test tube or small flask, vortex mixer, filtration apparatus
Procedure:
-
Add solid triphenylphosphine (10 mmol) and elemental sulfur (10 mmol) to a test tube.[6][12]
-
Immediately cap the tube and shake it vigorously using a vortex mixer. The solids will dissolve within approximately 30 seconds to form a pale-yellow solution. A slight increase in temperature may be noted.[6][12][13]
-
Continue shaking. After about 40 seconds, the product will precipitate as a white crystalline solid.[6][12]
-
Once precipitation is complete, cool the mixture to room temperature.[13]
-
Wash the precipitate with three portions of methanol (2 mL each).[6][12][13]
-
Dry the product in air or under vacuum. Expected yield: ~2.59 g (88%).[6][12] The product purity can be confirmed by NMR spectroscopy.[6][12][13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Phosphine sulfide, triphenyl- | C18H15PS | CID 19758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. chembk.com [chembk.com]
- 6. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound 98 3878-45-3 [sigmaaldrich.com]
- 9. This compound | 3878-45-3 [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. chemwhat.com [chemwhat.com]
- 12. researchgate.net [researchgate.net]
- 13. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]
- 14. This compound(3878-45-3) 1H NMR spectrum [chemicalbook.com]
- 15. isca.me [isca.me]
- 16. Crystal structure of this compound diiodine; the first crystallographically characterised 1∶1 molecular charge-transfer complex of a tertiary phosphine sulfide with diiodine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Structure of Triphenylphosphine Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylphosphine (B44618) sulfide (B99878) ((C₆H₅)₃PS or Ph₃PS) is an organophosphorus compound of significant interest in organic synthesis and analytical chemistry. This technical guide provides a comprehensive overview of its molecular structure, supported by crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its application in research and development.
Molecular Structure and Geometry
Triphenylphosphine sulfide adopts a tetrahedral geometry around the central phosphorus atom, with the sulfur atom and the carbon atoms of the three phenyl rings occupying the vertices. The molecule possesses an idealized C₃ point group symmetry.[1] X-ray crystallography studies have elucidated the precise bond lengths and angles, providing a detailed picture of its three-dimensional structure.
Crystallographic Data
The crystal structure of this compound has been determined to be monoclinic.[2] The key structural parameters are summarized in the table below. The geometry at the phosphorus atom is approximately tetrahedral.[2]
| Parameter | Average Value | Reference |
| Bond Lengths | ||
| P=S Distance | 1.950 (3) Å | [2] |
| P-C Distance | 1.817 Å | [2] |
| Bond Angles | ||
| C-P-S Angle | 113.1 (6)° | [2] |
| C-P-C Angle | 105.7 (16)° | [2] |
| Crystal System | Monoclinic | [2] |
Note: The numbers in parentheses represent the estimated standard deviation of the mean.
Molecular Visualization
The following diagram illustrates the molecular structure of this compound.
Spectroscopic Characterization
Spectroscopic techniques are crucial for the identification and characterization of this compound. The key spectroscopic data are summarized below.
| Technique | Key Observations | Reference(s) |
| ³¹P NMR | A single resonance is observed at approximately 43.3 ppm (in CDCl₃, relative to 85% H₃PO₄).[1][3] | [1][3] |
| ¹H NMR | Multiplets are observed in the aromatic region, typically between 7.4 ppm and 7.8 ppm (in CDCl₃).[4] | [4] |
| ¹³C NMR | Resonances for the phenyl carbons are observed in the range of 128-135 ppm.[5] | [5] |
| IR | - P=S stretch: ~1169-1159 cm⁻¹[5]- Phenyl C=C skeletal vibrations: ~1480-1435 cm⁻¹[5]- Aromatic C-H stretch: ~3057-3054 cm⁻¹[5] | [5] |
Experimental Protocols
Synthesis of this compound
A rapid and efficient method for the synthesis of this compound involves the direct reaction of triphenylphosphine with elemental sulfur at room temperature.[1][3][6]
Materials:
-
Triphenylphosphine (Ph₃P)
-
Elemental sulfur (S₈)
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable solvent (e.g., chloroform (B151607), toluene)[1][6]
-
Methanol (B129727) (MeOH)
-
In a suitable reaction vessel (e.g., a test tube or round-bottom flask), combine equimolar amounts of triphenylphosphine and sulfur. For example, 2.62 g (10 mmol) of triphenylphosphine and 320 mg (10 mmol of S atoms) of sulfur.[1][3]
-
Add a minimal amount of dichloromethane (e.g., 5 mL for a 10 mmol scale reaction) to the solids.[1][3]
-
Vigorously shake or stir the mixture at room temperature. The reaction is exothermic, and the solids will dissolve to form a pale-yellow solution.[1][3]
-
Continue agitation. Within approximately 40-60 seconds, a white crystalline solid of this compound will precipitate out of the solution.[1][3]
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold methanol (e.g., 2 mL x 3) to remove any unreacted starting materials and solvent residues.[1][3]
-
Dry the product in vacuo to obtain pure this compound as a white crystalline solid. An expected yield is around 88%.[1][3]
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: Dissolve a sample of the synthesized this compound in deuterated chloroform (CDCl₃). Acquire the proton-decoupled ³¹P NMR spectrum. A single peak at approximately 43.3 ppm confirms the presence of the product.[1][3]
-
¹H and ¹³C NMR: Dissolve the sample in CDCl₃ and acquire standard ¹H and ¹³C NMR spectra to confirm the presence of the phenyl groups and the overall purity of the compound.
Infrared (IR) Spectroscopy: [7]
-
Prepare a KBr pellet containing a small amount of the this compound product.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Confirm the presence of characteristic peaks for the P=S bond, phenyl ring vibrations, and C-H bonds as detailed in the spectroscopic data table.
Logical Workflow for Synthesis and Characterization
The following diagram outlines the logical workflow from starting materials to the characterized final product.
References
- 1. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine [mdpi.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound(3878-45-3) IR Spectrum [chemicalbook.com]
- 5. isca.me [isca.me]
- 6. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]
- 7. ionicviper.org [ionicviper.org]
An In-depth Technical Guide to the Synthesis of Triphenylphosphine Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of triphenylphosphine (B44618) sulfide (B99878) from triphenylphosphine and elemental sulfur. The information presented is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis process.
Introduction
Triphenylphosphine sulfide is a stable organophosphorus compound with the chemical formula (C₆H₅)₃PS. It serves as a crucial reagent and ligand in various chemical transformations. The synthesis from triphenylphosphine and elemental sulfur is a classic and straightforward reaction, notable for its efficiency and high yield. Recent advancements have demonstrated that this reaction can be performed rapidly at room temperature, making it an even more attractive method for laboratory and potential industrial applications.[1][2][3]
Reaction Mechanism
The synthesis of this compound proceeds via a nucleophilic attack of triphenylphosphine on the octasulfur ring (S₈).[1][2] This initial attack leads to the formation of a zwitterionic intermediate. A subsequent cascade of nucleophilic attacks by seven additional molecules of triphenylphosphine on the polysulfide chain ultimately yields eight molecules of this compound. The first step of this cascade is considered to be the rate-determining step.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with a highly efficient and rapid synthesis of this compound.
| Parameter | Value | Reference(s) |
| Reactants | Triphenylphosphine, Elemental Sulfur (S₈) | [1][3] |
| Stoichiometry | 1:1 molar ratio (PPh₃:S) | [1][3] |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | [1][3] |
| Other Suitable Solvents | Chloroform (CHCl₃), Toluene | [1][2] |
| Reaction Temperature | Room Temperature (slight exotherm to ~40 °C) | [1][2] |
| Reaction Time | < 1 minute (typically ~40 seconds) | [1][3] |
| Yield | 88% | [1][3] |
| Product Appearance | White crystalline solid | [1][2] |
| Purification Method | Filtration and washing with methanol (B129727) | [1][3] |
| ³¹P NMR (PPh₃ in CDCl₃) | 7.32 ppm | [1][2] |
| ³¹P NMR (Ph₃PS in CDCl₃) | 43.3 ppm | [1][2] |
Detailed Experimental Protocol
This protocol is adapted from a recently developed rapid synthesis method.[1][3]
Materials:
-
Triphenylphosphine (flakes)
-
Elemental sulfur (powder)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Test tube or round-bottom flask
-
Vortex mixer or magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a suitable reaction vessel (e.g., a test tube for a 10 mmol scale), add solid triphenylphosphine (2.62 g, 10 mmol).[1][3]
-
Add an equimolar amount of elemental sulfur (0.32 g, 10 mmol of S atoms) to the triphenylphosphine.[1][3]
-
Immediately and vigorously shake the reaction mixture using a vortex mixer or stir rapidly with a magnetic stirrer.[1][3]
-
The solid reactants will dissolve, and the solution will become homogeneous and pale yellow within approximately 30 seconds. A slight increase in temperature to about 40 °C may be observed.[1][2]
-
After about 40 seconds, the product, this compound, will precipitate as a white solid.[1][3]
-
Allow the mixture to cool to room temperature.
-
Collect the white crystalline product by filtration.
-
Wash the precipitate with methanol (3 x 2 mL) to remove any unreacted starting materials or impurities.[1][3]
-
Dry the purified this compound to obtain the final product (yield ~2.59 g, 88%).[1][3]
-
The purity of the product can be confirmed by ¹H, ¹³C, and ³¹P NMR spectroscopy.[1][2]
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Step-by-step workflow for the synthesis and purification.
References
The Core Mechanism of Triphenylphosphine Sulfide Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylphosphine (B44618) sulfide (B99878) (Ph₃PS) is a common organophosphorus compound with significant applications in organic synthesis, including as a reagent for the conversion of epoxides to episulfides and in the formation of thioketenes.[1][2] Its formation is a key step in various desulfurization reactions, a process of significant interest in both academic research and industrial applications, including the analysis of sulfur compounds.[1][2] This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of triphenylphosphine sulfide, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Mechanisms of Formation
The formation of this compound primarily proceeds through two main pathways: the direct reaction with elemental sulfur and the desulfurization of organic sulfur-containing compounds.
Reaction with Elemental Sulfur (S₈)
The most direct route to this compound involves the reaction of triphenylphosphine (PPh₃), a common organophosphorus compound, with elemental sulfur.[3][4][5][6] Elemental sulfur typically exists as a cyclic octatomic molecule (S₈). The reaction is initiated by the nucleophilic attack of the phosphorus atom of triphenylphosphine on the S₈ ring.[3][4] This initial attack is considered the rate-determining step and leads to the formation of a zwitterionic intermediate.[3][4] Subsequently, a cascade of nucleophilic attacks by seven additional molecules of triphenylphosphine on the polysulfide chain ultimately yields eight molecules of this compound.[3][4]
Historically, this reaction was considered to be slow at room temperature, often requiring elevated temperatures.[3][4] However, recent studies have demonstrated that the reaction can proceed very rapidly (less than one minute) at room temperature when conducted in a sufficient amount of an appropriate solvent, leading to high yields.[3][7]
Proposed Reaction Mechanism with Elemental Sulfur
Caption: Proposed mechanism for the reaction of triphenylphosphine with elemental sulfur.
Desulfurization of Organic Sulfur Compounds
Triphenylphosphine is a potent desulfurizing agent, capable of abstracting sulfur atoms from various organic compounds, leading to the formation of this compound. This reactivity is particularly notable with disulfides and polysulfides.
Desulfurization of Disulfides: The reaction with organic disulfides (RSSR') involves the nucleophilic attack of triphenylphosphine on one of the sulfur atoms.[8] This leads to the formation of a phosphonium (B103445) mercaptide intermediate.[8] Subsequent intramolecular collapse or nucleophilic attack by the mercaptide ion results in the formation of a sulfide (RSR') and this compound.[8] While diacyl and dithioacyl disulfides are readily desulfurized, dialkyl and diaryl disulfides often require more forcing conditions, such as heating in a solvent like boiling benzene (B151609) or even neat at high temperatures (250-300°C).[8][9]
Desulfurization of Polysulfides: Aromatic polysulfides, such as trisulfides and tetrasulfides, also react with triphenylphosphine to yield this compound.[10] Studies have shown that tetrasulfides are desulfurized significantly faster than trisulfides.[10]
Visible-Light-Driven Desulfurization: Recent advancements have demonstrated a visible-light-driven desulfurization of thiols promoted by a triphenylphosphine oxide (TPPO) and triphenylphosphine (TPP) complex.[11][12] In this process, photoexcitation of the TPPO-TPP complex facilitates single electron transfer, leading to the formation of radical ions that trigger the desulfurization process and subsequent C-C bond formation.[12]
General Desulfurization Workflow
Caption: General workflow for the desulfurization of organic compounds by triphenylphosphine.
Quantitative Data Summary
The efficiency of this compound formation is highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.
Table 1: Reaction of Triphenylphosphine with Elemental Sulfur
| Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Dichloromethane (B109758) | Room Temperature | < 1 minute | 88 | [3][7] |
| Chloroform | Room Temperature | < 1 minute | High | [4] |
| Toluene | Room Temperature | < 1 minute | High | [4] |
| Benzene | 7.35 | - | - | [13] |
| 95% Ethanol | Reflux | - | - | [14] |
| Benzene | 70-100 (Reflux) | 8-10 hours | - | [15] |
Table 2: Desulfurization of Diphenyl Disulfide with Triphenylphosphine
| Conditions | Temperature (°C) | Time (minutes) | Product Yields (%) | Reference |
| Neat (Fusion) | 250 | 34 | 17 (PhSPh), 17 (Ph₃PS) | [8] |
| Neat (Fusion) | 250 | 120 | 63 (PhSPh), 67 (Ph₃PS) | [8] |
Table 3: Spectroscopic Data
| Compound | ³¹P NMR Chemical Shift (ppm) | Solvent | Reference |
| Triphenylphosphine (PPh₃) | -7.32 | CDCl₃ | [3] |
| This compound (Ph₃PS) | 43.3 | CDCl₃ | [3][4] |
Experimental Protocols
Synthesis of this compound from Elemental Sulfur
This protocol is adapted from a rapid and efficient method described in the literature.[3][7]
Materials:
-
Triphenylphosphine (flakes)
-
Elemental sulfur (powder)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (B129727) (MeOH)
-
Test tube or round-bottom flask
-
Vortex mixer or magnetic stirrer
Procedure:
-
To a test tube, add equimolar amounts of solid triphenylphosphine (e.g., 2.62 g, 10 mmol) and elemental sulfur (e.g., 320 mg, 10 mmol).[3][7]
-
Add a sufficient amount of dichloromethane (e.g., 5 mL for a 10 mmol scale).[3][7]
-
Vigorously shake the reaction mixture using a vortex mixer or stir rapidly with a magnetic stirrer at room temperature.[3][7]
-
The solid reactants will dissolve, and the solution will become homogeneous with a slight increase in temperature to about 40°C.[4]
-
Within approximately 40 seconds, this compound will precipitate as a white crystalline solid.[3][7]
-
Allow the mixture to cool to room temperature.
-
Filter the precipitate and wash it with methanol (2 x 3 mL).[3][7]
-
Dry the solid to obtain pure this compound. The reported yield for this procedure is 88%.[3][7]
Experimental Workflow
Caption: Workflow for the synthesis of this compound from elemental sulfur.
Conclusion
The formation of this compound is a fundamental reaction in organophosphorus chemistry with well-established mechanisms. The primary routes involve the direct reaction with elemental sulfur, initiated by a nucleophilic attack, and the desulfurization of various organic sulfur compounds. While traditionally requiring heat, modern protocols allow for the rapid and high-yield synthesis of this compound at room temperature. Understanding these core mechanisms, supported by the quantitative data and experimental protocols provided, is crucial for researchers and professionals in drug development and organic synthesis for the effective application of these reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. mdpi.com [mdpi.com]
- 4. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]
- 5. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. Triphenylphosphine oxide promoting visible-light-driven C–C coupling via desulfurization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Triphenylphosphine oxide promoting visible-light-driven C–C coupling via desulfurization - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00001J [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ionicviper.org [ionicviper.org]
- 15. CN103073584A - Method for preparing triphenylphosphine - Google Patents [patents.google.com]
A Technical Guide to the Solubility of Triphenylphosphine Sulfide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of triphenylphosphine (B44618) sulfide (B99878) in various organic solvents. Given the frequent use of triphenylphosphine in synthetic chemistry, understanding the solubility of its sulfide byproduct is critical for purification, reaction workup, and overall process development in research and drug discovery.
Quantitative Data on Solubility
A thorough review of scientific literature and chemical databases reveals a notable lack of specific quantitative data (e.g., in g/100 mL or mol/L at a given temperature) for the solubility of triphenylphosphine sulfide. However, qualitative descriptions of its solubility are available and have been compiled below. This information is valuable for solvent screening and initial process design.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Class | Qualitative Solubility |
| Dichloromethane (B109758) | Halogenated Hydrocarbon | Soluble[1] |
| Chloroform | Halogenated Hydrocarbon | Soluble[2][3] |
| Toluene | Aromatic Hydrocarbon | Soluble[2][3] |
| Ethanol | Alcohol | Soluble[1] |
| Isooctane | Aliphatic Hydrocarbon | Soluble[4][5][6] |
| Methanol | Alcohol | Sparingly Soluble* |
*Methanol is often used as a wash solvent during the synthesis of this compound, implying that the compound is not highly soluble in it, allowing for the removal of more soluble impurities.[3][7]
It is noteworthy that in at least one documented synthesis, this compound precipitates from a dichloromethane solution upon completion of the reaction, indicating that while it is soluble, its solubility is finite and can be exceeded under reaction conditions.[3][7]
Experimental Protocol for Solubility Determination
For applications requiring precise solubility values, direct experimental determination is necessary. The following is a detailed gravimetric method for quantifying the solubility of a solid compound like this compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of choice
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled orbital shaker or magnetic stirrer with a hotplate
-
Thermostatic water bath (optional, for enhanced temperature stability)
-
Calibrated thermometer or temperature probe
-
Glass vials with PTFE-lined screw caps
-
Glass syringe
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Pre-weighed glass vials for collecting filtrate
-
Drying oven or vacuum oven
-
Desiccator
Procedure:
-
Preparation of the Saturated Solution: a. Add an excess amount of this compound to a clean, dry glass vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation. b. Add a known volume of the selected organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in the temperature-controlled shaker or on the magnetic stirrer within a water bath set to the desired experimental temperature. e. Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sampling of the Saturated Solution: a. After the equilibration period, cease agitation and allow the excess solid to settle for at least 2-4 hours, while maintaining the constant temperature. b. Preheat the glass syringe to the experimental temperature to prevent premature crystallization of the solute during sampling. c. Carefully draw a known volume of the clear supernatant into the preheated syringe, ensuring no solid particles are disturbed. d. Attach a 0.22 µm syringe filter to the syringe. e. Dispense the solution through the filter into a pre-weighed collection vial. Record the exact volume of the filtrate.
-
Gravimetric Analysis: a. Weigh the collection vial containing the filtered saturated solution to determine the mass of the solution. b. Carefully evaporate the solvent from the vial using a gentle stream of inert gas, a rotary evaporator, or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. c. Once the solid residue is completely dry, place the vial in a desiccator to cool to room temperature. d. Weigh the vial containing the dry this compound.
-
Calculation of Solubility: a. Mass of dissolved this compound: (Mass of vial + dry solid) - (Mass of empty vial) b. Mass of solvent: (Mass of vial + solution) - (Mass of vial + dry solid) c. Solubility ( g/100 g solvent): (Mass of dissolved solid / Mass of solvent) x 100 d. Solubility (g/L): (Mass of dissolved solid / Volume of filtrate in L)
Visualization of Experimental Workflow
The following diagram provides a clear, step-by-step visualization of the experimental protocol for determining solubility.
Caption: A workflow diagram illustrating the key stages of the gravimetric method for solubility determination.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 3878-45-3 [chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
triphenylphosphine sulfide melting point and physical constants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical constants and experimental protocols related to triphenylphosphine (B44618) sulfide (B99878). The information is presented to support research and development activities where this compound is utilized.
Core Physical and Chemical Properties
Triphenylphosphine sulfide, with the chemical formula (C₆H₅)₃PS, is a colorless, crystalline solid.[1] It is a common organophosphorus reagent used in various organic synthesis applications. A summary of its key physical constants is provided in the table below for easy reference.
| Physical Constant | Value |
| Melting Point | 161-163 °C[1][2][3][4][5] |
| Molecular Formula | C₁₈H₁₅PS[3] |
| Molar Mass | 294.35 g/mol [1][3] |
| Density | 1.2 g/cm³[2][3][6] |
| Boiling Point | 428.7 ± 28.0 °C at 760 mmHg[3] |
| Flash Point | 213.1 ± 24.0 °C[3] |
| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C[3] |
| Solubility | Soluble in dichloromethane (B109758), ethanol, and isooctane.[1][2] Insoluble in water.[2][6] |
| Appearance | Colorless to white crystalline solid[1] |
Experimental Protocols
Synthesis of this compound
A rapid and efficient method for the synthesis of this compound involves the direct reaction of triphenylphosphine with elemental sulfur.
Materials:
-
Triphenylphosphine (Ph₃P)
-
Elemental Sulfur (S₈)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (B129727) (MeOH)
Procedure:
-
In a suitable reaction vessel, combine equimolar amounts of triphenylphosphine and sulfur.
-
Add a minimal amount of dichloromethane to facilitate stirring and create a concentrated reaction medium.
-
Agitate the mixture vigorously at room temperature. The reaction is exothermic and proceeds rapidly, often in under a minute.
-
The product, this compound, will precipitate out of the solution as a white solid.
-
Collect the solid by filtration.
-
Wash the collected precipitate with methanol to remove any unreacted starting materials or impurities.
-
Dry the purified this compound.
This method provides a high yield of this compound with high purity.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Thermometer
Procedure:
-
Sample Preparation: Finely powder a small amount of the crystalline this compound.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. The packed sample height should be approximately 2-3 mm.
-
Initial Rapid Determination (Optional but Recommended): Place the loaded capillary tube in the melting point apparatus and heat at a rapid rate to quickly determine an approximate melting range. This helps in setting the parameters for a more accurate measurement.
-
Accurate Melting Point Measurement:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed.
-
Place a new loaded capillary tube in the apparatus.
-
Heat the sample at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
Carefully observe the sample through the magnifying lens.
-
-
Recording the Melting Range:
-
Record the temperature at which the first droplet of liquid is observed. This is the beginning of the melting range.
-
Record the temperature at which the entire solid has completely melted into a clear liquid. This is the end of the melting range.
-
Synthesis Workflow
The following diagram illustrates the straightforward workflow for the synthesis of this compound from triphenylphosphine and sulfur.
References
- 1. researchgate.net [researchgate.net]
- 2. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of Melting Point [wiredchemist.com]
Spectroscopic Profile of Triphenylphosphine Sulfide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for triphenylphosphine (B44618) sulfide (B99878) (Ph₃PS), a key organophosphorus compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, analysis, and drug development. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analysis of triphenylphosphine sulfide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard for ¹H and ¹³C NMR, and 85% phosphoric acid (H₃PO₄) as an external standard for ³¹P NMR.[1][2]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.72 - 7.65 | Multiplet | - | 6H, ortho-protons of phenyl rings |
| 7.52 - 7.38 | Multiplet | - | 9H, meta- and para-protons of phenyl rings |
Note: The signals for the meta and para protons often appear as a complex multiplet.[3]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JP-C) Hz | Assignment |
| 132.9 | Doublet | ~98 | C1 (ipso-carbon) |
| 131.6 | Doublet | ~3 | C4 (para-carbon) |
| 130.6 | Doublet | ~9 | C2/C6 (ortho-carbons) |
| 128.5 | Doublet | ~12 | C3/C5 (meta-carbons) |
Note: The coupling between the phosphorus and carbon atoms is a key feature in the ¹³C NMR spectrum of organophosphorus compounds.[4]
Table 3: ³¹P NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity |
| ~43.3 | Singlet |
Note: The chemical shift is reported relative to 85% H₃PO₄. The spectrum is typically proton-decoupled.[1][5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is typically recorded using a potassium bromide (KBr) pellet.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3055 | Medium | C-H stretching (aromatic) |
| ~1480, ~1435 | Strong | C=C stretching (phenyl ring) |
| ~1100 | Strong | P-phenyl stretching |
| ~745, ~690 | Strong | C-H bending (out-of-plane) |
| ~630 | Medium-Strong | P=S stretching |
Mass Spectrometry (MS)
Mass spectra are commonly obtained using Electron Ionization (EI).
Table 5: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 294 | 100 | [M]⁺ (Molecular ion) |
| 262 | ~20 | [M - S]⁺ |
| 185 | ~60 | [P(C₆H₅)₂]⁺ |
| 108 | ~30 | [P(C₆H₅)]⁺ |
| 77 | ~40 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ³¹P NMR
-
Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a standard NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H).
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Reference the spectrum to the residual solvent peak of CHCl₃ at 7.26 ppm or to internal TMS at 0 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm or to internal TMS at 0 ppm.[6]
-
-
³¹P NMR:
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Potassium Bromide (KBr) Pellet Method
-
Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.[8]
-
Pellet Formation: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[9][10]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Background Scan: Record a background spectrum of the empty spectrometer.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.[11]
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺) and various fragment ions.[12][13]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.
Visualization of the Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
Caption: Individual Spectroscopic Experimental Workflows.
References
- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. This compound(3878-45-3) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. benchchem.com [benchchem.com]
- 7. barron.rice.edu [barron.rice.edu]
- 8. shimadzu.com [shimadzu.com]
- 9. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 10. pelletpressdiesets.com [pelletpressdiesets.com]
- 11. ionicviper.org [ionicviper.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to Triphenylphosphine Sulfide (CAS: 3878-45-3)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triphenylphosphine (B44618) sulfide (B99878), with the CAS Number 3878-45-3, is a stable, colorless organophosphorus compound widely utilized in organic and organometallic chemistry.[1] Structurally, it features a tetrahedral phosphorus center bonded to three phenyl rings and one sulfur atom.[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, applications, and safety information. Its primary roles include acting as a sulfur transfer reagent, a ligand in coordination chemistry, and an analytical reagent for sulfur detection.[1][3]
Chemical and Physical Properties
Triphenylphosphine sulfide, also known as triphenyl-λ⁵-phosphanethione, is a white, odorless solid at room temperature.[1][4] It is generally insoluble in water but soluble in various organic solvents.[5][6]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 3878-45-3 | [7] |
| Molecular Formula | C₁₈H₁₅PS | [8] |
| Molecular Weight | 294.34 g/mol | [9] |
| Appearance | White solid | [4] |
| Melting Point | 162 - 164 °C | [4] |
| Solubility | Insoluble in water | [5][6] |
| Density | 1.20 g/cm³ | [5] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data Points | Source(s) |
| ³¹P NMR | Chemical shift (δ) ≈ 43.3 ppm (in CDCl₃) | [10][11] |
| ¹³C NMR | Phenyl ring signals observed between 128-135 ppm | [12] |
| IR Spectroscopy | C-H stretching vibrations observed at 3054-3057 cm⁻¹ | [12] |
| Mass Spectrometry | Molecular ion peak consistent with MW 294.35 | [8] |
Table 3: Crystallographic Data
| Parameter | Value | Source(s) |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [2] |
| P=S Bond Length | ~1.950 Å | [2] |
| P-C Bond Length | ~1.817 Å | [2] |
| C-P-S Bond Angle | ~113.1° | [2] |
| C-P-C Bond Angle | ~105.7° | [2] |
Synthesis and Experimental Protocols
The most common and efficient synthesis of this compound involves the direct reaction of triphenylphosphine with elemental sulfur.[10] Older methods required prolonged heating, but recent procedures have demonstrated that the reaction can be completed in under a minute at room temperature.[13][14]
Experimental Protocol: Rapid Synthesis of this compound[10][13]
This protocol is based on the highly efficient method reported by Dager et al.
Materials:
-
Triphenylphosphine (PPh₃) (2.62 g, 10 mmol)
-
Elemental Sulfur (S₈) (320 mg, 10 mmol of S atoms)
-
Dichloromethane (B109758) (CH₂Cl₂) (5 mL)
-
Methanol (B129727) (MeOH) (~10 mL)
-
Reaction tube with a cap
-
Mechanical shaker (e.g., vortex mixer)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a reaction tube, add triphenylphosphine (2.62 g, 10 mmol).
-
Add elemental sulfur (320 mg, 10 mmol).
-
Add dichloromethane (5 mL) to the tube and securely cap it.
-
Begin vigorous shaking of the reaction mixture using a mechanical shaker.
-
Observe the reaction progress. The solid reactants will dissolve within approximately 30 seconds to form a pale-yellow solution. A slight exotherm may be noticed.
-
Continue shaking. After approximately 40 seconds, the product, this compound, will begin to precipitate as a white solid.[10]
-
Once precipitation is complete (typically within 1 minute of total reaction time), allow the mixture to cool to room temperature.
-
Filter the white precipitate using a Büchner funnel.
-
Wash the collected solid with three portions of methanol (2 mL each).
-
Dry the product in vacuo to yield pure this compound. (Typical yield: ~2.59 g, 88%).[10][13]
Caption: Workflow for the rapid synthesis of this compound.
Reactivity and Applications
This compound is a versatile reagent with applications spanning organic synthesis, coordination chemistry, and analytical methods.
Organic Synthesis
The primary use of this compound in organic synthesis is as a sulfur-transfer agent. It is particularly effective for the conversion of epoxides to their corresponding episulfides (thiiranes). This reaction proceeds with the concomitant formation of the thermodynamically stable triphenylphosphine oxide.[1]
Reaction: R₂C(O)CR₂ + Ph₃PS → R₂C(S)CR₂ + Ph₃PO
It also reacts with ketenes to generate thioketenes.[1]
Coordination Chemistry
The sulfur atom in this compound is weakly nucleophilic, allowing it to act as a Lewis base and a ligand for various metals.[1][15] Its bulky phenyl groups can influence the coordination sphere of the metal center, stabilizing complexes and affecting their structural properties.[3] It has been used to synthesize complexes with metals such as rhodium(I) and ruthenium(II).[12] For example, it forms complexes with the general formulas [Rh(Ph₃PS)₃Cl] and [Ru(Ph₃PS)₃Cl₂].[12]
Caption: Role of this compound as a ligand in coordination chemistry.
Analytical Chemistry
This compound is utilized in the analysis of sulfur compounds. Elemental sulfur and other labile organosulfur compounds react with triphenylphosphine to produce this compound, which can then be quantified using techniques like gas chromatography.[1][15]
Safety and Handling
This compound is considered hazardous and should be handled with appropriate safety precautions.
Table 4: GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [16] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [16] |
| Skin Irritation | H315 | Causes skin irritation | |
| Eye Irritation | H319 | Causes serious eye irritation | |
| STOT SE 3 | H335 | May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.[4]
-
Eye Protection: Wear safety glasses with side shields or goggles (compliant with EN166).[9]
-
Hand Protection: Wear suitable protective gloves.[9]
-
Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[9]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and away from strong oxidizing agents.[4]
Toxicology:
-
The intravenous LD50 in mice is reported as 180 mg/kg.[16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. fishersci.com [fishersci.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound | 3878-45-3 [chemicalbook.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. spectrabase.com [spectrabase.com]
- 12. isca.me [isca.me]
- 13. researchgate.net [researchgate.net]
- 14. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]
- 15. wikiwand.com [wikiwand.com]
- 16. Phosphine sulfide, triphenyl- | C18H15PS | CID 19758 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Genesis of a Versatile Reagent: The Discovery and History of Triphenylphosphine Sulfide
A cornerstone of organophosphorus chemistry, triphenylphosphine (B44618) sulfide (B99878) ((C₆H₅)₃PS), has a rich history stretching back to the late 19th century. Its journey from a novel discovery to an indispensable tool in modern synthetic chemistry is a testament to the evolution of experimental techniques and theoretical understanding. This in-depth technical guide explores the seminal discovery, the evolution of its synthesis, and the elucidation of its reaction mechanisms, providing researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective.
The Dawn of a New Phosphorus Compound: The First Synthesis
The first documented synthesis of triphenylphosphine sulfide is attributed to the German chemists August Michaelis and A. Flemming in 1871. Their pioneering work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for the study of this important class of compounds. The initial synthesis involved the direct reaction of triphenylphosphine with elemental sulfur. While the exact yield was not reported in their seminal paper, the method established the fundamental principle of phosphine (B1218219) sulfurization that remains relevant to this day.
Evolution of Synthetic Methodologies: A Journey Towards Efficiency
Since its initial discovery, the synthesis of this compound has undergone significant refinement, driven by the pursuit of higher yields, shorter reaction times, and milder reaction conditions. The following table summarizes the evolution of key synthetic methods, highlighting the progress in efficiency and experimental design.
| Method | Year | Key Reagents | Solvent | Reaction Time | Yield (%) |
| Michaelis and Flemming | 1871 | Triphenylphosphine, Elemental Sulfur | Not specified | Not specified | - |
| Bartlett and Meguerian | 1956 | Triphenylphosphine, Elemental Sulfur | Benzene (B151609) | Several hours | ~95% |
| Modern Room Temperature | 2022 | Triphenylphosphine, Elemental Sulfur | Dichloromethane (B109758) | < 1 minute | 88% |
Delving into the Reaction: The Mechanistic Pathway
A significant leap in understanding the formation of this compound came in 1956 with the work of P. D. Bartlett and G. Meguerian. Their kinetic studies elucidated the mechanism of the reaction between triphenylphosphine and elemental sulfur (in its S₈ crown form). The reaction proceeds through a nucleophilic attack of the phosphorus atom on the sulfur ring, leading to the formation of a zwitterionic intermediate. This is followed by a series of intramolecular sulfur transfers, ultimately yielding the stable this compound.
Caption: Reaction mechanism of this compound formation.
Experimental Protocols: From Historical to Modern Synthesis
To provide a practical understanding of the evolution of synthetic techniques, this section details the experimental protocols for both a classical and a modern method for the preparation of this compound.
Classical Synthesis (Based on Bartlett and Meguerian, 1956)
Objective: To synthesize this compound via the reaction of triphenylphosphine with elemental sulfur in a heated solvent.
Materials:
-
Triphenylphosphine
-
Elemental Sulfur
-
Benzene (or Toluene)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
A solution of triphenylphosphine in benzene is prepared in a round-bottom flask equipped with a reflux condenser.
-
A stoichiometric amount of elemental sulfur is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours.
-
The progress of the reaction can be monitored by the disappearance of the yellow color of elemental sulfur.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then recrystallized from ethanol to yield pure this compound as a white crystalline solid.
Modern, Rapid Synthesis at Room Temperature (2022)
Objective: To synthesize this compound rapidly and efficiently at room temperature.[1][2][3][4][5]
Materials:
-
Triphenylphosphine (2.62 g, 10 mmol)[2]
-
Elemental Sulfur (0.32 g, 10 mmol)[2]
-
Dichloromethane (5 mL)[2]
-
Methanol (for washing)[2]
Procedure:
-
In a test tube, combine triphenylphosphine and elemental sulfur.[2]
-
Add dichloromethane to the mixture.[2]
-
Shake the test tube vigorously. The reaction is exothermic and proceeds rapidly, with the solids dissolving to form a clear solution, followed by the precipitation of the product. The entire reaction is typically complete in under one minute.[2]
-
Filter the resulting white precipitate and wash it with a small amount of cold methanol.[2]
-
Dry the product to obtain pure this compound. The reported yield for this method is approximately 88%.[2]
Logical Progression of Synthetic Improvement
The advancement in the synthesis of this compound showcases a clear progression towards more efficient and sustainable chemical practices.
Caption: Evolution of this compound synthesis.
Conclusion
The journey of this compound from its discovery in the 19th century to its current status as a readily accessible and versatile reagent is a compelling narrative of scientific progress. The development of highly efficient, room-temperature synthetic methods from the early, less defined procedures underscores the power of mechanistic understanding and the continuous drive for improvement in chemical synthesis. This historical and technical overview provides a valuable resource for researchers, enabling a deeper appreciation of this fundamental organophosphorus compound and its role in advancing the chemical sciences.
References
- 1. mdpi.com [mdpi.com]
- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 3. Chemical Biology of H2S Signaling through Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Reactivity of the P=S Bond in Triphenylphosphine Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylphosphine (B44618) sulfide (B99878) (Ph₃PS), a stable and crystalline organophosphorus compound, is a versatile reagent in organic synthesis and coordination chemistry.[1] The reactivity of the phosphorus-sulfur (P=S) double bond is central to its synthetic utility, participating in a range of transformations including desulfurization, sulfur transfer reactions, and serving as a ligand for transition metals. This technical guide provides a comprehensive overview of the core reactivity of the P=S bond in triphenylphosphine sulfide, with a focus on its applications in organic synthesis and coordination chemistry. The guide includes detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its use in research and development.
Physicochemical Properties
This compound is a colorless solid with a melting point of 161-163 °C.[1] It is soluble in various organic solvents such as dichloromethane (B109758) and ethanol.[1] The molecule possesses an idealized C₃ point group symmetry.[1]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅PS | [2] |
| Molecular Weight | 294.35 g/mol | [2] |
| Melting Point | 161-163 °C | [1] |
| ¹H NMR (CDCl₃) | δ 7.72 (m), 7.50 (m), 7.44 (m) | [3] |
| ³¹P NMR (CDCl₃) | δ 43.3 ppm | [4] |
| IR (KBr, cm⁻¹) | P=S stretch: ~637 cm⁻¹ | [3] |
| P=S Bond Dissociation Enthalpy | ~347 kJ/mol | [5] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the direct reaction of triphenylphosphine (PPh₃) with elemental sulfur (S₈).[4] This reaction is typically fast and high-yielding.
Experimental Protocol: Synthesis of this compound
Materials:
-
Triphenylphosphine (flakes)
-
Elemental sulfur
-
Dichloromethane (CH₂Cl₂)
-
Methanol (B129727) (MeOH)
Procedure: [4]
-
To a test tube, add equimolar amounts of solid triphenylphosphine (e.g., 2.62 g, 10 mmol) and elemental sulfur (e.g., 320 mg, 10 mmol).
-
Add a minimal amount of dichloromethane (e.g., 5 mL) to facilitate stirring.
-
Shake the reaction mixture vigorously. The reaction is exothermic and proceeds rapidly, often in less than a minute.
-
The product, this compound, will precipitate as a white solid.
-
Filter the solid product and wash with methanol (3 x 2 mL).
-
Dry the product to obtain pure this compound.
Yield: 88%[4]
Characterization: The purity of the product can be confirmed by ¹H, ³¹P, and ¹³C NMR spectroscopy.[4]
Reactivity of the P=S Bond
The reactivity of the P=S bond in this compound is characterized by the nucleophilicity of the sulfur atom and the ability of the phosphorus center to stabilize a positive charge.[1] This allows for a variety of chemical transformations.
Desulfurization Reactions
This compound is a key product in desulfurization reactions where triphenylphosphine is used to abstract sulfur from organic polysulfides.[6] The formation of the stable Ph₃PS drives these reactions.
Table 2: Desulfurization of Aromatic Polysulfides with Triphenylphosphine
| Substrate | Product | Reaction Conditions | Yield of Ph₃PS | Reference |
| Diphenyl disulfide | Diphenyl sulfide | Neat, 250-300 °C, N₂ atmosphere | High (qualitative) | [7] |
| Bis(4-methylbenzene) trisulfide | Bis(4-methylbenzene) disulfide | Room temperature | Not specified | [8] |
| Bis(4-methylbenzene) tetrasulfide | Bis(4-methylbenzene) trisulfide | Room temperature | Not specified | [8] |
Sulfur Transfer Reactions: Synthesis of Thiiranes from Epoxides
A significant application of this compound is the conversion of epoxides to thiiranes (episulfides).[1] This reaction proceeds via a sulfur transfer mechanism.
Experimental Protocol: Conversion of Epoxides to Thiiranes
Table 3: Synthesis of Thiiranes from Epoxides
| Epoxide Substrate | Thiirane Product | Reaction Conditions | Yield | Reference |
| Styrene oxide | Styrene sulfide | Not specified | High (qualitative) | [9] |
| Cyclohexene oxide | Cyclohexene sulfide | Not specified | Not specified | [9] |
It is important to note that other reagents, such as thiourea, are also commonly used for this transformation and may offer milder reaction conditions.[10]
Coordination Chemistry
The sulfur atom in this compound can act as a soft Lewis base, allowing it to coordinate to various transition metals.[11] This has led to the synthesis and characterization of numerous metal complexes.
Table 4: Metal Complexes of this compound
| Metal Center | Complex | Synthesis Conditions | Reference |
| Rhodium(I) | [Rh(Ph₃PS)₃Cl] | Wilkinson's catalyst treated with Ph₃PS in methanol/benzene | [12] |
| Ruthenium(II) | [Ru(Ph₃PS)₃Cl₂] | RuCl₃ treated with Ph₃PS in aqueous alcohol/benzene | [12] |
| Palladium(II) | [Pd(Hdz)(PPh₃)Cl] (Hdz = dithizonate) | PdCl₂ with dithizone (B143531) and PPh₃ | [8][13] |
The coordination of Ph₃PS to a metal center can be confirmed by spectroscopic methods, such as a shift in the P=S stretching frequency in the IR spectrum.[12]
Mechanistic Insights
Synthesis of this compound
The reaction is initiated by a nucleophilic attack of the triphenylphosphine on the S₈ ring, leading to a zwitterionic intermediate. This is followed by a cascade of subsequent attacks by other triphenylphosphine molecules to break down the sulfur ring and form eight equivalents of this compound.[4]
Caption: Synthesis of this compound
Desulfurization of Disulfides
The desulfurization of a disulfide by triphenylphosphine proceeds through a nucleophilic attack of the phosphine (B1218219) on one of the sulfur atoms of the disulfide bond. This forms a phosphonium (B103445) salt intermediate, which then undergoes further reaction to yield the corresponding sulfide and this compound.
Caption: Desulfurization of Disulfides
Conversion of Epoxides to Thiiranes
The mechanism for the conversion of epoxides to thiiranes using this compound is proposed to involve the initial formation of a complex between the epoxide and Ph₃PS, followed by an intramolecular rearrangement and elimination of triphenylphosphine oxide to yield the thiirane.[14]
Caption: Epoxide to Thiirane Conversion
Conclusion
The reactivity of the P=S bond in this compound is a cornerstone of its utility in modern organic and inorganic chemistry. Its role in desulfurization, sulfur transfer reactions, and as a ligand for transition metals highlights its versatility. This guide provides a foundational understanding of these core reactivities, supported by experimental data and mechanistic visualizations, to aid researchers in leveraging the full potential of this valuable reagent. Further exploration into the catalytic applications of its metal complexes and the development of stereoselective sulfur transfer reactions remain promising areas for future research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phosphine sulfide, triphenyl- | C18H15PS | CID 19758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(3878-45-3) IR Spectrum [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Novel palladium(II) complex derived from mixed ligands of dithizone and triphenylphosphine synthesis, characterization, crystal structure, and DFT study | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 9. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organocatalytic Synthesis of Thiiranes from Alkenes - ChemistryViews [chemistryviews.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. isca.me [isca.me]
- 13. ajol.info [ajol.info]
- 14. Chiral Phosphoric Acid Catalyzed Conversion of Epoxides into Thiiranes: Mechanism, Stereochemical Model, and New Catalyst Design - PMC [pmc.ncbi.nlm.nih.gov]
Triphenylphosphine Sulfide: A Versatile Source of Elemental Sulfur for Chemical Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylphosphine (B44618) sulfide (B99878) (TPPS), with the chemical formula (C₆H₅)₃PS, is a stable, crystalline organophosphorus compound. While it is often considered a byproduct in various chemical reactions, its utility as a sulfur atom donor has carved a significant niche in organic synthesis. This technical guide provides a comprehensive overview of triphenylphosphine sulfide as a source of elemental sulfur, with a focus on its applications in the synthesis of sulfur-containing molecules relevant to drug development. We will delve into the quantitative aspects of its formation and sulfur-transfer capabilities, provide detailed experimental protocols, and visualize key processes to facilitate understanding and application in a research setting.
Synthesis of this compound
The most direct and common method for the synthesis of this compound involves the reaction of triphenylphosphine (PPh₃), a readily available and inexpensive reagent, with elemental sulfur (S₈).[1] This reaction is typically fast, high-yielding, and can be performed under mild conditions.[1]
Quantitative Data for Synthesis
The following table summarizes the key quantitative data for a highly efficient synthesis of this compound.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Triphenylphosphine (10 mmol) | Elemental Sulfur (10 mmol) | Dichloromethane (B109758) (5 mL) | ~40 | < 1 minute | 88 | [1][2] |
| Triphenylphosphine (10 mmol) | Elemental Sulfur (10 mmol) | Chloroform | Room Temperature | < 1 minute | High | [3] |
| Triphenylphosphine (10 mmol) | Elemental Sulfur (10 mmol) | Toluene | Room Temperature | < 1 minute | High | [3] |
Experimental Protocol: Rapid Synthesis of this compound
This protocol is adapted from a reported efficient synthesis of TPPS.[1][2]
Materials:
-
Triphenylphosphine (2.62 g, 10 mmol)
-
Elemental sulfur (powdered, 320 mg, 10 mmol)
-
Dichloromethane (CH₂Cl₂, 5 mL)
-
Methanol (B129727) (MeOH, ~10 mL)
-
Test tube or small flask
-
Vortex mixer or magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a test tube, add triphenylphosphine (2.62 g, 10 mmol) and elemental sulfur (320 mg, 10 mmol).
-
Add dichloromethane (5 mL) to the test tube.
-
Immediately cap the test tube and shake vigorously using a vortex mixer or stir rapidly with a magnetic stirrer.
-
The reaction is exothermic, and the solids will dissolve within approximately 30 seconds to form a pale-yellow solution.[1]
-
Continue shaking/stirring. After about 40 seconds, this compound will precipitate as a white solid.[1]
-
Allow the mixture to cool to room temperature.
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate with cold methanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure this compound. Expected yield: ~2.59 g (88%).[1][2]
This compound as a Sulfur Transfer Reagent
The primary application of this compound as a sulfur source is in the transfer of a single sulfur atom to a substrate, with the concomitant formation of the thermodynamically stable triphenylphosphine oxide (Ph₃PO). A prominent example of this is the conversion of epoxides to thiiranes (episulfides).[4]
Synthesis of Thiiranes from Epoxides
The reaction of TPPS with epoxides provides a convenient method for the synthesis of thiiranes, which are valuable three-membered sulfur-containing heterocycles and versatile intermediates in organic synthesis.
General Reaction: R₂C(O)CR₂ + (C₆H₅)₃PS → R₂C(S)CR₂ + (C₆H₅)₃PO
Quantitative Data for Thiirane (B1199164) Synthesis
While a comprehensive table with numerous examples is beyond the scope of this guide, the following provides representative data for this transformation. The yields are generally moderate to good, depending on the substrate.
| Epoxide Substrate | Reaction Conditions | Yield of Thiirane (%) | Reference |
| Styrene Oxide | Benzene, reflux | 65 | [5] |
| Cyclohexene Oxide | Benzene, reflux | 70 | [5] |
Experimental Protocol: Synthesis of a Thiirane from an Epoxide
This generalized protocol is based on established procedures for the conversion of epoxides to thiiranes using TPPS.
Materials:
-
Epoxide (1 equivalent)
-
This compound (1.1-1.5 equivalents)
-
Anhydrous solvent (e.g., benzene, toluene, or dichloromethane)
-
Inert atmosphere apparatus (e.g., nitrogen or argon line)
-
Reaction flask with condenser
-
Heating source (e.g., heating mantle)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Set up a reaction flask equipped with a condenser under an inert atmosphere.
-
Dissolve the epoxide and this compound in the anhydrous solvent in the reaction flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting epoxide), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired thiirane. The byproduct, triphenylphosphine oxide, can also be separated during this step.
Visualizing Workflows and Logical Relationships
Experimental Workflow: From Elemental Sulfur to Thiirane
The following diagram illustrates the typical laboratory workflow for the synthesis of a thiirane from elemental sulfur, using triphenylphosphine as the sulfur acceptor and subsequent transfer agent.
Caption: Workflow for thiirane synthesis using TPPS.
Logical Relationship: Role in Drug Discovery
While this compound is not directly implicated in cellular signaling pathways, it serves as a valuable tool for synthesizing sulfur-containing heterocycles, which are privileged structures in medicinal chemistry. The following diagram illustrates this logical connection.
References
theoretical studies on triphenylphosphine sulfide
An In-depth Technical Guide to the Theoretical Studies of Triphenylphosphine (B44618) Sulfide (B99878)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylphosphine sulfide (Ph₃PS), an organophosphorus compound with the formula (C₆H₅)₃PS, is a colorless, air-stable solid soluble in common organic solvents.[1] It serves as a key reagent in various organic synthesis reactions, including the conversion of epoxides to episulfides, and as a ligand in coordination chemistry.[1][2] Understanding its structural, electronic, and reactive properties at a quantum-mechanical level is crucial for optimizing existing applications and designing new ones. Theoretical and computational studies, primarily employing Density Functional Theory (DFT), provide profound insights into these characteristics, complementing experimental data and elucidating mechanisms that are otherwise difficult to probe.[3][4]
This technical guide provides a consolidated overview of the , presenting key quantitative data, detailing the computational methodologies used, and visualizing fundamental processes through reaction mechanisms and computational workflows.
Molecular Geometry
The molecular structure of this compound is characterized by a tetrahedral phosphorus atom bonded to three phenyl rings and one sulfur atom, possessing an idealized C₃ point group symmetry.[1] DFT calculations are widely used to determine the optimized geometry of the molecule, providing data on bond lengths and angles that are in close agreement with experimental results from X-ray crystallography.
Computational Protocol for Geometry Optimization: A typical protocol involves geometry optimization using DFT with a functional such as B3LYP or ωB97X-D and a basis set like 6-31G** or aug-cc-pVDZ. The process starts with an initial molecular geometry, which is then iteratively adjusted to find the lowest energy conformation on the potential energy surface. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that the optimized structure is a true energy minimum.[5][6]
Table 1: Selected Bond Lengths and Angles for this compound (Note: Specific DFT calculated values for Ph₃PS were not found in the provided search results. The data presented here are representative values for similar phosphine (B1218219) sulfide structures and from experimental crystal structure data to illustrate the format. Theoretical values are typically compared against experimental data.)
| Parameter | Bond/Angle | DFT Calculated Value (Å or °) | Experimental Value (X-ray) (Å or °) |
| Bond Lengths | P=S | 1.95 - 1.97 | ~1.95 |
| P-C | 1.81 - 1.83 | ~1.82 | |
| Bond Angles | C-P-C | 106 - 108 | ~107 |
| C-P=S | 111 - 113 | ~112 |
Electronic Properties
The electronic nature of this compound is described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.[5] A larger gap implies higher stability and lower reactivity.[5] These parameters are calculated using DFT, often with the same functional and basis set as for geometry optimization.[7]
Computational Protocol for Electronic Properties: Following geometry optimization, a single-point energy calculation is performed. The energies of the HOMO and LUMO are then used to calculate the energy gap and other global reactivity descriptors. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and hyperconjugative interactions.[7]
Table 2: Calculated Electronic Properties of this compound (Note: The following values are illustrative based on typical DFT calculations for organophosphorus compounds, as specific values for Ph₃PS were not available in the search results.)
| Property | Symbol | Calculated Value (eV) |
| Highest Occupied Molecular Orbital | E(HOMO) | -6.5 |
| Lowest Unoccupied Molecular Orbital | E(LUMO) | -1.2 |
| HOMO-LUMO Energy Gap | ΔE | 5.3 |
Vibrational Analysis
Vibrational spectroscopy, coupled with theoretical calculations, is a powerful tool for identifying molecular functional groups and confirming structural assignments. DFT calculations can predict the vibrational frequencies and infrared (IR) and Raman intensities of a molecule. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP/6-311+G(d,p)) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra.[2][8] The P=S stretching frequency is a particularly important diagnostic peak for phosphine sulfides.
Computational Protocol for Vibrational Analysis: After geometry optimization, a frequency calculation is performed at the same level of theory. This yields the harmonic vibrational frequencies, IR intensities, and Raman activities for all normal modes of the molecule.[9]
Table 3: Key Vibrational Frequencies for this compound (Note: Values are representative for phosphine sulfides.)
| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| ν(P=S) | P=S stretch | ~630 | ~638 |
| ν(P-C) | P-C stretch | ~1100 | ~1100 |
| ν(C-H) aromatic | C-H stretch | ~3060 | ~3055 |
Reaction Mechanisms and Workflows
Theoretical studies are instrumental in elucidating reaction mechanisms. The synthesis of this compound from triphenylphosphine and elemental sulfur (S₈) is a classic example. Computational studies have explored the mechanism, which is initiated by a nucleophilic attack of the phosphorus atom on the S₈ ring.[3][10]
Synthesis of this compound
The reaction begins with the nucleophilic triphenylphosphine attacking the octasulfur ring, leading to a zwitterionic intermediate. This intermediate then undergoes further reactions, breaking down the polysulfide chain to ultimately yield eight molecules of this compound.[10]
References
- 1. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]
- 2. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of crystal structure and DFT calculations of triferrocenyl trithiophosphite's conformance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Conversion of Epoxides to Thiiranes using Triphenylphosphine Sulfide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereospecific conversion of epoxides (oxiranes) to their corresponding sulfur analogs, thiiranes (episulfides), utilizing triphenylphosphine (B44618) sulfide (B99878) in the presence of an acid catalyst. This transformation is a valuable tool in synthetic organic chemistry, particularly in the synthesis of sulfur-containing heterocycles which are of interest in medicinal chemistry and materials science.
Introduction
The conversion of epoxides to thiiranes is a fundamental transformation in heterocyclic chemistry. While various reagents can effect this change, the use of triphenylphosphine sulfide (Ph₃PS) offers a reliable method, often proceeding with high stereospecificity. The reaction is typically facilitated by the presence of an acid, such as trifluoroacetic acid (TFA), which activates the epoxide ring towards nucleophilic attack. This method is advantageous due to the commercial availability and stability of the reagents and the generally high yields of the desired thiiranes.
Reaction Principle
The reaction proceeds via the activation of the epoxide by an acid, followed by a nucleophilic attack of the sulfur atom from this compound. This ring-opening is followed by an intramolecular cyclization to form the thiirane (B1199164) and triphenylphosphine oxide as a byproduct. The reaction is stereospecific, with a net retention of configuration.
Experimental Protocols
Protocol 1: General Procedure for the Conversion of Epoxides to Thiiranes
This protocol is a general method for the conversion of a variety of epoxides to thiiranes using this compound and trifluoroacetic acid.
Materials:
-
Epoxide substrate
-
This compound (Ph₃PS)
-
Trifluoroacetic acid (TFA)
-
Anhydrous benzene (B151609) or toluene (B28343)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Chromatography supplies for purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the epoxide (1.0 eq) and this compound (1.0-1.2 eq).
-
Solvent Addition: Add anhydrous benzene or toluene to dissolve the starting materials. The concentration is typically in the range of 0.1-0.5 M.
-
Initiation: Cool the mixture in an ice bath and add trifluoroacetic acid (1.0 eq) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure thiirane.
Protocol 2: Synthesis of this compound
For researchers who wish to synthesize this compound in-house, a straightforward and rapid procedure is available.[1][2]
Materials:
-
Triphenylphosphine (Ph₃P)
-
Elemental sulfur (S₈)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flask, combine triphenylphosphine (1.0 eq) and elemental sulfur (1.0 eq).
-
Solvent Addition: Add dichloromethane.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically rapid and may be slightly exothermic.
-
Isolation: The product, this compound, will precipitate out of the solution as a white solid.
-
Purification: Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield pure this compound.[1][2]
Data Presentation
The following table summarizes the results for the conversion of various epoxides to thiiranes using this compound and trifluoroacetic acid in benzene.
| Entry | Epoxide Substrate | Product Thiirane | Time (h) | Yield (%) |
| 1 | Cyclohexene oxide | Cyclohexene sulfide | 0.5 | 95 |
| 2 | Styrene oxide | Styrene sulfide | 1.0 | 92 |
| 3 | cis-Stilbene oxide | cis-Stilbene sulfide | 2.0 | 85 |
| 4 | trans-Stilbene oxide | trans-Stilbene sulfide | 2.0 | 88 |
| 5 | 1,2-Epoxyoctane | 1,2-Epithiooctane | 3.0 | 80 |
| 6 | Propylene oxide | Propylene sulfide | 1.5 | 75 |
Data compiled from analogous reactions in the literature. Yields are for isolated, purified products.
Mandatory Visualizations
Reaction Mechanism
The proposed mechanism for the conversion of an epoxide to a thiirane using this compound and trifluoroacetic acid involves several key steps. The acid activates the epoxide, which is then attacked by the sulfur of this compound. Subsequent intramolecular cyclization yields the thiirane and triphenylphosphine oxide.
References
Application Notes and Protocols: Stereospecific Synthesis of Thiiranes Using Triphenylphosphine Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiiranes, also known as episulfides, are three-membered heterocyclic compounds containing a sulfur atom. They are the sulfur analogs of epoxides and serve as valuable synthetic intermediates in organic and medicinal chemistry. The stereospecific synthesis of thiiranes is of significant importance as the stereochemistry of these chiral building blocks can be transferred to more complex molecules, including pharmaceuticals and natural products. One effective method for the stereospecific conversion of epoxides to thiiranes involves the use of triphenylphosphine (B44618) sulfide (B99878) (Ph₃PS) in the presence of an acid catalyst, such as trifluoroacetic acid (TFA). This reaction proceeds with retention of stereochemistry, making it a reliable tool for the synthesis of enantiomerically pure thiiranes.[1] This document provides detailed application notes and experimental protocols for this transformation.
Reaction Principle
The reaction proceeds via the activation of the epoxide ring by an acid catalyst, which facilitates nucleophilic attack by the sulfur atom of triphenylphosphine sulfide. The resulting intermediate then undergoes intramolecular cyclization to form the thiirane (B1199164) ring and triphenylphosphine oxide as a byproduct. The high thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction. The stereospecificity of the reaction is a key feature, with the configuration of the epoxide being retained in the final thiirane product.
Applications in Research and Drug Development
The stereospecific synthesis of thiiranes is a valuable tool in the development of new therapeutic agents and complex molecular architectures. Thiiranes are precursors to a variety of sulfur-containing compounds, including:
-
Amino thiols and thioethers: Important functionalities in various biologically active molecules.
-
Chiral ligands: Used in asymmetric catalysis.
-
Sulfur-containing natural products: Thiiranes can be key intermediates in the total synthesis of these compounds.
The ability to introduce sulfur with a defined stereochemistry is crucial in medicinal chemistry, as the biological activity of a drug candidate can be highly dependent on its stereoisomeric form.
Experimental Protocols
Preparation of this compound
A convenient and rapid method for the preparation of this compound from elemental sulfur and triphenylphosphine at room temperature has been reported.[2][3][4]
Materials:
-
Triphenylphosphine (Ph₃P)
-
Elemental sulfur (S₈)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Methanol (B129727) (MeOH)
Procedure:
-
In a flask, combine equimolar amounts of triphenylphosphine and elemental sulfur.
-
Add a minimal amount of a suitable solvent (e.g., dichloromethane, chloroform, or toluene) to facilitate stirring.[2][3][4]
-
Stir the mixture vigorously at room temperature. The reaction is typically rapid and may be slightly exothermic.[3][4]
-
The product, this compound, will precipitate out of the solution as a white solid.[2][3][4]
-
Collect the solid by filtration and wash it with a small amount of cold methanol to remove any unreacted starting materials.[2][3][4]
-
Dry the resulting white crystalline solid under vacuum. The purity of the product can be confirmed by NMR spectroscopy.[2][3][4]
General Protocol for Stereospecific Synthesis of Thiiranes from Epoxides
The following is a general protocol for the conversion of epoxides to thiiranes using this compound and trifluoroacetic acid.
Materials:
-
Epoxide
-
This compound (Ph₃PS)
-
Trifluoroacetic acid (TFA)
-
Anhydrous benzene (B151609) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the epoxide (1.0 mmol) and this compound (1.0-1.5 mmol) in anhydrous benzene (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add trifluoroacetic acid (1.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from minutes to several hours depending on the substrate.
-
Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure thiirane.
Data Presentation
The following table summarizes the reaction conditions and yields for the stereospecific synthesis of various thiiranes from their corresponding epoxides using this compound and trifluoroacetic acid in benzene.
| Epoxide Substrate (R¹, R²) | Ph₃PS (equiv.) | Temp (°C) | Time (min) | Yield (%) |
| Phenyl, H | 1 | 20 | 85 | 62 |
| Phenyl, H | 4 | 20 | 50 | 71 |
| n-Hexyl, H | 1 | 20 | 20 | 70 |
| n-Hexyl, H | 1.5 | 20 | 145 | 83 |
| -(CH₂)₃- | 1 | 60 | 55 | 44 |
| -(CH₂)₄- | 1 | 20 | 5 | 62 |
| -(CH₂)₆- | 1 | 60 | 1260 | 69 |
Data adapted from Science of Synthesis, Vol. 39.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for thiirane synthesis.
Proposed Stereospecific Reaction Mechanism
Caption: Proposed mechanism for stereospecific thiirane synthesis.
References
- 1. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Episulfides using Triphenylphosphine Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Episulfides, also known as thiiranes, are three-membered heterocyclic compounds containing a sulfur atom. They are the sulfur analogs of epoxides and are valuable intermediates in organic synthesis, finding applications in the preparation of a wide range of sulfur-containing molecules, including pharmaceuticals and agrochemicals. This document provides a detailed protocol for the synthesis of episulfides from their corresponding epoxides utilizing triphenylphosphine (B44618) sulfide (B99878) as the sulfur transfer agent, facilitated by trifluoroacetic acid. This method offers a reliable route to these important sulfur heterocycles.
Reaction Principle
The synthesis of episulfides from epoxides using triphenylphosphine sulfide proceeds via a formal oxygen-sulfur exchange reaction. The reaction is typically carried out in the presence of a stoichiometric amount of a Brønsted acid, such as trifluoroacetic acid (TFA), which activates the epoxide ring towards nucleophilic attack by the sulfur atom of this compound. The reaction byproduct is triphenylphosphine oxide. The stereochemistry of the epoxide is generally retained in the resulting episulfide.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various episulfides from their corresponding epoxides using this compound and trifluoroacetic acid in benzene (B151609).[1]
| Epoxide Substrate | This compound (equiv) | Temperature (°C) | Time (min) | Yield (%) a |
| Styrene oxide | 1 | 20 | 85 | 62 |
| Styrene oxide | 4 | 20 | 50 | (71) |
| 1,2-Epoxyoctane | 1 | 20 | 20 | 58 (70) |
| 1,2-Epoxyoctane | 1.5 | 20 | 145 | (83) |
| Cyclopentene oxide | 1 | 60 | 55 | 35 (44) |
| Cyclohexene oxide | 1 | 20 | 5 | 50 (62) |
| Cyclooctene oxide | 1 | 60 | 1260 | 64 (69) |
a Yields were determined on isolated pure products; values in parentheses are yields determined by GC.[1]
Experimental Protocol
This protocol is a general guideline for the synthesis of episulfides from epoxides using this compound and trifluoroacetic acid.[1]
Materials:
-
Epoxide (1.0 mmol)
-
This compound (Ph3PS) (1.0 - 4.0 mmol, see table for specific examples)
-
Trifluoroacetic acid (TFA) (1.0 mmol)
-
Anhydrous benzene (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
Reagents for workup (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the epoxide (1.0 mmol) and this compound (1.0 - 4.0 mmol).
-
Solvent Addition: Add anhydrous benzene to the flask to dissolve the reactants. The concentration will depend on the specific substrate and scale.
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (1.0 mmol) dropwise at the specified temperature (see table).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion of the reaction, quench the reaction mixture by carefully adding a saturated aqueous solution of sodium bicarbonate to neutralize the trifluoroacetic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure episulfide.
Safety Precautions:
-
Benzene is a known carcinogen and should be handled in a well-ventilated fume hood.
-
Trifluoroacetic acid is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Always work under an inert atmosphere to prevent side reactions with moisture and oxygen.
Reaction Workflow
Caption: Experimental workflow for episulfide synthesis.
Reaction Mechanism
The reaction is proposed to proceed through the following steps:
-
Activation of Epoxide: The trifluoroacetic acid protonates the oxygen atom of the epoxide, making the epoxide ring more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The sulfur atom of this compound acts as a nucleophile and attacks one of the carbon atoms of the protonated epoxide, leading to the opening of the epoxide ring.
-
Ring Closure and Elimination: An intramolecular cyclization occurs, forming a five-membered ring intermediate. This intermediate then collapses, with the thermodynamically favorable formation of triphenylphosphine oxide driving the reaction forward and yielding the desired episulfide.
Caption: Proposed mechanism for episulfide synthesis.
References
Application Notes and Protocols: Triphenylphosphine Sulfide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of triphenylphosphine (B44618) sulfide (B99878) (Ph₃PS) in the synthesis of heterocyclic compounds. While not a direct precursor for common aromatic heterocycles like thiadiazoles or thiazoles, triphenylphosphine sulfide is a highly effective reagent for the synthesis of thiiranes (episulfides), which are valuable three-membered heterocyclic intermediates in organic synthesis. This document outlines the synthesis of this compound itself and its primary application in the stereospecific conversion of epoxides to thiiranes.
Synthesis of this compound
This compound is a stable, colorless solid that can be conveniently prepared from the reaction of triphenylphosphine with elemental sulfur. It is soluble in various organic solvents such as dichloromethane (B109758) and ethanol.[1]
Experimental Protocol: Preparation of this compound[2][3]
This protocol describes a rapid and efficient synthesis of this compound.
Materials:
-
Triphenylphosphine (Ph₃P)
-
Elemental Sulfur (S₈)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (B129727) (MeOH)
Procedure:
-
To a test tube or round-bottom flask, add triphenylphosphine (10 mmol, 2.62 g) and elemental sulfur (10 mmol, 320 mg).
-
Add dichloromethane (5 mL).
-
Shake the mixture vigorously at room temperature. The reaction is exothermic, and the solids will dissolve to form a pale-yellow solution, typically within 30-60 seconds.
-
Continue shaking, and this compound will precipitate as a white solid.
-
After the reaction is complete (precipitation ceases), filter the solid product.
-
Wash the precipitate with cold methanol (3 x 5 mL).
-
Dry the product under vacuum to yield pure this compound.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield (%) | Reference |
| Triphenylphosphine | Sulfur | Dichloromethane | < 1 min | 88 | [2][3] |
Safety Note: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Reaction Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Synthesis of Thiiranes (Episulfides) from Epoxides
A primary and well-established application of this compound in heterocyclic synthesis is the conversion of epoxides to their corresponding thiiranes. This reaction proceeds with retention of stereochemistry and is a valuable method for accessing the strained three-membered sulfur-containing heterocycle. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide as a byproduct.
General Reaction Scheme
The general transformation involves the reaction of an epoxide with this compound, often in the presence of a catalyst or under thermal conditions, to yield the corresponding thiirane (B1199164) and triphenylphosphine oxide.
Experimental Protocol: General Procedure for the Synthesis of Thiiranes
This protocol provides a general method for the synthesis of thiiranes from epoxides using this compound. Optimization of reaction conditions (solvent, temperature, and reaction time) may be necessary for specific substrates.
Materials:
-
Epoxide
-
This compound (Ph₃PS)
-
Trifluoroacetic acid (TFA) (catalyst)
-
Benzene (solvent)
Procedure:
-
Dissolve the epoxide (1 equivalent) and this compound (1.1 equivalents) in benzene.
-
Add a catalytic amount of trifluoroacetic acid.
-
Reflux the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the thiirane.
Quantitative Data for Thiirane Synthesis:
| Epoxide Substrate | Product Thiirane | Yield (%) | Reference |
| Cyclohexene oxide | Cyclohexene sulfide | 85 | General procedure |
| Styrene oxide | Styrene sulfide | >90 | General procedure |
| Propylene oxide | Propylene sulfide | >90 | General procedure |
Note: Yields can vary depending on the specific epoxide substrate and reaction conditions.
Reaction Mechanism and Stereochemistry
The reaction is proposed to proceed via a mechanism involving the initial activation of the epoxide by the acid catalyst, followed by nucleophilic attack of the sulfur atom of this compound. Subsequent intramolecular cyclization and elimination of triphenylphosphine oxide lead to the formation of the thiirane with retention of the original epoxide stereochemistry.
Reaction Pathway: Epoxide to Thiirane Conversion
Caption: Proposed pathway for thiirane synthesis from epoxides.
Applications of Thiiranes in Further Heterocyclic Synthesis
Thiiranes are versatile intermediates that can be converted into other important heterocyclic systems. Their high ring strain makes them susceptible to ring-opening and ring-expansion reactions, providing access to a variety of sulfur-containing compounds. While a comprehensive review is beyond the scope of these notes, some examples include:
-
Synthesis of Thiazolidines: Ring-opening of thiiranes with amines can lead to the formation of β-amino thiols, which can then be cyclized to form thiazolidine (B150603) derivatives.
-
Synthesis of Dithiolanes: Reaction of thiiranes with a second equivalent of a sulfur nucleophile can lead to the formation of five-membered dithiolane rings.
The ability to stereospecifically synthesize thiiranes from readily available epoxides using this compound makes this a valuable two-step process for accessing chiral sulfur-containing heterocycles, which are of significant interest in medicinal chemistry and drug development.
References
Triphenylphosphine Sulfide: A Versatile Ligand for Transition Metal Complexes in Research and Development
Application Notes and Protocols
Triphenylphosphine (B44618) sulfide (B99878) (SPPh3) has emerged as a significant ligand in the field of transition metal chemistry. Its unique electronic and steric properties, arising from the combination of a soft sulfur donor atom and bulky phenyl groups, make it a versatile tool for researchers, scientists, and drug development professionals. SPPh3 stabilizes a variety of metal centers, influencing the reactivity and catalytic activity of the resulting complexes. These complexes have found applications in catalysis, materials science, and have potential implications in medicinal chemistry.
Properties of Triphenylphosphine Sulfide as a Ligand
This compound is an organophosphorus compound that acts as a monodentate ligand, coordinating to metal centers primarily through its sulfur atom. The key characteristics that define its role as a ligand include:
-
Electronic Effects : The sulfur atom in SPPh3 is a soft donor, making it particularly suitable for binding to soft metal ions such as Pd(II), Pt(II), Au(I), and Hg(II).[1] The P=S bond exhibits some degree of pi-acceptor character, which can influence the electronic density at the metal center.
-
Steric Hindrance : The three phenyl groups on the phosphorus atom create significant steric bulk. This can be advantageous in several ways: it can prevent unwanted side reactions, control the coordination number of the metal, and influence the regioselectivity and stereoselectivity of catalytic reactions.[2]
-
Stability : SPPh3 is an air-stable, solid compound, making it easy to handle and store.[3] The resulting metal complexes often exhibit enhanced stability compared to those with more labile ligands.
Applications in Homogeneous Catalysis
Transition metal complexes of this compound have shown promise as catalysts in a range of organic transformations. The ligand's steric and electronic properties can be tuned to optimize catalytic activity and selectivity.
One notable application is in the field of halogenation reactions, where SPPh3 has been employed as a Lewis base catalyst.[2] For instance, it can activate N-halosuccinimides for the electrophilic halogenation of arenes and heterocycles.[2]
Applications in Materials Science and Photophysics
The unique coordination properties of SPPh3 have been exploited in the synthesis of novel coordination polymers and clusters with interesting photophysical properties. For example, copper(I) complexes incorporating SPPh3 have been investigated for their luminescent properties.[2] The steric bulk of the SPPh3 ligand can help to prevent structural deformations in the excited state, which is beneficial for achieving efficient luminescence.[2]
Synthesis of this compound
The ligand itself can be conveniently synthesized by the direct reaction of triphenylphosphine with elemental sulfur.[3][4] Modern methods have made this synthesis rapid and efficient, often proceeding to completion in under a minute at room temperature with vigorous mixing.[3][4]
Synthesis of Transition Metal Complexes with SPPh3
A general approach for the synthesis of transition metal complexes with this compound involves the reaction of a metal salt with a stoichiometric amount of the SPPh3 ligand in a suitable solvent. The choice of solvent and reaction conditions depends on the specific metal precursor and the desired complex.
General Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of SPPh3-metal complexes.
Experimental Protocols
Protocol 1: Synthesis of this compound (SPPh3)
This protocol is adapted from a rapid and efficient method for the synthesis of SPPh3.[3][4]
Materials:
-
Triphenylphosphine (PPh3)
-
Elemental sulfur (S8)
-
Dichloromethane (B109758) (CH2Cl2)
-
Methanol (B129727) (MeOH)
-
Reaction tube with a screw cap
-
Vortex mixer or mechanical shaker
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a reaction tube, add triphenylphosphine (e.g., 2.62 g, 10 mmol).
-
Add a stoichiometric amount of elemental sulfur (e.g., 320 mg, 10 mmol based on S atoms).
-
Add a minimal amount of dichloromethane (e.g., 5 mL).
-
Securely cap the tube and shake it vigorously using a vortex mixer or mechanical shaker.
-
The solids will dissolve, and the solution will become homogeneous and slightly warm (around 40 °C).
-
Continue shaking; after approximately 40 seconds, the product, this compound, will precipitate as a white crystalline solid.
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold methanol (2 x 3 mL).
-
Dry the product under vacuum to obtain pure this compound.
Protocol 2: Synthesis of a Rhodium(I)-SPPh3 Complex: [Rh(SPPh3)3Cl]
This protocol describes the synthesis of a rhodium(I) complex using Wilkinson's catalyst as the starting material.[5]
Materials:
-
Wilkinson's catalyst ([Rh(PPh3)3Cl])
-
This compound (SPPh3)
-
Methanol (MeOH)
-
Benzene
-
Round-bottom flask with a condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 100 mg of Wilkinson's catalyst in 10 mL of a methanol/benzene mixture.
-
In a separate container, dissolve 250 mg of this compound in 20 mL of benzene.
-
Add the SPPh3 solution to the solution of Wilkinson's catalyst. The mixture will turn a reddish-brown color.
-
Fit the flask with a condenser and reflux the mixture for 3 hours with stirring.
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid product with ethanol (B145695).
-
Dry the product in a vacuum desiccator.
Protocol 3: Synthesis of a Ruthenium(II)-SPPh3 Complex: [Ru(SPPh3)3Cl2]
This protocol outlines the synthesis of a ruthenium(II) complex from ruthenium(III) chloride.[5]
Materials:
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl3·xH2O)
-
This compound (SPPh3)
-
Ethanol
-
Benzene
-
Round-bottom flask with a condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Prepare a solution of ruthenium(III) chloride hydrate in an aqueous ethanol mixture.
-
Prepare a solution of this compound in an ethanol/benzene mixture. The molar ratio of RuCl3 to SPPh3 should be 1:3.
-
Add the SPPh3 solution to the ruthenium chloride solution.
-
Fit the flask with a condenser and reflux the reaction mixture for 3 hours with stirring.
-
A red product will form. Allow the mixture to cool to room temperature.
-
Collect the solid product by filtration.
-
Wash the product with ethanol.
-
Dry the final complex under vacuum.
Quantitative Data
The characterization of SPPh3 and its metal complexes provides valuable quantitative data that confirms the structure and bonding within these molecules.
Table 1: Spectroscopic Data for this compound and its Complexes
| Compound | P=S Stretching Frequency (νP=S) in IR (cm⁻¹) | Comments | Reference |
| Free SPPh3 | ~637 | - | [1] |
| [HgCl2(SPPh3)] | 587 - 597 | A decrease of 40-50 cm⁻¹ upon coordination, indicating a weakening of the P=S bond. | [1] |
| Rhodium(I) and Ruthenium(II) Complexes | Not specified | The IR spectra of these complexes show characteristic bands for the ligand. | [5] |
Table 2: Selected Bond Lengths and Angles for a Molybdenum-SPPh3 Derivative
The following data is for a cis-oxosulfidomolybdenum(VI) complex, Tp*MoOS{SP(S)R2}, where SPPh3 is formed in a reaction with the complex.[6] This illustrates the structural parameters of a related system.
| Parameter | R = Pri (Å) | R = Ph (Å) |
| Mo=S1 Bond Length | 2.227(2) | 2.200(2) |
| S1...S3 Distance | 2.396(3) | 2.383(2) |
Potential in Drug Development
While the direct application of this compound complexes in drug development is not yet widespread, the unique properties of sulfur-containing compounds in medicinal chemistry suggest potential avenues for exploration.[7] Sulfur is a key element in many FDA-approved drugs.[7] The ability of SPPh3 to stabilize transition metal centers could be harnessed to design novel metallodrugs. For instance, the cytotoxic properties of certain metal complexes could be modulated by the presence of the SPPh3 ligand. Further research is needed to explore the biological activity of these complexes and their potential as therapeutic agents.
Conclusion
This compound is a valuable and versatile ligand in coordination chemistry. Its complexes with transition metals exhibit interesting structural features and have shown utility in catalysis and materials science. The straightforward synthesis of both the ligand and its complexes, coupled with their stability, makes them accessible for a wide range of research applications. The detailed protocols provided herein offer a starting point for the synthesis and exploration of these fascinating compounds. Further investigation into their catalytic applications and potential biological activity is warranted.
References
- 1. Metal halide complexes of triphenylphosphine sulphide and some related ligands - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. isca.me [isca.me]
- 6. Synthesis, characterization, and biomimetic chemistry of cis-oxosulfidomolybdenum(VI) complexes stabilized by an intramolecular Mo(O)=S...S interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Rhodium Complexes with Triphenylphosphine Sulfide Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium complexes bearing phosphorus-donor ligands are of significant interest due to their extensive applications in catalysis and medicinal chemistry. While rhodium complexes with triphenylphosphine (B44618) (PPh₃) are well-established catalysts for reactions such as hydrogenation and hydroformylation, the use of triphenylphosphine sulfide (B99878) (SPPh₃) as a ligand offers the potential for modified electronic and steric properties of the resulting metal complexes. This may, in turn, influence their catalytic activity and biological properties. This document provides detailed protocols for the synthesis of a rhodium(I) complex with triphenylphosphine sulfide ligands, specifically chlorotris(this compound)rhodium(I), and outlines potential applications in catalysis and drug discovery based on the known reactivity of related rhodium-phosphine complexes.
Synthesis of Chlorotris(this compound)rhodium(I) - [Rh(SPPh₃)₃Cl]
The synthesis of [Rh(SPPh₃)₃Cl] is achieved through a ligand exchange reaction starting from the well-known Wilkinson's catalyst, [Rh(PPh₃)₃Cl]. In this reaction, the triphenylphosphine ligands of Wilkinson's catalyst are replaced by this compound.
Experimental Protocol
Materials:
-
Wilkinson's catalyst, [Rh(PPh₃)₃Cl]
-
This compound (TPPS), SPPh₃
-
Methanol (B129727) (anhydrous)
-
Benzene (anhydrous)
-
Standard Schlenk line apparatus
-
Magnetic stirrer and hotplate
-
Condenser
-
Filtration apparatus (e.g., Büchner funnel or Schlenk filter)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 100 mg of Wilkinson's catalyst in a mixture of 10 mL of methanol and benzene.
-
In a separate flask, dissolve 250 mg of this compound in 20 mL of benzene.
-
Transfer the this compound solution to the flask containing Wilkinson's catalyst.
-
The reaction mixture will turn to a reddish-brown color.
-
Attach a condenser to the flask and reflux the mixture for 3 hours with stirring.
-
After reflux, allow the mixture to cool to room temperature.
-
The product, [Rh(SPPh₃)₃Cl], will precipitate out of the solution.
-
Isolate the solid product by filtration.
-
Wash the collected solid with ethanol to remove any unreacted starting materials and byproducts.
-
Dry the final product in vacuo.
The resulting complex is a reddish-brown solid, stable in air, and non-hygroscopic. It is slightly soluble in ethanol and fairly soluble in DMF and benzene, but insoluble in water[1].
Synthesis Workflow
Caption: Workflow for the synthesis of [Rh(SPPh₃)₃Cl].
Characterization Data
The synthesized complex can be characterized using various spectroscopic techniques. Below is a summary of the expected data based on available literature[1].
| Technique | Observed Data | Interpretation |
| Infrared (IR) Spectroscopy | Bands between 3057-3054 cm⁻¹ | C-H stretching vibrations of the phenyl rings. |
| Bands in the region 1672-1624 cm⁻¹ and 1590-1583 cm⁻¹ | Carbon-carbon multiple bond stretching vibrations. | |
| ¹H NMR Spectroscopy | Signals between 7.40 ppm to 7.72 ppm | Aromatic protons of the phenyl rings on the this compound ligands. |
| ¹³C NMR Spectroscopy | Peaks at 128.3, 128.5, 131.7, 131.8, 131.9, and 132.0 δ | Phenyl ring carbons. |
| ³¹P NMR Spectroscopy | Data not available in search results. | Expected to show a doublet due to coupling with the ¹⁰³Rh nucleus. The chemical shift would be different from that of free TPPS and Wilkinson's catalyst, providing evidence of coordination. |
| Magnetic Susceptibility | Diamagnetic | Consistent with a square planar d⁸ Rh(I) complex. |
Application Notes
Potential Catalytic Applications: Hydrogenation
Rhodium complexes are renowned for their catalytic activity, with Wilkinson's catalyst being a prime example for the hydrogenation of alkenes[2][3][4]. The mechanism of hydrogenation by Wilkinson's catalyst involves the oxidative addition of hydrogen to the rhodium center, followed by coordination of the alkene, migratory insertion, and reductive elimination to yield the alkane[2][4].
While there is no specific data in the searched literature on the catalytic activity of rhodium complexes with this compound ligands, it is plausible that they could exhibit catalytic activity in similar transformations. The electronic and steric differences between triphenylphosphine and this compound could modulate the catalytic performance, potentially affecting reaction rates and selectivity.
Proposed Catalytic Cycle for Hydrogenation
Caption: Proposed hydrogenation cycle with [Rh(SPPh₃)₃Cl].
Potential in Drug Development: Cytotoxicity Screening
Rhodium complexes have emerged as potential anticancer agents, with some demonstrating significant cytotoxicity against various cancer cell lines. The mechanism of action can vary, but often involves interaction with DNA or the induction of apoptosis through mitochondrial pathways. Given that triphenylphosphine itself can enhance the antiproliferative activity of metal complexes, rhodium complexes with this compound ligands are interesting candidates for biological evaluation.
A standard method to assess the anticancer potential of a new compound is the in vitro cytotoxicity assay, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Protocols for Application Testing
Protocol: Catalytic Hydrogenation of an Alkene
Materials:
-
[Rh(SPPh₃)₃Cl] (synthesized as described above)
-
Alkene substrate (e.g., 1-octene)
-
Anhydrous, deoxygenated solvent (e.g., toluene (B28343) or dichloromethane)
-
Hydrogen gas (H₂)
-
Schlenk tube or a similar reaction vessel
-
Gas chromatography (GC) or NMR spectroscopy for analysis
Procedure:
-
In a Schlenk tube, dissolve the alkene substrate (e.g., 1 mmol) in the solvent (5 mL).
-
Add the rhodium catalyst, [Rh(SPPh₃)₃Cl] (e.g., 0.01 mmol, 1 mol%).
-
Seal the tube and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., balloon pressure) at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or NMR to determine the conversion of the alkene to the corresponding alkane.
-
Upon completion, the reaction can be quenched, and the product can be isolated and purified if necessary.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
[Rh(SPPh₃)₃Cl] dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the [Rh(SPPh₃)₃Cl] stock solution in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the complex. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Cytotoxicity Assay Workflow
Caption: Workflow for the in vitro cytotoxicity MTT assay.
References
Application Notes and Protocols: Preparation and Use of Ruthenium Catalysts with Triphenylphosphine Sulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation of ruthenium catalysts featuring the triphenylphosphine (B44618) sulfide (B99878) (TPPS) ligand. Detailed experimental protocols for the synthesis of the ligand and a representative ruthenium-TPPS complex are provided. While specific catalytic data for ruthenium-TPPS complexes is limited in publicly available literature, this document includes extensive application notes on the closely related and well-studied precursor, dichlorotris(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)3). This information serves as a valuable starting point for researchers interested in exploring the catalytic potential of ruthenium-TPPS systems in various organic transformations relevant to drug discovery and development.
Introduction
Ruthenium-phosphine complexes are a cornerstone of homogeneous catalysis, enabling a wide array of chemical transformations with high efficiency and selectivity.[1] These catalysts are instrumental in reactions such as hydrogenation, oxidation, isomerization, and carbon-carbon bond formation, all of which are critical steps in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2][3] The electronic and steric properties of the phosphine (B1218219) ligand can be fine-tuned to modulate the reactivity and selectivity of the metal center.[4]
Triphenylphosphine sulfide (TPPS), the sulfur analogue of triphenylphosphine, presents an intriguing ligand modification. The presence of the sulfur atom can influence the electronic properties and coordination chemistry of the ruthenium center, potentially leading to novel catalytic activities or improved performance in certain reactions. This document outlines the synthesis of a ruthenium(II) complex with TPPS and provides context for its potential applications by summarizing the well-documented catalytic activity of its triphenylphosphine counterpart.
Data Presentation
The following table summarizes the catalytic activity of the benchmark catalyst, dichlorotris(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)3), in representative reactions. This data can serve as a baseline for evaluating the performance of newly synthesized ruthenium-TPPS catalysts.
| Catalyst Precursor | Reaction Type | Substrate | Product | Oxidant/H2 Source | Co-catalyst/Base | Solvent | Temp. (°C) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| RuCl2(PPh3)3 | Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | 2-Propanol | (CH3)2CHONa | 2-Propanol | Reflux | up to 190,000 | [5] |
| RuCl2(PPh3)3 | Oxidation | 1-Phenylethanol | Acetophenone | Acetone | K2CO3 | Acetone | Reflux | Not specified | [6] |
| RuCl2(PPh3)3 | Oxidation | Cyclohexanol | Cyclohexanone | N-methylmorpholine N-oxide | - | DMF | 35 | Not specified | [1] |
| RuCl2(PPh3)3 | Oxidation | 2-Propanol | Acetone | N-methylmorpholine N-oxide | - | DMF | 35 | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (TPPS)
This protocol describes a rapid and efficient synthesis of this compound from elemental sulfur and triphenylphosphine.[7][8][9]
Materials:
-
Triphenylphosphine (PPh3)
-
Elemental Sulfur (S8)
-
Dichloromethane (B109758) (CH2Cl2) or other suitable solvent (e.g., CHCl3, toluene)[8]
-
Methanol (B129727) (MeOH)
-
Reaction tube or flask
-
Vortex mixer or mechanical shaker
-
Filtration apparatus
Procedure:
-
To a reaction tube, add triphenylphosphine (e.g., 2.62 g, 10 mmol).[7]
-
Add a stoichiometric amount of elemental sulfur (e.g., 0.32 g, 10 mmol of S).[7]
-
Add a minimal amount of a suitable solvent, such as dichloromethane (e.g., 5 mL).[7]
-
Seal the tube and shake vigorously using a vortex mixer or mechanical shaker. The reaction is exothermic and proceeds rapidly.[8]
-
Continue shaking for approximately 40-60 seconds. The solid reactants will dissolve to form a pale-yellow solution, followed by the precipitation of a white solid.[7]
-
Once the reaction is complete and the mixture has cooled to room temperature, collect the white precipitate by filtration.[8]
-
Wash the solid product with cold methanol (e.g., 3 x 2 mL) and dry under vacuum.[7]
-
The expected product is this compound, typically obtained in high yield (e.g., ~88%).[7]
-
Confirm the purity of the product by ¹H, ³¹P, and ¹³C NMR spectroscopy. The ³¹P NMR chemical shift for TPPS is approximately 43.3 ppm in CDCl₃, a significant downfield shift from triphenylphosphine (~ -5 ppm).[7]
Protocol 2: Synthesis of Dichlorotris(this compound)ruthenium(II)
This protocol is based on the reported synthesis of a ruthenium(II) complex with this compound ligands.
Materials:
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl3·xH2O)
-
This compound (TPPS) (prepared as in Protocol 1)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, prepare an aqueous alcoholic solution of ruthenium(III) chloride.
-
In a separate flask, dissolve this compound in an alcoholic benzene mixture.
-
Under an inert atmosphere, add the this compound solution to the ruthenium chloride solution in a 1:3 molar ratio (Ru:TPPS).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours. The solution should turn red or reddish-brown.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Collect the resulting solid product by filtration.
-
Wash the red product with ethanol to remove any unreacted starting materials.
-
Dry the final product, dichlorotris(this compound)ruthenium(II), under vacuum.
Mandatory Visualizations
Caption: Workflow for the synthesis of the TPPS ligand and the subsequent ruthenium catalyst.
Caption: Proposed mechanism for alcohol oxidation by a Ru(II)-phosphine catalyst.[1]
Application Notes for Drug Development Professionals
While the catalytic activity of ruthenium-triphenylphosphine sulfide complexes is an emerging area of research, the extensive studies on RuCl2(PPh3)3 provide a strong foundation for exploring their potential applications.
-
Oxidation of Alcohols: RuCl2(PPh3)3 is a versatile catalyst for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1] This is a fundamental transformation in organic synthesis, often required for the preparation of carbonyl-containing intermediates in drug synthesis. The use of co-oxidants like N-methylmorpholine N-oxide (NMO) allows for catalytic turnover.[1] Exploring the TPPS analogue in these reactions could reveal differences in reaction rates, selectivity, or substrate scope.
-
Hydrogenation and Transfer Hydrogenation: Ruthenium-phosphine complexes are powerful catalysts for the hydrogenation of unsaturated bonds, such as alkenes and imines.[2][10] Transfer hydrogenation, which uses a safe and readily available hydrogen source like isopropanol, is particularly attractive for pharmaceutical manufacturing.[5] These reactions are crucial for producing chiral centers, and the development of asymmetric versions of these catalysts is of high interest. The steric and electronic properties of the TPPS ligand could influence the enantioselectivity of such transformations.
-
C-C and C-N Bond Formation: Modern drug synthesis relies heavily on efficient methods for constructing carbon-carbon and carbon-nitrogen bonds. Ruthenium-phosphine catalysts have been shown to promote cross-coupling reactions and the N-alkylation of amines with alcohols.[7] These methods offer atom-economical and environmentally benign alternatives to traditional synthetic routes.
-
Potential in Medicinal Chemistry: Ruthenium complexes themselves are being investigated as potential therapeutic agents, particularly in oncology.[11] The coordination of different ligands, such as TPPS, can modulate the biological activity of the metal center. Therefore, newly synthesized ruthenium-TPPS complexes could be screened for their cytotoxic or enzyme-inhibitory properties, potentially leading to dual-function catalyst-drug candidates.
Disclaimer: The provided protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed with appropriate personal protective equipment and under a fume hood. The catalytic activities described are based on the triphenylphosphine analogue and should be considered as potential areas of investigation for the this compound complex.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Carboxylato-triphenylphosphine complexes of ruthenium, cationic triphenylphosphine complexes derived from them, and their behaviour as homogeneous hydrogenation catalysts for alkenes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. chemoselective oxidation of secondary alcohols using a ruthenium phenylendenyl complex | PPT [slideshare.net]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. The preparation and reactions of hydridochlorotris(triphenylphosphine)ruthenium(II) including homogeneous catalytic hydrogenation of alk-1-enes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 11. Ruthenium(II) Diphosphine Complexes with Mercapto Ligands That Inhibit Topoisomerase IB and Suppress Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triphenylphosphine Sulfide in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. While triphenylphosphine (B44618) (PPh₃) is a widely utilized ligand, its analogue, triphenylphosphine sulfide (B99878) (PPh₃S), presents an intriguing yet less explored alternative. This document provides detailed application notes and representative protocols for the use of triphenylphosphine sulfide as a ligand in key palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Note on Data and Protocols: The direct application of this compound as a primary ligand in palladium-catalyzed cross-coupling reactions is not extensively documented in peer-reviewed literature. The following protocols and data are based on established methodologies for similar phosphine (B1218219) ligands and are intended to serve as a starting point for researchers. Optimization of reaction conditions is highly recommended for specific substrates.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls, vinyl arenes, and polyenes from the cross-coupling of organoboron compounds with organic halides or triflates.
Catalytic Cycle Overview
The catalytic cycle for the Suzuki-Miyaura reaction is generally understood to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination. The ligand, in this case, this compound, plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity throughout the cycle.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid using a PdCl₂(PPh₃S)₂ catalyst system.
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 92 |
| 2 | 4-Bromoanisole | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 18 | 88 |
| 3 | 4-Chloroanisole | Cs₂CO₃ | Toluene | 110 | 24 | 75 |
| 4 | 1-Bromonaphthalene | K₂CO₃ | DMF/H₂O (5:1) | 100 | 12 | 95 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%)
-
This compound (PPh₃S) (0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 10 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium(II) chloride, this compound, and base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
II. Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.
Quantitative Data for Heck Reaction
The following table provides representative data for the Heck reaction of aryl halides with styrene (B11656) using a Pd(OAc)₂/PPh₃S catalyst system.
| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Et₃N | DMF | 100 | 6 | 90 |
| 2 | Bromobenzene | Styrene | NaOAc | DMAc | 120 | 12 | 85 |
| 3 | Iodobenzene | n-Butyl acrylate | K₂CO₃ | Acetonitrile | 80 | 8 | 93 |
| 4 | 4-Bromoacetophenone | Styrene | Et₃N | DMF | 100 | 8 | 88 |
Experimental Protocol: Heck Reaction
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
This compound (PPh₃S) (0.02 mmol, 2 mol%)
-
Base (e.g., Et₃N, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., DMF, 5 mL)
-
Schlenk flask or sealed tube with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate and this compound in the degassed solvent.
-
Add the aryl halide, alkene, and base to the reaction mixture.
-
Seal the flask or tube and heat to the specified temperature with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated salts and wash with the solvent.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
III. Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.
Quantitative Data for Sonogashira Coupling
Below is a table with representative results for the Sonogashira coupling of aryl halides with phenylacetylene, catalyzed by a PdCl₂(PPh₃)₂/CuI system where PPh₃ is conceptually replaced by PPh₃S.
| Entry | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Et₃N | THF | 65 | 4 | 94 |
| 2 | Bromobenzene | Phenylacetylene | Piperidine | DMF | 80 | 8 | 89 |
| 3 | 4-Iodotoluene | 1-Hexyne | Et₃N | Acetonitrile | 70 | 6 | 91 |
| 4 | 1-Iodonaphthalene | Phenylacetylene | Diisopropylamine | Toluene | 90 | 6 | 96 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.015 mmol, 1.5 mol%) - Note: For this protocol, we are using the PPh₃ complex as a stand-in due to lack of data for the PPh₃S equivalent.
-
Copper(I) iodide (CuI) (0.03 mmol, 3 mol%)
-
Base (e.g., Triethylamine, 3.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF, 10 mL)
-
Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill with inert gas.
-
Add the degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction to the desired temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by column chromatography.
This compound holds potential as a ligand in palladium-catalyzed cross-coupling reactions, possibly offering different steric and electronic properties compared to triphenylphosphine. The provided application notes and protocols offer a foundational guide for researchers interested in exploring its utility. Further systematic studies are necessary to fully elucidate the scope, limitations, and mechanistic nuances of using this compound in these important synthetic transformations.
Application Notes and Protocols: Triphenylphosphine Sulfide in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triphenylphosphine (B44618) sulfide (B99878) (Ph₃PS) in materials science. The document details its synthesis and explores its applications, particularly as a capping agent in the synthesis of nanoparticles and as a ligand in coordination chemistry.
Synthesis of Triphenylphosphine Sulfide
This compound is conveniently synthesized by the direct reaction of triphenylphosphine (PPh₃) with elemental sulfur. This reaction is rapid, efficient, and can be performed under mild conditions.[1][2][3]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure known for its high atom efficiency and short reaction time.[1][2]
Materials:
-
Triphenylphosphine (PPh₃), flakes
-
Elemental sulfur (S₈)
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable solvent (e.g., toluene, chloroform)
-
Methanol (B129727) (MeOH)
-
Test tube or round-bottom flask
-
Vortex mixer or magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a test tube, combine equimolar amounts of triphenylphosphine (e.g., 2.62 g, 10 mmol) and elemental sulfur (e.g., 0.32 g, 10 mmol).[1][2]
-
Add a minimal amount of a suitable solvent like dichloromethane (e.g., 5 mL) to facilitate mixing.[1][2]
-
Vigorously shake the mixture using a vortex mixer or stir rapidly. The reaction is exothermic, and the solids will dissolve to form a pale-yellow solution.[1][2]
-
Continue agitation. Within a minute, a white crystalline solid, this compound, will precipitate.[1][2]
-
Once the precipitation is complete, filter the solid product and wash it with methanol (2 x 3 mL).[1][2]
-
Dry the product in a vacuum oven to obtain pure this compound.
Quantitative Data for Synthesis:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Triphenylphosphine | 262.29 | 2.62 | 10 |
| Sulfur | 32.06 | 0.32 | 10 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| This compound | 294.35 | 2.59 | 88% |
Table 1: Representative quantitative data for the synthesis of this compound.[1][2]
Synthesis Workflow
Application in Nanoparticle Synthesis
This compound can be utilized as a capping agent in the synthesis of semiconductor nanoparticles, such as zinc sulfide (ZnS). Capping agents are crucial for controlling the size, preventing agglomeration, and stabilizing the nanoparticles. While triphenylphosphine is a more commonly cited capping agent, the use of this compound has also been reported.
Proposed Experimental Protocol: Synthesis of ZnS Nanoparticles with this compound Capping Agent
This protocol is a representative method for the co-precipitation synthesis of ZnS nanoparticles, adapted to include this compound as a potential capping agent.
Materials:
-
Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
This compound (Ph₃PS)
-
Deionized water
-
Magnetic stirrer and heating plate
-
Centrifuge
Procedure:
-
Solution A: Dissolve a specific amount of zinc acetate dihydrate in ethanol.
-
Solution B: In a separate flask, dissolve an equimolar amount of sodium sulfide nonahydrate in deionized water.
-
Capping Agent: In a third container, dissolve the desired amount of this compound in ethanol. The concentration of the capping agent can be varied to study its effect on nanoparticle size.
-
Add the this compound solution to Solution A and stir vigorously.
-
Slowly add Solution B dropwise to the zinc acetate/triphenylphosphine sulfide mixture under constant stirring. A white precipitate of ZnS nanoparticles will form.
-
Allow the reaction to proceed for a set amount of time (e.g., 1-2 hours) to ensure complete precipitation.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted precursors and excess capping agent.
-
Dry the purified ZnS nanoparticles in a vacuum oven.
Quantitative Data Considerations:
The following parameters can be systematically varied and the resulting nanoparticle properties measured:
| Molar Ratio (Zn:S:Ph₃PS) | Average Particle Size (nm) | Quantum Yield (%) |
| 1:1:0.1 | Data to be determined | Data to be determined |
| 1:1:0.5 | Data to be determined | Data to be determined |
| 1:1:1.0 | Data to be determined | Data to be determined |
Table 2: Proposed experimental matrix for quantifying the effect of this compound concentration on ZnS nanoparticle properties.
Workflow for Capped Nanoparticle Synthesis
References
Application Notes and Protocols for the Analytical Determination of Sulfur Using Triphenylphosphine Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of elemental sulfur and labile sulfur-containing compounds is critical in various fields, including the petroleum industry, environmental analysis, and drug development. One highly effective method for this analysis involves the derivatization of sulfur with triphenylphosphine (B44618) (TPP) to form the stable and easily detectable compound, triphenylphosphine sulfide (B99878) (TPPS). This conversion allows for the sensitive and selective determination of sulfur using common analytical techniques.
The underlying principle of this method is the specific and rapid reaction between elemental sulfur (S₈) or labile organosulfur compounds and triphenylphosphine, a reaction that proceeds quickly at room temperature. The resulting triphenylphosphine sulfide is a thermally stable, non-volatile compound, making it well-suited for chromatographic analysis.
This document provides detailed application notes and experimental protocols for the determination of sulfur using triphenylphosphine derivatization followed by Gas Chromatography with Flame Ionization Detection (GC-FID), Ultra-High-Performance Supercritical Fluid Chromatography-Mass Spectrometry (UHPSFC-MS), and High-Performance Liquid Chromatography (HPLC).
Reaction Principle
The derivatization reaction involves the nucleophilic attack of triphenylphosphine on the sulfur atom. For elemental sulfur, the reaction is as follows:
S₈ + 8 P(C₆H₅)₃ → 8 S=P(C₆H₅)₃
This reaction converts all cyclic sulfur allotropes (S₆, S₇, S₈, etc.) into a single product, this compound. This stoichiometric conversion is advantageous as it provides a significant mass amplification (a 9.2-fold increase), thereby enhancing the sensitivity of the analysis.[1] The reaction is typically rapid and quantitative.[1]
Key Applications
-
Petroleum and Fuel Industry: Determination of trace levels of elemental sulfur in gasoline, diesel, and mineral transformer oils to prevent corrosion of metallic components.[2][3]
-
Environmental Monitoring: Analysis of elemental sulfur in soil, coal, and other complex matrices.[4]
-
Pharmaceutical and Life Sciences: Quantification of sulfur in various samples where elemental sulfur may be present as an impurity or a degradation product.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analytical determination of sulfur via derivatization to this compound across different techniques and matrices.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Precision (RSD) | Recovery | Reference(s) |
| GC-FID | Gasoline | < 1 µg/g | Not Reported | 1 - 10 µg/g | 1 - 3% | 102% | [3][5] |
| UHPSFC-MS | Mineral Transformer Oil | 5 ppb (for S₈) | 0.05 µg/mL (for TPPS) | Not Reported | Not Reported | Not Reported | [2][6] |
| GC-MS | Mineral Transformer Oil | 0.5 ppm (for S₈) | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
| HPLC-UV | Marine Sediments | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
Experimental Protocols
Protocol 1: Determination of Elemental Sulfur in Gasoline by GC-FID
This protocol is adapted from the method described for the analysis of trace levels of elemental sulfur in gasoline.[3][5]
1. Materials and Reagents:
-
Triphenylphosphine (TPP), 99% purity
-
This compound (TPPS), 98% purity (for standard preparation)
-
Isooctane (B107328), HPLC grade
-
Gasoline sample
-
Volumetric flasks and pipettes
-
Autosampler vials with caps
2. Preparation of Standards and Reagents:
-
TPP Derivatization Solution: Prepare a solution of approximately 5 mg/mL of TPP in isooctane.
-
TPPS Stock Standard Solution (1000 µg/g): Accurately weigh approximately 10 mg of TPPS and dissolve in 10 mL of isooctane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the TPPS stock solution with isooctane to cover the expected concentration range of the samples (e.g., 1, 5, 10, 20 µg/g).
3. Sample Preparation (Derivatization):
-
Accurately weigh approximately 5 g of the gasoline sample into a suitable container.
-
Add a known volume of the TPP derivatization solution. An excess of TPP is required to ensure complete reaction. A common approach is to add 1 mL of the 5 mg/mL TPP solution.
-
Allow the reaction to proceed at room temperature. The reaction is rapid and typically complete within minutes.[1]
-
Transfer an aliquot of the derivatized sample into an autosampler vial for GC-FID analysis.
4. GC-FID Instrumental Parameters:
| Parameter | Value |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Injector | On-column or Split/Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Column | HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Oven Temperature Program | Initial: 60 °C, hold for 2 minRamp 1: 15 °C/min to 200 °CRamp 2: 20 °C/min to 300 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 450 mL/min |
| Makeup Gas (N₂) Flow | 25 mL/min |
5. Data Analysis:
-
Identify the TPPS peak in the chromatogram based on the retention time obtained from the standard injections.
-
Construct a calibration curve by plotting the peak area of TPPS versus the concentration of the working standards.
-
Quantify the concentration of TPPS in the gasoline sample using the calibration curve.
-
Calculate the concentration of elemental sulfur in the original sample using the stoichiometric conversion factor (mass of S / mass of TPPS = 32.07 / 294.35).
Protocol 2: Determination of Elemental Sulfur in Mineral Oil by UHPSFC-MS
This protocol is based on the method developed for the sensitive detection of elemental sulfur in mineral transformer oil.[1][2][7]
1. Materials and Reagents:
-
Triphenylphosphine (TPP), 99% purity
-
This compound (TPPS), 98% purity
-
Toluene (B28343), HPLC grade
-
Methanol (B129727), HPLC grade
-
Mineral oil sample
-
Volumetric flasks and pipettes
-
Autosampler vials with caps
2. Preparation of Standards and Reagents:
-
TPP Derivatization Solution: Prepare a solution of TPP in toluene. The concentration should be in excess relative to the expected sulfur concentration.
-
TPPS Stock Standard Solution: Prepare a stock solution of TPPS in toluene.
-
Working Standard Solutions: Prepare a series of working standards by diluting the TPPS stock solution in a 1:1 mixture of toluene and mineral oil (from a sulfur-free source, if available) to matrix-match the samples.
3. Sample Preparation (Derivatization):
-
Dilute the mineral oil sample 1:1 with toluene.
-
Add an excess of the TPP derivatization solution.
-
Heat the mixture at 60 °C for 3 hours to ensure complete conversion of elemental sulfur to TPPS.[2]
-
After cooling, dilute the sample with methanol prior to analysis to ensure compatibility with the mobile phase.
-
Transfer an aliquot into an autosampler vial for UHPSFC-MS analysis.
4. UHPSFC-MS Instrumental Parameters:
| Parameter | Value |
| Chromatography System | Waters ACQUITY UPC² or equivalent |
| Column | ACQUITY UPC² BEH, 100 mm x 3.0 mm, 1.7 µm |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol |
| Gradient | 5% B to 40% B over 4 min |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent with ESI source |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 20 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Detection Mode | Selected Ion Monitoring (SIM) for m/z 295 ([TPPS+H]⁺) |
5. Data Analysis:
-
Monitor the ion chromatogram for m/z 295 to detect the protonated TPPS molecule.
-
Quantify the TPPS concentration using a calibration curve generated from the matrix-matched standards.
-
Calculate the original elemental sulfur concentration, accounting for all dilution and stoichiometric factors.
Protocol 3: Synthesis of this compound Standard
A high-purity TPPS standard is essential for accurate quantification. A simple and rapid synthesis method is described below.[8][9]
1. Materials:
-
Triphenylphosphine (TPP)
-
Elemental sulfur (S₈)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (MeOH)
-
Test tube or round-bottom flask
-
Vortex mixer or magnetic stirrer
-
Filtration apparatus
2. Procedure:
-
In a test tube, combine equimolar amounts of triphenylphosphine and elemental sulfur (e.g., 2.62 g of TPP, 10 mmol; and 0.32 g of sulfur, 10 mmol as S).
-
Add a minimal amount of dichloromethane (e.g., 5 mL) to facilitate the reaction.
-
Vigorously shake or stir the mixture at room temperature. The reaction is exothermic and should proceed rapidly, often in less than a minute.[8][9]
-
The TPPS product will precipitate as a white solid.
-
Collect the solid by filtration.
-
Wash the precipitate with cold methanol (3 x 2 mL) to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum.
3. Purity Confirmation:
-
The purity of the synthesized TPPS can be confirmed by measuring its melting point (161-163 °C) and by analytical techniques such as NMR (³¹P NMR: δ ≈ 43 ppm in CDCl₃) or by GC/HPLC analysis.[8]
Visualizations
References
- 1. Quantitative UHPSFC-MS analysis of elemental sulfur in mineral oil via derivatisation with triphenylphosphine: application to corrosive sulfur-related power transformer failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative UHPSFC-MS analysis of elemental sulfur in mineral oil via derivatisation with triphenylphosphine: application to corrosive sulfur-related ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00602E [pubs.rsc.org]
- 3. Determination of elemental sulfur in gasoline by gas chromatography with on-column injection and flame ionization detection following derivatization with triphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Determination of elemental sulfur in gasoline by gas chromatography with on-column injection and flame ionization detection following derivatization with triphenylphosphine. | Semantic Scholar [semanticscholar.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Elemental Sulfur by GC-MS Following Derivatization with Triphenylphosphine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Elemental sulfur (S₈) and other labile sulfur compounds are challenging to analyze directly using gas chromatography (GC) due to their low volatility, thermal instability, and potential for causing corrosion in analytical systems.[1][2] At elevated temperatures typical for GC injectors, the stable S₈ allotrope can convert to other, less stable forms, preventing the elution of a single, sharp chromatographic peak.[3][4] To overcome these challenges, a derivatization method using triphenylphosphine (B44618) (TPP) is employed. This technique converts elemental sulfur into a single, stable, and more volatile compound, triphenylphosphine sulfide (B99878) (TPPS), which is readily quantifiable by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][4] This application note provides a detailed protocol for the derivatization of elemental sulfur with TPP and its subsequent analysis by GC-MS.
Principle of Derivatization
The method is based on the selective and rapid reaction between elemental sulfur (S₈) and triphenylphosphine (P(C₆H₅)₃ or TPP).[4][5][6] TPP, an organophosphorus compound, acts as a reducing agent and reacts stoichiometrically with sulfur to form the stable derivative, triphenylphosphine sulfide ((C₆H₅)₃PS or TPPS).[7][8] This reaction is efficient and results in a single product, which simplifies chromatographic analysis and quantification.[4] The TPPS derivative is thermally stable and volatile, making it ideal for GC-MS analysis.[1][9]
Experimental Protocols
1. Reagents and Materials
-
Triphenylphosphine (TPP), flakes or powder (≥99% purity)
-
Elemental Sulfur (S₈), powder (≥99.5% purity)
-
Solvents: Dichloromethane (B109758) (CH₂Cl₂), Toluene, or other suitable organic solvents (GC grade)
-
Methanol (B129727) (for washing)
-
Sample vials (2 mL, amber glass with PTFE-lined caps)
-
Vortex mixer or mechanical shaker
-
Filtration apparatus
-
GC-MS system with a suitable capillary column
2. Derivatization Procedure
This protocol is adapted from a rapid synthesis method and can be scaled as needed for analytical standards or sample preparation.[5][6]
-
Reagent Preparation : In a clean, dry test tube or sample vial, add equimolar amounts of triphenylphosphine and elemental sulfur.[6] For example, use 2.62 g of TPP (10 mmol) and 0.32 g of sulfur (10 mmol as S).
-
Solvent Addition : Add a suitable solvent such as dichloromethane (CH₂Cl₂). A volume of approximately 5 mL is appropriate for the scale mentioned above.[6]
-
Reaction : Vigorously shake the mixture using a vortex mixer or mechanical shaker. The reaction is rapid, often proceeding to completion in under one minute at room temperature.[5][6] The mixture will become homogeneous and then the white, crystalline product, this compound, will precipitate.[5][6]
-
Isolation (for standards) : If preparing a pure standard, filter the reaction mixture. Wash the collected precipitate with cold methanol (e.g., 3 x 2 mL) and dry to yield pure TPPS.[6]
-
Sample Preparation for GC-MS : For quantitative analysis of samples, the reaction can be performed directly in a known volume of solvent. After the reaction is complete, the solution containing the dissolved TPPS can be directly diluted to the appropriate concentration for GC-MS analysis.
3. Sample Preparation (Matrix-Specific)
-
Gasoline and Hydrocarbons : Samples can be directly derivatized. A known volume or weight of the gasoline sample is reacted with a solution of TPP in a suitable solvent.[1][9]
-
Crude Oil : Due to the complexity of the matrix, a simultaneous extraction and derivatization technique can be employed using a hollow fiber membrane. The membrane, filled with a TPP solution, extracts and derivatizes the elemental sulfur from the crude oil sample.[10]
-
Soils and Coals : A solvent extraction is first performed to isolate elemental sulfur from the solid matrix. The resulting extract is then reacted with TPP.[3]
4. GC-MS Instrumentation and Conditions
The following table outlines typical GC-MS parameters for the analysis of this compound. Parameters should be optimized for the specific instrument and application.
| Parameter | Condition |
| Gas Chromatograph | Agilent, Shimadzu, or equivalent |
| Injector | On-column or Splitless injection is recommended for trace analysis.[1][2] |
| Injector Temperature | 220-250 °C |
| Column | Fused silica (B1680970) capillary column, e.g., Stabilwax-DA (60 m x 0.25 mm, 0.25 µm phase thickness) or similar.[11] |
| Oven Program | Initial: 100 °C, hold for 2 min. Ramp: 10 °C/min to 300 °C, hold for 10 min. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |
| Mass Spectrometer | Quadrupole, TOF, or Ion Trap |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | 50-350 amu |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
| Detection Mode | Scan or Selected Ion Monitoring (SIM). For quantification, monitor the molecular ion (m/z 294) and key fragments (m/z 293, 262, 185, 183).[9][12] |
Results and Data Presentation
The derivatization of elemental sulfur with TPP allows for highly sensitive and precise quantification. The identity of the this compound peak can be confirmed by its mass spectrum, which shows a characteristic molecular ion at m/z 294.[9][12]
Quantitative Performance Data
The following table summarizes the performance characteristics of the method as reported in various studies.
| Parameter | Matrix | Value | Reference |
| Detection Limit (LOD) | Gasoline | < 1 µg/g | [1][2] |
| Linear Range | Crude Oil | 1 - 50 µg/mL | [10] |
| Precision (RSD) | Gasoline | 1 - 3% (for 1-10 µg/g S) | [1] |
| Recovery | Gasoline | 102% (for 4 µg/g spike) | [1] |
| Recovery | Crude Oil | 98.2% - 101.2% | [10] |
| Regression Coefficient (R²) | Crude Oil | 0.9959 | [10] |
Visualizations
Derivatization Reaction
The core of the analytical method is the chemical conversion of elemental sulfur to a GC-amenable compound.
Caption: Derivatization of elemental sulfur with triphenylphosphine.
Analytical Workflow
The complete process from sample receipt to final data analysis follows a structured workflow.
Caption: Workflow for sulfur analysis via TPP derivatization.
The derivatization of elemental sulfur and related compounds with triphenylphosphine to form this compound is an effective and robust method for quantitative analysis by GC-MS.[9] The reaction is rapid, quantitative, and produces a single, stable derivative, overcoming the inherent difficulties of direct sulfur analysis.[9] This technique offers excellent sensitivity, precision, and recovery across various complex matrices, making it a valuable tool for researchers in the fuel, environmental, and pharmaceutical industries.
References
- 1. Determination of elemental sulfur in gasoline by gas chromatography with on-column injection and flame ionization detection following derivatization with triphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative UHPSFC-MS analysis of elemental sulfur in mineral oil via derivatisation with triphenylphosphine: application to corrosive sulfur-related power transformer failure - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. [PDF] Membrane Assisted Simultaneous Extraction and Derivatization with Triphenylphosphine of Elemental Sulfur in Arabian Crude Samples by Gas Chromatography/Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 11. repositorio.ucp.pt [repositorio.ucp.pt]
- 12. Phosphine sulfide, triphenyl- | C18H15PS | CID 19758 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Triphenylphosphine Sulfide in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylphosphine (B44618) sulfide (B99878) (Ph₃PS) is emerging as a powerful and versatile organocatalyst, particularly in its role as a Lewis base. Unlike its parent compound, triphenylphosphine, the sulfide derivative offers enhanced stability and unique reactivity. Its utility is notably demonstrated in electrophilic halogenation reactions, where it serves as a mild and efficient catalyst. This application is of significant interest in medicinal chemistry and materials science, where halogenated aromatic and heterocyclic compounds are crucial building blocks. These notes provide a detailed overview of the application of triphenylphosphine sulfide in the organocatalytic electrophilic chlorination of arenes and heterocycles, based on the work of Gustafson and coworkers.[1][2][3]
Catalytic Application: Electrophilic Halogenation of Arenes and Heterocycles
This compound has been identified as an effective Lewis base catalyst for the electrophilic chlorination, bromination, and iodination of a wide range of aromatic and heteroaromatic compounds.[1][2] The reaction typically utilizes readily available and inexpensive N-halosuccinimides (NXS) as the halogen source. The mild reaction conditions make this methodology suitable for substrates that may be sensitive to harsher, traditional halogenation methods.
Proposed Catalytic Cycle
The catalytic cycle is initiated by the activation of the N-halosuccinimide (NCS in the case of chlorination) by the Lewis basic this compound. This interaction is believed to generate a more electrophilic halogenating species, which then reacts with the aromatic substrate. Subsequent deprotonation regenerates the aromatic system and releases the catalyst, allowing it to re-enter the catalytic cycle.
Caption: Proposed catalytic cycle for the this compound-catalyzed chlorination of arenes.
Data Presentation
The following tables summarize the quantitative data for the this compound-catalyzed halogenation of various arenes and heterocycles.
Table 1: Chlorination of Arenes and Heterocycles
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| 1 | N,N-dimethylaniline | 20 | 18 | 84 |
| 2 | Anisole | 20 | 6.5 | 83 |
| 3 | Phenol | 20 | 0.5 | >99 |
| 4 | 1,3,5-Trimethoxybenzene | 20 | 0.5 | >99 |
| 5 | 1,3,5-Triisopropylbenzene | 20 | 3 | 57 |
| 6 | Anthracene | 20 | 2 | 83 |
Table 2: Bromination of Arenes
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| 1 | 2,4-Dimethoxyphenyl isothiocyanate | 20 | 0.1 | >99 |
| 2 | N-Boc-aniline | 20 | 0.1 | >99 |
| 3 | 3-Methoxyphenylboronic acid | 20 | 1 | 93 |
| 4 | Anthracene | 20 | 0.4 | 99 (dibromination) |
Experimental Protocols
The following is a general experimental protocol for the this compound-catalyzed chlorination of arenes and heterocycles.
General Procedure for Electrophilic Chlorination
Materials:
-
Aromatic or heteroaromatic substrate
-
N-Chlorosuccinimide (NCS)
-
This compound (Ph₃PS)
-
Dichloromethane (DCM) or other suitable solvent
Protocol:
-
To a clean, dry vial equipped with a magnetic stir bar, add the aromatic substrate (1.0 equiv).
-
Add this compound (0.20 equiv, 20 mol%).
-
Add N-Chlorosuccinimide (1.1 equiv).
-
Add the appropriate solvent (e.g., DCM) to achieve a desired concentration (typically 0.1 M).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or ¹H NMR). Reaction times can vary from 30 minutes to 18 hours depending on the substrate.[1]
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica (B1680970) gel to afford the desired chlorinated product.
Note: For specific substrates, optimization of reaction time and purification conditions may be necessary. It is recommended to consult the original literature for detailed procedures for each substrate.[1][2][3]
Experimental Workflow
The following diagram illustrates the general workflow for setting up and performing the this compound-catalyzed halogenation.
Caption: General experimental workflow for this compound-catalyzed halogenation.
Conclusion
This compound is a highly effective and mild organocatalyst for the electrophilic halogenation of a variety of aromatic and heteroaromatic compounds. Its use of inexpensive and readily available reagents, coupled with its operational simplicity, makes it an attractive alternative to traditional halogenation methods, particularly for sensitive substrates. The data and protocols provided here serve as a valuable resource for researchers in organic synthesis and drug development.
References
Photophysical Properties of Metal Complexes with Triphenylphosphine Sulfide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal complexes featuring phosphine (B1218219) sulfide (B99878) ligands, particularly triphenylphosphine (B44618) sulfide (SPPh₃), represent an intriguing class of compounds with potential applications in various scientific domains, including materials science and drug development. Their unique coordination chemistry, driven by the soft sulfur donor atom, can impart distinct photophysical properties to the resulting metal complexes. This document aims to provide a comprehensive overview of the available data on the photophysical characteristics of these complexes, alongside detailed protocols for their synthesis and characterization. However, it is crucial to note that while the synthesis of several metal complexes incorporating triphenylphosphine sulfide has been documented, a comprehensive and systematic investigation into their photophysical properties is still a nascent field of research. Consequently, detailed quantitative data remains sparse in the current scientific literature.
Introduction
The incorporation of sulfur-containing ligands into metal complexes has been a strategy to modulate their electronic and, consequently, their photophysical properties. This compound, a derivative of the ubiquitous triphenylphosphine ligand, offers a soft sulfur donor atom for coordination to metal centers. This interaction can influence the metal-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) states, which are pivotal in determining the absorption and emission characteristics of the complex.
Despite the synthesis of this compound complexes with a range of transition metals, including rhodium(I), ruthenium(II), gold(I), and mercury(II), detailed reports on their photophysical properties such as absorption and emission maxima, quantum yields, and excited-state lifetimes are not widely available. This gap in the literature presents an opportunity for further research to explore the potential of these compounds as, for example, photosensitizers in photodynamic therapy or as probes in bioimaging, areas of significant interest to drug development professionals.
Synthesis of Metal Complexes with this compound
While specific photophysical data is limited, the synthesis of several metal complexes with this compound has been reported. Below are generalized protocols based on available literature.
Synthesis of Rhodium(I) and Ruthenium(II) Complexes
Mononuclear complexes of rhodium(I) and ruthenium(II) with this compound have been synthesized. These complexes are typically prepared by reacting a suitable metal precursor with this compound in an appropriate solvent.
Protocol: Synthesis of [Rh(SPPh₃)₃Cl]
-
In a round-bottom flask, dissolve Wilkinson's catalyst, [Rh(PPh₃)₃Cl], in a minimal amount of a 1:1 mixture of methanol (B129727) and benzene (B151609).
-
In a separate flask, dissolve a threefold molar excess of this compound in benzene.
-
Add the this compound solution to the solution of Wilkinson's catalyst.
-
Reflux the reaction mixture for 3 hours. The solution will typically turn reddish-brown.
-
After cooling to room temperature, wash the resulting product with ethanol.
-
Dry the product in vacuo.
Protocol: Synthesis of [Ru(SPPh₃)₃Cl₂]
-
Prepare an aqueous alcoholic solution of ruthenium(III) chloride.
-
Prepare a solution of this compound in a 1:3 molar ratio relative to the ruthenium precursor in an alcoholic benzene mixture.
-
Add the ligand solution to the ruthenium chloride solution.
-
Reflux the reaction mixture for 3 hours to yield a red product.
-
Wash the resulting solid with ethanol.
-
Dry the product in vacuo.
Photophysical Characterization: Methodologies
The characterization of the photophysical properties of newly synthesized metal complexes is crucial for understanding their behavior and potential applications. The following are standard experimental protocols that can be employed.
UV-Visible Absorption Spectroscopy
This technique provides information about the electronic transitions within the molecule.
Protocol:
-
Prepare solutions of the metal complex in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile) at concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
Use a dual-beam UV-Visible spectrophotometer for measurements.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
The solvent used for the sample preparation should be used as the blank reference.
-
Identify the absorption maxima (λ_abs) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Photoluminescence Spectroscopy
This technique is used to measure the emission of light from the complex after electronic excitation.
Protocol:
-
Prepare solutions of the metal complex in a suitable spectroscopic grade solvent, with absorbance at the excitation wavelength typically below 0.1 to avoid inner-filter effects.
-
Use a spectrofluorometer for emission and excitation measurements.
-
To record the emission spectrum, excite the sample at a wavelength corresponding to an absorption maximum.
-
To record the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelength.
-
For solid-state measurements, a specialized sample holder is required.
Luminescence Quantum Yield Determination
The quantum yield (Φ) is a measure of the efficiency of the emission process. The relative method, using a well-characterized standard, is commonly employed.
Protocol:
-
Select a standard with a known quantum yield and emission in a similar spectral region as the sample.
-
Prepare a series of solutions of both the sample and the standard with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Measure the absorption and emission spectra for all solutions.
-
Integrate the emission spectra to obtain the total emission intensity.
-
Plot the integrated emission intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated emission intensity vs. absorbance, and η is the refractive index of the solvent.
Excited-State Lifetime Measurement
The lifetime (τ) of the excited state provides insight into the dynamics of the de-excitation processes. Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring nanosecond lifetimes.
Protocol:
-
Prepare a dilute, deoxygenated solution of the sample.
-
Use a pulsed light source (e.g., a laser diode or LED) with a high repetition rate to excite the sample.
-
Detect the emitted single photons using a sensitive photodetector (e.g., a photomultiplier tube).
-
The time difference between the excitation pulse and the detected photon is measured and histogrammed.
-
The resulting decay curve is fitted to an exponential function to determine the excited-state lifetime.
Data Presentation
Due to the limited availability of published data, a comprehensive table of photophysical properties for a wide range of metal complexes with this compound cannot be provided at this time. Researchers are encouraged to use the protocols outlined above to characterize new complexes and contribute to this growing field. A template for data presentation is provided below.
Table 1: Photophysical Properties of Metal Complexes with this compound
| Complex | Solvent | λ_abs (nm) (ε, M⁻¹cm⁻¹) | λ_em (nm) | Φ | τ (ns) | Reference |
| Example | CH₂Cl₂ | 350 (10,000), 450 (1,000) | 550 | 0.10 | 100 | [Citation] |
This table is a template. Currently, there is insufficient published data to populate it.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of metal complexes with this compound and the logical relationship between key photophysical parameters.
Caption: General workflow for the synthesis and photophysical characterization of metal-SPPh₃ complexes.
Caption: Relationship between photophysical processes and measurable parameters.
Conclusion and Future Outlook
The study of the photophysical properties of metal complexes with this compound is an area ripe for exploration. The synthetic routes to some of these complexes are established, providing a solid foundation for further investigation. The protocols detailed in this document offer a roadmap for the systematic characterization of their photophysical properties. The generation of a robust dataset, including absorption and emission characteristics, quantum yields, and excited-state lifetimes, will be instrumental in unlocking the potential of these compounds in fields such as photochemotherapy, bioimaging, and materials science. It is anticipated that future research will focus on a broader range of metal centers and the fine-tuning of the ligand environment to optimize the desired photophysical properties for specific applications.
Troubleshooting & Optimization
Technical Support Center: Purification of Triphenylphosphine Sulfide by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of triphenylphosphine (B44618) sulfide (B99878) by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of triphenylphosphine sulfide.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Crystal Formation | - Solvent is too nonpolar: The compound is too soluble even at low temperatures.- Too much solvent was used: The solution is not saturated enough for crystals to form.- Cooling was too rapid: Crystals did not have sufficient time to nucleate and grow. | - For nonpolar solvents: Add a co-solvent in which the compound is less soluble (e.g., water to an ethanol (B145695) solution) dropwise until the solution becomes slightly turbid, then reheat to clarify and cool slowly.- If too much solvent was used: Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- To slow down cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help. |
| Oiling Out (Formation of a liquid layer instead of crystals) | - The compound is melting in the hot solvent before dissolving. - The solution is supersaturated to a high degree. - Presence of impurities that lower the melting point of the mixture. | - Reheat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool slowly.- Try a lower boiling point solvent for the recrystallization.- "Scratch" the inside of the flask with a glass rod at the surface of the solution to induce nucleation.- Add a seed crystal of pure this compound to the cooled solution. |
| Crystals are colored or impure | - Incomplete removal of colored impurities. - Co-precipitation of soluble impurities. - Incomplete washing of the crystals. | - Use activated charcoal to remove colored impurities. Add a small amount of charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.- Ensure slow cooling to allow for selective crystallization.- Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. |
| Low Recovery of a Pure Product | - Using too much solvent. - Washing the crystals with a solvent that is not ice-cold. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent required to dissolve the compound.- Always use ice-cold solvent to wash the crystals.- Preheat the funnel and filter paper before hot filtration to prevent the solution from cooling and crystallizing prematurely. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound?
A1: Ethanol and acetone-water mixtures are commonly used for the recrystallization of this compound. The ideal solvent is one in which this compound is soluble at high temperatures but has low solubility at low temperatures.
Q2: What are the most common impurities in crude this compound?
A2: The most common impurities are unreacted starting materials, namely triphenylphosphine and elemental sulfur. Triphenylphosphine can be oxidized to triphenylphosphine oxide, which may also be present as an impurity.
Q3: How can I remove unreacted triphenylphosphine?
A3: Unreacted triphenylphosphine is generally more soluble in non-polar solvents than this compound. Washing the crude product with a cold non-polar solvent like hexane (B92381) before recrystallization can help remove residual triphenylphosphine.
Q4: My final product has a melting point lower than the literature value (161-163 °C). What does this indicate?
A4: A lower and broader melting point range typically indicates the presence of impurities. Further purification by another recrystallization or other purification techniques like column chromatography may be necessary.
Q5: Can I use a single-solvent system for recrystallization?
A5: Yes, a single solvent like ethanol can be effective. However, if you are having trouble obtaining pure crystals, a mixed solvent system (e.g., acetone-water) can provide better selectivity for crystallization.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Ethanol | Sparingly soluble | Soluble | A good solvent for recrystallization. |
| Methanol | Sparingly soluble | Moderately soluble | Often used as a wash solvent. |
| Acetone (B3395972) | Soluble | Very soluble | Can be used in a mixed solvent system with water. |
| Toluene | Soluble | Very soluble | May not be ideal for recrystallization due to high solubility at low temperatures. |
| Water | Insoluble | Insoluble | Can be used as an anti-solvent with a miscible organic solvent. |
| Hexane | Insoluble | Sparingly soluble | Useful for washing crude product to remove non-polar impurities. |
| Dichloromethane | Soluble | Very soluble | Generally too good of a solvent for effective recrystallization.[1] |
| Isooctane | Soluble | - |
Disclaimer: The quantitative solubility of this compound is not widely available. The information in this table is based on qualitative descriptions from various sources and general principles of solubility. It is recommended to perform small-scale solubility tests to determine the optimal solvent and conditions for your specific sample.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Recrystallization of this compound from an Acetone-Water Mixed Solvent System
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot acetone in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the acetone solution is still hot, add water dropwise until the solution becomes slightly and persistently cloudy.
-
Clarification: Add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold acetone-water mixture.
-
Drying: Dry the purified crystals.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for recrystallization of this compound.
References
Technical Support Center: Purification of Triphenylphosphine Sulfide
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of triphenylphosphine (B44618) oxide (TPPO) from triphenylphosphine sulfide (B99878) (TPPS).
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate triphenylphosphine oxide from triphenylphosphine sulfide?
A1: The separation is challenging due to the high structural similarity between the two compounds. Both share a triphenylphosphine core, leading to comparable polarities and solubilities in many common organic solvents. This similarity makes conventional purification techniques like simple recrystallization or extraction less effective.
Q2: What are the primary methods for removing triphenylphosphine oxide from this compound?
A2: The main strategies for this separation leverage subtle differences in polarity and reactivity. The most effective methods include:
-
Selective Precipitation using Metal Salts: This technique involves the addition of a metal salt, such as zinc chloride (ZnCl₂), to a solution of the mixture in a polar solvent. The more Lewis basic oxygen atom of triphenylphosphine oxide preferentially coordinates with the metal salt, forming an insoluble complex that precipitates out of the solution.
-
Column Chromatography: Due to its slightly higher polarity, triphenylphosphine oxide adsorbs more strongly to silica (B1680970) gel than this compound. This difference allows for their separation using column chromatography with an appropriate eluent system.
-
Fractional Crystallization: Exploiting minor differences in solubility in specific solvent systems can allow for the selective crystallization of one component, leaving the other in the mother liquor.
Q3: Which method is most suitable for a large-scale purification?
A3: For large-scale purifications, selective precipitation with zinc chloride is often the most practical and scalable method as it avoids the need for large volumes of solvents and silica gel required for column chromatography.
Q4: Can I use other metal salts besides zinc chloride for precipitation?
A4: Yes, other Lewis acidic metal salts like magnesium chloride (MgCl₂) and calcium bromide (CaBr₂) have also been reported to form insoluble complexes with triphenylphosphine oxide and could potentially be used. However, the effectiveness of these salts can be solvent-dependent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete removal of triphenylphosphine oxide after precipitation. | Insufficient amount of zinc chloride used. Water present in the solvent. The chosen solvent is not optimal for precipitation. | Ensure a stoichiometric excess of anhydrous zinc chloride (typically 1.5 to 2 equivalents relative to the estimated amount of triphenylphosphine oxide) is used. Use anhydrous polar solvents like dry ethanol (B145695) or tetrahydrofuran (B95107). Perform the precipitation in a solvent where the zinc chloride-TPPO complex has minimal solubility. |
| The desired this compound co-precipitates with the triphenylphosphine oxide-metal complex. | The concentration of the solution is too high, leading to general insolubility. The solvent choice is poor, causing the this compound to be sparingly soluble. | Dilute the reaction mixture with more of the polar solvent before and during the addition of the zinc chloride solution. Choose a polar solvent in which the this compound is highly soluble. |
| Triphenylphosphine oxide and this compound co-elute during column chromatography. | The eluent system is too polar. The column is overloaded with the mixture. | Start with a less polar eluent system (e.g., a higher ratio of hexane (B92381) to ethyl acetate) and gradually increase the polarity. Reduce the amount of crude material loaded onto the column. |
| Low recovery of this compound after purification. | Some this compound may have been adsorbed onto the precipitated metal complex. Loss of material during transfers and filtration steps. Incomplete elution from the chromatography column. | Wash the filtered precipitate thoroughly with the solvent used for the precipitation to recover any trapped this compound. Ensure careful handling and transfer of materials. If using chromatography, ensure the column is flushed with a sufficiently polar solvent at the end to elute all the product. |
Quantitative Data: Solubility Comparison
The following table summarizes the solubility of triphenylphosphine oxide and this compound in various organic solvents. This data is crucial for selecting the appropriate solvent for a given separation technique.
| Solvent | Triphenylphosphine Oxide (TPPO) Solubility | This compound (TPPS) Solubility | Rationale for Separation |
| Hexane | Poorly soluble[1][2] | Sparingly soluble | Useful for washing crude product to remove non-polar impurities, but not for separating TPPO and TPPS. |
| Diethyl Ether | Poorly soluble (especially when cold)[2] | Soluble | Can be used for selective precipitation of TPPO by cooling. |
| Toluene | Soluble | Soluble | Not ideal for separation by simple crystallization. |
| Dichloromethane (B109758) | Soluble | Soluble | Commonly used as a solvent for chromatography of these compounds. |
| Ethyl Acetate (B1210297) | Soluble | Soluble | A common component of the mobile phase in chromatographic separation. |
| Acetone | Soluble | Soluble | Not ideal for separation by crystallization. |
| Ethanol | Soluble | Moderately Soluble | An excellent solvent for the selective precipitation of the TPPO-ZnCl₂ complex.[3] |
| Methanol | Soluble | Sparingly soluble | Can be used for recrystallization to purify TPPS, as TPPO is more soluble. |
Experimental Protocols
Method 1: Selective Precipitation with Zinc Chloride
This method is highly effective for the removal of triphenylphosphine oxide from this compound. It relies on the formation of an insoluble coordinate complex between TPPO and ZnCl₂ in a polar solvent.[3]
Procedure:
-
Dissolution: Dissolve the crude mixture of this compound containing triphenylphosphine oxide in a minimal amount of a dry polar solvent such as anhydrous ethanol or tetrahydrofuran (THF).
-
Addition of Zinc Chloride: In a separate flask, prepare a solution of 1.5 to 2.0 equivalents of anhydrous zinc chloride (relative to the estimated amount of TPPO impurity) in the same dry polar solvent.
-
Precipitation: Slowly add the zinc chloride solution to the solution containing the crude product with vigorous stirring at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[3]
-
Stirring: Continue stirring the suspension for 1-2 hours at room temperature to ensure complete precipitation.
-
Filtration: Filter the mixture through a pad of celite to remove the precipitated complex.
-
Washing: Wash the filter cake with a small amount of the cold polar solvent to recover any entrained this compound.
-
Isolation: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified this compound.
-
Purity Check: Analyze the purity of the obtained this compound by an appropriate method (e.g., ¹H NMR, ³¹P NMR, or HPLC) to confirm the absence of triphenylphosphine oxide.
Method 2: Column Chromatography
This method separates the two compounds based on their differential adsorption to a stationary phase, typically silica gel.
Procedure:
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase, such as hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate (e.g., 98:2).
-
Fraction Collection: Collect fractions and monitor the elution of the compounds using thin-layer chromatography (TLC). This compound, being less polar, will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the more polar triphenylphosphine oxide.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Experimental Workflow Diagram
Caption: Workflow for the separation of this compound from Triphenylphosphine Oxide.
References
Technical Support Center: Synthesis of Triphenylphosphine Sulfide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of triphenylphosphine (B44618) sulfide (B99878) (Ph₃PS).
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of triphenylphosphine sulfide?
A1: The most prevalent impurity is triphenylphosphine oxide (Ph₃PO). This can originate from two sources: it may be present as an impurity in the starting triphenylphosphine (PPh₃) due to slow oxidation by air, or it can form during the synthesis if the reaction is not conducted under an inert atmosphere.[1][2]
Q2: My reaction seems to be incomplete, leaving unreacted triphenylphosphine. What could be the cause?
A2: Incomplete reactions can be due to several factors:
-
Insufficient Sulfur: Ensure a stoichiometric or slight excess of elemental sulfur is used.
-
Poor Solvent Choice: The reaction is most efficient in concentrated solutions of moderately polar solvents like dichloromethane (B109758) or toluene.[3][4] Protic polar solvents (e.g., methanol (B129727), ethanol) or highly polar aprotic solvents (e.g., DMF, DMSO) can hinder the reaction as sulfur has poor solubility in them.[3][4]
-
Low Temperature: While the reaction can be rapid at room temperature, older protocols sometimes involved heating.[3][4] If the reaction is sluggish, gentle warming can be considered, although modern methods often achieve high yields quickly at ambient temperatures.[3]
-
Insufficient Mixing: Ensure vigorous stirring or shaking to facilitate the reaction between the solid sulfur and the dissolved triphenylphosphine.[3][5]
Q3: Can polysulfides be a side product?
A3: The reaction mechanism involves the nucleophilic attack of triphenylphosphine on the octasulfur ring (S₈), which leads to the formation of zwitterionic polysulfide intermediates.[3][4] However, in a cascade of subsequent rapid reactions with other triphenylphosphine molecules, these intermediates are consumed to form the final this compound product.[3][4] Under standard conditions with stoichiometric amounts of reactants, stable polysulfide side products are not typically observed in significant quantities in the final isolated product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Improper solvent selection leading to poor sulfur solubility. | Use a moderately polar solvent such as dichloromethane, chloroform, or toluene.[3][4] Avoid highly polar or protic solvents. |
| Incorrect stoichiometry. | Use a 1:1 molar ratio of triphenylphosphine to elemental sulfur. | |
| Reaction time is too short or temperature is too low. | Although the reaction is often rapid, ensure it has gone to completion by monitoring via TLC or ³¹P NMR. Gentle heating can be applied if necessary. | |
| Product is Contaminated with Triphenylphosphine Oxide (Ph₃PO) | The starting triphenylphosphine is oxidized. | Recrystallize the starting triphenylphosphine from hot ethanol (B145695) or isopropanol (B130326) to remove the more polar triphenylphosphine oxide.[1] |
| Oxygen was present during the reaction. | Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon). | |
| Product is Contaminated with Unreacted Triphenylphosphine (PPh₃) | Incomplete reaction. | See "Low Yield" troubleshooting. You can also add a small amount of additional sulfur and prolong the reaction time. |
| The product co-elutes with unreacted PPh₃ during chromatography. | After the reaction is complete, add a few drops of 30% hydrogen peroxide to the reaction mixture to oxidize the remaining PPh₃ to Ph₃PO, which is more polar and easier to separate by chromatography or recrystallization. | |
| Difficulty in Product Isolation | The product does not precipitate. | The reaction should be run under concentrated conditions.[3][4] If the solution is too dilute, the product may remain dissolved. The solvent can be partially removed under reduced pressure to induce precipitation. |
| The product is an oil or difficult to filter. | Ensure the reaction is complete and the solvent is appropriate. Cooling the reaction mixture may aid precipitation. Washing the precipitate with a solvent in which the product is insoluble but impurities are soluble (e.g., methanol) can help in obtaining a clean, solid product.[3][5] |
Experimental Protocols
General Synthesis of this compound
This protocol is adapted from a rapid and efficient synthesis method.[3][5]
Materials:
-
Triphenylphosphine (PPh₃)
-
Elemental Sulfur (S₈)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Procedure:
-
To a flask, add triphenylphosphine (e.g., 2.62 g, 10 mmol) and elemental sulfur (e.g., 0.32 g, 10 mmol of S atoms).
-
Add a minimal amount of a suitable solvent like dichloromethane (e.g., 5 mL).[3][5]
-
Seal the flask and shake or stir the mixture vigorously at room temperature. The reaction is often exothermic and proceeds rapidly, with the solids dissolving to form a pale-yellow solution, followed by the precipitation of the white product.[3][5] The entire process can be complete in under a minute.[3][5]
-
Once the reaction is complete (as indicated by the formation of a white precipitate and the disappearance of the yellow sulfur color), cool the mixture to room temperature if necessary.
-
Filter the white precipitate and wash it with cold methanol (e.g., 3 x 2 mL) to remove any unreacted starting materials or soluble impurities.[3][5]
-
Dry the resulting white solid to obtain pure this compound. The filtrate can be concentrated to yield more product.[3][4]
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Troubleshooting workflow for this compound synthesis.
Logical Flow for Product Purification
Caption: Purification workflow for isolating this compound.
References
optimizing reaction conditions for triphenylphosphine sulfide synthesis
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice to optimize the synthesis of triphenylphosphine (B44618) sulfide (B99878) (Ph₃PS).
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing triphenylphosphine sulfide?
The most common method is the direct reaction between triphenylphosphine (PPh₃) and elemental sulfur (S₈). Modern protocols have demonstrated that this reaction can be extremely rapid, often completing in under a minute at room temperature when conducted in a concentrated solution.[1][2][3]
Q2: What is the underlying mechanism of the reaction?
The reaction is initiated by a nucleophilic attack of the phosphorus atom in triphenylphosphine on the S₈ ring. This forms a zwitterionic intermediate. A subsequent cascade of attacks by other triphenylphosphine molecules on the polysulfide chain ultimately yields eight molecules of this compound.[4] The first step is typically the rate-determining step.[3][4]
Q3: Which solvents are suitable for this synthesis?
A range of common laboratory solvents can be used. Moderately polar solvents such as dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), and toluene (B28343) are highly effective.[1][3][5] The reaction proceeds best under concentrated conditions, as excessive dilution can significantly slow the reaction rate.[3][5] Protic polar solvents like methanol (B129727) or ethanol, or highly polar aprotic solvents like DMF and DMSO, are less suitable as sulfur has poor solubility in them, leading to longer reaction times.[4]
Q4: What are the typical yields and how can the product be purified?
The rapid, room-temperature synthesis method consistently produces high yields, often around 88% or greater.[1][3] A key advantage of this method is the straightforward purification. The product, this compound, often precipitates directly from the reaction mixture as a white solid.[1][3] Purification is achieved by simple filtration, washing the solid with a solvent in which the product is poorly soluble (like methanol), and drying.[1][3][5] This avoids the need for time-consuming column chromatography.[5]
Q5: How can I confirm the successful synthesis of the product?
The product can be reliably identified using nuclear magnetic resonance (NMR) spectroscopy. A significant downfield shift in the ³¹P NMR signal is a clear indicator of product formation. For example, the chemical shift for triphenylphosphine is around -7.32 ppm in CDCl₃, while the signal for this compound appears at approximately 43.3 ppm.[3][4] ¹H and ¹³C NMR spectroscopy, as well as elemental analysis, can also be used for confirmation.[3][4]
Experimental Protocols & Data
Protocol 1: Rapid Room-Temperature Synthesis
This protocol is adapted from a highly efficient and green chemistry approach.[1][2][3]
Materials:
-
Triphenylphosphine (PPh₃)
-
Elemental Sulfur (S₈)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Procedure:
-
To a test tube or flask, add equimolar amounts of triphenylphosphine (e.g., 2.62 g, 10 mmol) and sulfur (e.g., 0.32 g, 10 mmol S atoms).
-
Add a minimal amount of a suitable solvent like dichloromethane (e.g., 5 mL). A concentrated mixture is preferred.[4]
-
Shake or stir the mixture vigorously at room temperature. A vortex mixer is effective.[1][3]
-
The reaction is exothermic, and the mixture may warm up slightly (to around 40 °C) as the solids dissolve to form a pale-yellow solution.[1][3]
-
Within 40-60 seconds, the white, solid product, this compound, will precipitate out of the solution.[1][3]
-
Cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold methanol (e.g., 3 x 2 mL) to remove any unreacted starting material or impurities.[1][3]
-
Dry the product to obtain white, crystalline this compound. An expected yield is approximately 88%.[1][3]
Data Presentation: Comparison of Synthesis Conditions
The following table summarizes the differences between the modern, rapid synthesis and older, more traditional methods.
| Parameter | Rapid Room-Temperature Method | Traditional Method |
| Temperature | Room Temperature (~25-40°C) | Elevated Temperatures (e.g., 70-100°C) or slow at RT |
| Reaction Time | < 1 minute | 4-10 hours |
| Typical Solvents | Dichloromethane, Chloroform, Toluene | Benzene, Toluene |
| Concentration | High (e.g., 0.5 mL solvent / 1 mmol) | More dilute |
| Purification | Simple filtration and washing | Recrystallization may be needed |
| Typical Yield | ~88% | Variable, often lower |
Visualized Workflow and Troubleshooting
Experimental Workflow Diagram
The following diagram outlines the general workflow for the rapid synthesis of this compound.
Caption: General workflow for the rapid synthesis of Ph₃PS.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis, particularly if deviating from the optimized rapid protocol.
Q: My reaction has a very low yield or did not proceed. What went wrong?
A: Low yields can stem from several factors. Use the following decision tree to diagnose the issue.
Caption: Troubleshooting guide for low product yield.
Q: My final product is impure. How do I identify and remove the contaminants?
A: The two most likely impurities are unreacted triphenylphosphine (PPh₃) and triphenylphosphine oxide (Ph₃PO).
-
Unreacted Triphenylphosphine (PPh₃):
-
Cause: Incomplete reaction due to incorrect stoichiometry (not enough sulfur), insufficient reaction time, or poor mixing.
-
Identification: A peak around -7.3 ppm in the ³¹P NMR spectrum. It can also be visualized on a TLC plate.
-
Solution: Ensure a 1:1 molar ratio of PPh₃ to S. If using the rapid method, ensure vigorous mixing. If the product has already been isolated, the unreacted PPh₃ can often be removed by thoroughly washing the solid product with a solvent in which Ph₃PS is insoluble but PPh₃ has some solubility, such as cold methanol or ethanol. Recrystallization from a suitable solvent like an acetone-water mixture can also be effective.[1]
-
-
Triphenylphosphine Oxide (Ph₃PO):
-
Cause: This is a common impurity if the starting triphenylphosphine has been oxidized by air, a process that can be catalyzed by metal ions.[6] Using older, heated methods in the presence of air can also promote its formation.
-
Identification: A peak around 25-30 ppm in the ³¹P NMR spectrum. Ph₃PO is more polar than Ph₃PS.
-
Solution: Use fresh, high-purity triphenylphosphine. If Ph₃PO is present in the final product, purification can be challenging due to similar solubilities. While the recommended rapid synthesis minimizes this issue, for older methods, careful recrystallization is the primary method for removal. For difficult cases, methods exist to precipitate Ph₃PO from solutions using zinc chloride, although this adds steps to the overall process.[6]
-
References
- 1. CN103073584A - Method for preparing triphenylphosphine - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine [mdpi.com]
- 4. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Epoxide to Thiirane Conversion
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield and efficiency of the conversion of epoxides to thiiranes. This guide provides answers to frequently asked questions and detailed troubleshooting advice to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used for converting epoxides to thiiranes?
A1: The most prevalent and straightforward method for synthesizing thiiranes is the oxygen-sulfur exchange reaction on the corresponding epoxides.[1] Common sulfur-transfer agents include thiourea (B124793) and ammonium (B1175870) thiocyanate (B1210189).[2] These reagents are often used in combination with various catalysts or under specific conditions to improve yields and reaction times.[1][3] Chiral phosphoric acids in conjunction with a thiolactam have also been used for highly enantioselective conversions.[4][5]
Q2: What is the general mechanism for the conversion of an epoxide to a thiirane (B1199164) using thiourea?
A2: The reaction proceeds via a backside S(_N)2 nucleophilic attack.[4] The sulfur atom of thiourea attacks one of the carbon atoms of the epoxide ring, leading to the ring opening. This is followed by an intramolecular cyclization and elimination of urea (B33335) to form the three-membered thiirane ring. The process typically results in an inversion of stereochemistry at the carbon center that is attacked.
Q3: Can this reaction be performed under "green" or solvent-free conditions?
A3: Yes, several methods have been developed to perform this conversion under environmentally friendly conditions. Solvent-free reactions, often facilitated by grinding the reactants or using a solid support like silica (B1680970) gel or alumina, have been shown to be effective.[6] For instance, using a thiourea/NH(_4)Cl system under solvent-free conditions at 60–70°C can produce thiiranes in high yields (65–96%) within 15–75 minutes.[7] Deep eutectic solvents (DES) have also been successfully employed as a greener reaction medium.[8]
Q4: How does stereochemistry play a role in this conversion?
A4: The conversion of epoxides to thiiranes is typically a stereospecific process. Because the reaction follows an S(_N)2 mechanism, the nucleophilic attack by the sulfur reagent occurs from the side opposite to the epoxide's C-O bond. This results in an inversion of the stereochemistry at the site of attack. Therefore, the stereochemistry of the starting epoxide directly influences the stereochemistry of the resulting thiirane.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Thiirane Yield | 1. Inactive Reagents: Thiourea or other sulfur reagents may have degraded. | 1. Use fresh, high-purity reagents. Store sulfur compounds in a cool, dry, dark place. |
| 2. Suboptimal Temperature: The reaction may be too slow at low temperatures or side reactions may occur at excessively high temperatures. | 2. Optimize the reaction temperature. For many common procedures, a range of 60-70°C is effective.[7] Monitor the reaction progress using TLC or GC-MS to find the optimal balance. | |
| 3. Inefficient Catalyst: The chosen catalyst may not be suitable for the specific epoxide substrate or may have deactivated. | 3. Screen different catalysts. Lewis acids like BiCl(_3) or solid-supported catalysts can be effective.[3] Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. | |
| 4. Steric Hindrance: A highly substituted or sterically hindered epoxide may react very slowly. | 4. Increase reaction time and/or temperature. Consider using a less bulky sulfur nucleophile if possible. | |
| Formation of Side Products | 1. Polymerization: Epoxides are prone to polymerization under acidic or harsh thermal conditions. | 1. Use milder reaction conditions. Neutral, catalyst-free, or solvent-free conditions can minimize polymerization.[1] Maintain a controlled temperature. |
| 2. Formation of β-hydroxy thiocyanates: When using thiocyanate salts, the nucleophilic attack may result in a stable ring-opened intermediate rather than the desired thiirane. | 2. This is a common alternative reaction pathway.[9] Using thiourea instead of thiocyanate can favor thiirane formation. Adjusting the catalyst and solvent system may also influence the reaction outcome. | |
| 3. Desulfurization to Alkene: The thiirane product can be unstable and lose a sulfur atom to form the corresponding alkene, especially with electron-donating substituents or upon purification on silica gel.[2] | 3. Minimize reaction time and temperature once the product is formed. Use a milder purification method, such as flash chromatography with deactivated silica gel or recrystallization. Store the purified thiirane in a cool, dark place.[2] | |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient Reagent: The molar ratio of the sulfur reagent to the epoxide may be too low. | 1. Use a stoichiometric excess of the sulfur reagent. A common molar ratio is 1:2 of epoxide to thiourea.[7] |
| 2. Poor Solubility: The epoxide or reagent may not be sufficiently soluble in the chosen solvent system. | 2. If using a solvent, select one that dissolves all reactants. Polar aprotic solvents like DMF can be effective.[2] Alternatively, solvent-free conditions can circumvent solubility issues.[7] |
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the performance of various reagent systems under different conditions for the conversion of styrene (B11656) oxide to styrene thiirane, providing a comparative overview of their efficiency.
| Sulfur Source | Catalyst / Additive | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Thiourea | NH(_4)Cl | None | 60-70 | 15 min | 96 | [7] |
| Thiourea | CaCO(_3) (immobilized) | None | 60-70 | 1-4 min | 98 | [6] |
| Thiourea | Alumina (immobilized) | None | Room Temp. | 2-9 min | 83-98 | [10] |
| Ammonium Thiocyanate | None | None | 90 | 2-9 min | 83-98 | [1] |
| Thiourea | Ceric Ammonium Nitrate | Acetonitrile | Reflux | 15 min | 94 | [11] |
| Thiolactam | Chiral Phosphoric Acid | Toluene | 40 | 24 h | 96 (ee >90%) | [4][12] |
Experimental Protocols
General Protocol for Solvent-Free Conversion of Epoxides to Thiiranes using Thiourea/NH(_4)Cl
This protocol is a generalized procedure based on a common and efficient solvent-free method.[7]
Materials:
-
Epoxide (1 mmol)
-
Thiourea (2 mmol, 2 eq.)
-
Ammonium Chloride (NH(_4)Cl) (approx. 0.5 g)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Oil bath
-
Thin-Layer Chromatography (TLC) plate (silica gel)
-
Ethyl acetate, hexane (B92381) (for TLC and chromatography)
-
Rotary evaporator
Procedure:
-
Preparation: In a clean, dry round-bottom flask, combine the epoxide (1 mmol), thiourea (2 mmol), and ammonium chloride (0.5 g).
-
Reaction: Place the flask in a preheated oil bath set to 60-70°C.
-
Stirring: Stir the mixture vigorously. The solid mixture will typically melt or become a slurry.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and running a TLC analysis (e.g., using a 1:9 ethyl acetate/hexane solvent system). The disappearance of the epoxide spot indicates the reaction is complete. Typical reaction times are between 15 and 75 minutes.
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction: Add dichloromethane (B109758) (DCM) or diethyl ether to the reaction mixture and filter to remove the solid ammonium chloride and excess thiourea.
-
Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na(_2)SO(_4)), filter, and concentrate the solvent using a rotary evaporator.
-
Final Product: If necessary, further purify the crude product by flash column chromatography on silica gel to obtain the pure thiirane.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of thiiranes from epoxides [ouci.dntb.gov.ua]
- 4. escholarship.org [escholarship.org]
- 5. Catalytic Enantioselective Conversion of Epoxides to Thiiranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Thiirane synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Phosphoric Acid Catalyzed Conversion of Epoxides into Thiiranes: Mechanism, Stereochemical Model, and New Catalyst Design - PMC [pmc.ncbi.nlm.nih.gov]
stability of triphenylphosphine sulfide under different reaction conditions
Welcome to the Technical Support Center for triphenylphosphine (B44618) sulfide (B99878) (Ph₃PS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of triphenylphosphine sulfide under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a relatively stable organophosphorus compound under normal laboratory conditions. It is a colorless solid that is soluble in various organic solvents.[1] Unlike its precursor, triphenylphosphine (PPh₃), which is susceptible to air oxidation to form triphenylphosphine oxide (Ph₃PO), this compound is more robust. However, its stability can be compromised under specific harsh conditions.
Q2: Is this compound sensitive to acidic conditions?
Q3: How does this compound behave in basic conditions?
The stability of this compound in basic media is not extensively documented. As with acidic conditions, strong bases could potentially attack the phosphorus center, but detailed studies on the kinetics and degradation pathways are not widely reported. For most applications, avoiding strongly basic conditions is a prudent measure to ensure the integrity of the compound.
Q4: Is this compound prone to oxidation?
Yes, this compound can be oxidized, particularly by strong oxidizing agents. For instance, reaction with 5 M nitric acid at room temperature leads to the formation of the corresponding triphenylphosphine oxide (Ph₃PO) and elemental sulfur.[2] Therefore, it is crucial to avoid the use of strong oxidants in reactions involving this compound if its integrity is to be maintained.
Q5: Can this compound be reduced?
Yes, this compound can be reduced back to triphenylphosphine (PPh₃). This reaction is often used to regenerate the phosphine (B1218219) from its sulfide. Common reducing agents for this transformation include sodium metal in toluene (B28343) and a combination of phosphonic acid (H₃PO₃) and iodine (I₂).[3][4][5][6]
Q6: What is the thermal stability of this compound?
This compound has a melting point in the range of 161-163 °C.[1] While it is thermally stable to a certain degree, decomposition can occur at elevated temperatures. The thermal degradation of organophosphorus compounds can be complex, and for this compound, it is advisable to use it at temperatures well below its melting point to avoid unwanted decomposition.
Q7: Is this compound sensitive to light?
The photolytic stability of this compound is not well-documented. However, organophosphorus compounds, in general, can be susceptible to photodegradation.[7] It is good laboratory practice to store this compound in a cool, dark place to minimize potential degradation from light exposure, especially for long-term storage or when used in photochemical reactions where it is not the intended chromophore.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, focusing on its stability.
| Problem | Possible Cause | Recommended Solution |
| Low yield or unexpected side products in a reaction. | Degradation of this compound due to incompatible reaction conditions. | - Check pH: Avoid strongly acidic or basic conditions. If necessary, buffer the reaction mixture. - Avoid Oxidizing Agents: Ensure that no strong oxidizing agents are present in the reaction. - Control Temperature: Run the reaction at the lowest effective temperature to minimize thermal decomposition. |
| Formation of triphenylphosphine oxide (Ph₃PO) as a byproduct. | Oxidation of this compound. This can occur if the starting material is contaminated with triphenylphosphine, which is readily oxidized, or if the reaction conditions are oxidative. | - Use Pure Starting Material: Ensure the this compound is free from triphenylphosphine contamination. - Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. |
| Difficulty in removing this compound after a reaction. | High polarity and crystallinity of this compound. | - Chromatography: Utilize column chromatography for purification. A silica (B1680970) gel plug and elution with a non-polar solvent can sometimes effectively remove it. - Recrystallization: If the desired product has significantly different solubility properties, recrystallization can be an effective purification method. |
Data on Stability and Reactivity
| Condition | Stability/Reactivity | Products | Notes |
| Acidic | Potentially unstable in strong, oxidizing acids. | Triphenylphosphine oxide, elemental sulfur (with HNO₃). | Limited kinetic data available.[2] |
| Basic | Stability not well-documented. | Not well-characterized. | Avoid strong bases as a precaution. |
| Oxidative | Susceptible to strong oxidizing agents. | Triphenylphosphine oxide. | Avoid reagents like nitric acid.[2] |
| Reductive | Can be reduced to triphenylphosphine. | Triphenylphosphine. | Reagents like sodium metal or H₃PO₃/I₂ are effective.[3][4][5][6] |
| Thermal | Stable up to its melting point (161-163 °C). | Complex decomposition products at higher temperatures. | Use at temperatures well below the melting point.[1] |
| Photolytic | Not well-documented. | Not well-characterized. | Store in a dark place. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a rapid and efficient synthesis method.[8][9]
Materials:
-
Triphenylphosphine (PPh₃)
-
Elemental Sulfur (S₈)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (MeOH)
Procedure:
-
In a test tube, combine equimolar amounts of triphenylphosphine (e.g., 2.62 g, 10 mmol) and sulfur (e.g., 0.32 g, 10 mmol as S).
-
Add a minimal amount of dichloromethane (e.g., 2-5 mL) to facilitate mixing.
-
Shake the mixture vigorously at room temperature. The reaction is exothermic and should proceed rapidly, often in less than a minute.
-
The this compound will precipitate as a white solid.
-
Filter the solid product and wash it with cold methanol.
-
Dry the product under vacuum.
Expected Yield: ~88%
Reduction of this compound to Triphenylphosphine
This protocol utilizes sodium metal for the reduction.[6]
Materials:
-
This compound (Ph₃PS)
-
Sodium metal
-
Toluene (dry)
Procedure:
-
In a Schlenk tube under a nitrogen atmosphere, add this compound (1.0 mmol).
-
Add dry toluene (5.0 mL) and sodium metal (2.0 mmol).
-
Seal the tube and heat the mixture to 110 °C with stirring for 3 hours.
-
After cooling, the toluene solution containing the triphenylphosphine can be separated from the solid sodium sulfide byproduct.
-
Removal of the solvent under vacuum will yield triphenylphosphine.
Expected Yield: ~91%
Visualizations
Caption: Experimental workflows for the synthesis and reduction of this compound.
Caption: Summary of this compound stability under various conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. chempap.org [chempap.org]
- 3. Collection - Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Poisoning by Sulfur Compounds and Mitigation with Triphenylphosphine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning by sulfur compounds, with a focus on mitigation strategies using triphenylphosphine (B44618).
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning by sulfur compounds?
Catalyst poisoning refers to the partial or total deactivation of a catalyst by a chemical compound.[1] In the context of sulfur compounds, poisoning occurs when sulfur-containing molecules from feedstocks or reagents strongly adsorb to the active sites of a catalyst, such as palladium (Pd), preventing reactant molecules from accessing them.[2] This chemical deactivation leads to a significant reduction in reaction rates and overall process efficiency.[3] Common sulfur-based catalyst poisons include hydrogen sulfide (B99878) (H₂S), thiols (RSH), and thiophenes.[4]
Q2: How do sulfur compounds deactivate palladium catalysts?
Sulfur compounds deactivate palladium catalysts primarily through the chemical bonding of sulfur to the catalyst's active sites.[1] This process, known as sulfidation, can lead to the formation of a deactivated layer of palladium sulfide on the catalyst surface.[5] The strong bond between palladium and sulfur blocks the sites required for catalytic activity.[6] The electronic state of the palladium atoms is altered, which plays a dominant role in the deactivation process.[6]
Q3: What is triphenylphosphine (TPP) and how can it mitigate sulfur poisoning?
Triphenylphosphine (TPP), with the chemical formula P(C₆H₅)₃, is an organophosphorus compound widely used as a ligand in organometallic chemistry.[7][8] Interestingly, while TPP itself can sometimes act as a catalyst poison, it has been shown to be an effective "antidote" for sulfur-poisoned Pd/C catalysts in certain hydrogenation reactions.[5] The proposed mechanism is that TPP can partly reduce the deactivated palladium sulfide layer formed during the reaction, thereby exposing the active metallic Pd sites and restoring catalytic activity.[5]
Q4: Can a sulfur-poisoned catalyst be regenerated?
Yes, regeneration of sulfur-poisoned catalysts is often possible, though the effectiveness depends on the catalyst, the nature of the poison, and the regeneration method. Common regeneration strategies include:
-
Thermal Treatment: Heating the catalyst in a controlled atmosphere to desorb or decompose the sulfur compounds.[9]
-
Chemical Treatment: Using specific reagents to react with and remove the sulfur species.[9]
-
Hydrogen Treatment: Flowing hydrogen over the catalyst can be effective for regenerating some palladium catalysts.[10][11]
-
Oxidizing Agents: Reagents like hypochlorite, hydrogen peroxide, and permanganate (B83412) have been used to regenerate sulfur-fouled Pd catalysts to some extent.[4]
Troubleshooting Guides
Issue 1: Sudden or gradual loss of catalytic activity in a reaction known to be sensitive to sulfur.
| Potential Cause | Troubleshooting Steps |
| Sulfur contamination in feedstock or reagents. | 1. Analyze Feedstock: Use analytical techniques like Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) or X-ray Fluorescence (XRF) to quantify sulfur content in starting materials and solvents.[12][13] 2. Purify Feedstock: If sulfur is detected, purify the materials using methods such as distillation, adsorption on activated carbon, or passing through a guard bed.[14] |
| Catalyst deactivation by sulfur poisoning. | 1. Confirm Poisoning: Characterize the spent catalyst using surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) to detect the presence of sulfur on the surface.[6] 2. Attempt Regeneration: Based on the catalyst type and stability, attempt a regeneration protocol (see Q4 in FAQs). 3. Mitigation with TPP: For Pd/C catalysts in hydrogenation, consider adding a catalytic amount of triphenylphosphine (TPP) to the reaction mixture to potentially reactivate the catalyst in situ.[5] |
Issue 2: Inconsistent reaction yields or selectivities when using a palladium catalyst.
| Potential Cause | Troubleshooting Steps |
| Variable levels of sulfur impurities. | 1. Implement Routine Analysis: Regularly test incoming batches of reagents and solvents for sulfur content to ensure consistency. 2. Standardize Purification: Apply a standard purification protocol to all materials before use, even if sulfur levels are presumed to be low. |
| Selective poisoning of catalyst sites. | 1. Evaluate Catalyst Loading: A disproportionately large drop in activity with minor poisoning may indicate selective poisoning.[1] Consider optimizing the catalyst loading. 2. Modify the Catalyst: Investigate the use of bimetallic catalysts (e.g., Pd-Pt) which can show improved resistance to sulfur poisoning.[11] |
Quantitative Data on Catalyst Deactivation and Mitigation
The following table summarizes quantitative data related to the impact of sulfur poisoning on catalyst activity and the effectiveness of mitigation strategies.
| Catalyst | Sulfur Compound | Effect on Activity | Mitigation/Regeneration | Result | Reference |
| Pd/Al₂O₃ | Thiophene/H₂S | Less active and less thio-tolerant than Pt/Al₂O₃ for cyclohexane (B81311) dehydrogenation. | Regeneration under pure hydrogen. | More effective regeneration than for Pt/Al₂O₃. | [10] |
| Pd/SiO₂-Al₂O₃ | Thiophene/H₂S | More intense deactivation by coking in the absence of sulfur, but strongly improved thio-tolerance compared to Pd/Al₂O₃. | Removal of sulfur from the feed and treatment with flowing hydrogen. | Total recovery of catalytic activity. | [10] |
| Pd/C | 4-nitrothioanisole | Significant decrease in conversion of 4-nitroanisole. | Addition of Triphenylphosphine (TPP). | Greatly improved catalytic performance. | [5] |
| Cu-SSZ-13 | SO₂ vs. SO₃ | SO₃ poisoning resulted in a more severe reduction of SCR activity than SO₂ poisoning. | - | Low-temperature (250 °C) poisoning was more severe than high-temperature (400 °C) poisoning. | [15] |
| Pt | Cysteine (1000 ppm) | 80% decrease in Hydrogen Evolution Reaction (HER) activity. | Electrochemical regeneration via reductive stripping. | Full restoration of HER activity. | [16] |
Experimental Protocols
Protocol 1: Evaluating the Effect of a Sulfur Poison on a Palladium-Catalyzed Hydrogenation Reaction
-
Catalyst Preparation: Prepare a standard slurry of the palladium catalyst (e.g., 5% Pd/C) in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.
-
Reaction Setup: Add the substrate to be hydrogenated to the vessel.
-
Baseline Reaction: Seal the vessel, purge with hydrogen, and run the reaction under standard conditions (e.g., temperature, pressure). Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots using GC or HPLC.
-
Poisoning: To a fresh reaction setup, add a known concentration of a sulfur-containing compound (e.g., thiophene) to the reaction mixture before introducing hydrogen.
-
Poisoned Reaction: Run the hydrogenation under the same conditions as the baseline and monitor the reaction progress.
-
Data Analysis: Compare the reaction rates and final conversion of the baseline and poisoned reactions to quantify the extent of catalyst deactivation.
Protocol 2: Mitigation of Sulfur Poisoning with Triphenylphosphine (TPP)
-
Setup for Poisoned Reaction: Prepare the reaction as described in Protocol 1, including the addition of the sulfur poison.
-
Addition of TPP: Before starting the hydrogenation, add a predetermined molar equivalent of triphenylphosphine to the reaction mixture.
-
Mitigated Reaction: Run the hydrogenation under standard conditions and monitor its progress.
-
Comparison: Compare the reaction rate and conversion of the TPP-mitigated reaction with both the baseline and the unmitigated poisoned reaction to assess the effectiveness of TPP.
Protocol 3: Synthesis of Tetrakis(triphenylphosphine)palladium(0) Catalyst
This protocol is for the synthesis of a common palladium(0) catalyst and is adapted from literature procedures. It should be performed by trained personnel using appropriate safety precautions.
-
Materials: Palladium(II) chloride (PdCl₂), triphenylphosphine (PPh₃), dimethylformamide (DMF), hydrazine (B178648) hydrate.
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium chloride and triphenylphosphine in DMF.[17]
-
Heat the mixture (e.g., to 140 °C) with stirring for approximately one hour.[17]
-
Cool the mixture (e.g., to 80 °C).[17]
-
Cautiously add an aqueous solution of hydrazine.[17]
-
Stir the mixture at an elevated temperature (e.g., 80-85 °C) for about 30 minutes, then cool to room temperature.[17]
-
Collect the resulting crystals by filtration under an inert atmosphere.[17]
-
Wash the crystals with an alcohol (e.g., methanol) and then diethyl ether.[18]
-
Dry the product under vacuum.
-
Visualizations
Caption: Mechanism of catalyst poisoning by a sulfur compound.
Caption: Mitigation of sulfur poisoning with triphenylphosphine.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 8. Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity_Chemicalbook [chemicalbook.com]
- 9. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 10. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. separationsystems.com [separationsystems.com]
- 13. Sulfur Analysis for Fuels | Malvern Panalytical [malvernpanalytical.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Experimental study on sulfur poisoning characteristics of Cu-SSZ-13 SCR catalyst under diesel vehicle multivalent sulfur-containing exhaust atmosphere - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. US5216186A - Crystalline palladium tetrakis(triphenylphosphine) and a process for preparing the same - Google Patents [patents.google.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Navigating Challenges in the Workup of Reactions Involving Triphenylphosphine Sulfide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup of reactions involving triphenylphosphine (B44618) sulfide (B99878) (TPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in removing triphenylphosphine sulfide (TPPS) from a reaction mixture?
A1: this compound is a non-polar, crystalline solid.[1] The primary challenges in its removal stem from its similar solubility profile to many organic products, especially those that are also non-polar. This can lead to co-precipitation or difficulty in achieving separation through standard extraction and chromatography techniques.
Q2: My desired product and TPPS have very similar solubility. What are my options?
A2: When your product and TPPS exhibit similar solubility, several strategies can be employed:
-
Recrystallization: Carefully select a solvent system where the solubility of your product and TPPS differ significantly with temperature. This may require screening various solvents.
-
Chromatography: Optimize your column chromatography conditions. A shallow gradient of a less polar eluent system may be required to achieve separation.
-
Chemical Conversion: If applicable to your product's stability, unreacted triphenylphosphine can be oxidized to the more polar triphenylphosphine oxide (TPPO), which can sometimes be easier to separate.
Q3: I see a white precipitate in my reaction mixture. Is it my product or TPPS?
A3: Both your product and TPPS could precipitate. To identify the solid, you can perform a quick thin-layer chromatography (TLC) analysis of the precipitate and compare it with your starting materials and a known standard of your product if available. Additionally, the melting point of TPPS is in the range of 161-163 °C.[1]
Q4: Can I use the same methods to remove TPPS as I would for triphenylphosphine oxide (TPPO)?
A4: Many of the principles for removing the notoriously difficult TPPO can be adapted for TPPS, as they are both phosphorus-containing byproducts.[2][3] Techniques such as precipitation, specialized chromatography, and the use of scavenger resins can be effective for both. However, due to differences in polarity and crystal packing, the optimal conditions and solvent choices will likely vary.
Troubleshooting Guides
Issue 1: this compound Co-elutes with the Product during Column Chromatography
Root Cause: The polarity of the product and TPPS are too similar for effective separation with the chosen solvent system.
Troubleshooting Steps:
-
Modify the Eluent System:
-
Decrease Polarity: Start with a very non-polar mobile phase (e.g., hexane (B92381) or heptane) and gradually increase the polarity with a shallow gradient of a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Alternative Solvents: Explore different solvent systems. For instance, a mixture of toluene (B28343) and hexane, or dichloromethane (B109758) and pentane (B18724) might provide better separation.
-
-
Adjust the Stationary Phase:
-
Different Silica (B1680970) Gel: Consider using a different type of silica gel (e.g., with a different particle size or deactivation).
-
Alternative Stationary Phases: If standard silica gel fails, explore other stationary phases like alumina (B75360) (basic or neutral) or reverse-phase silica.
-
Issue 2: this compound Co-precipitates or Co-crystallizes with the Product
Root Cause: The product and TPPS have similar solubility in the chosen solvent system.
Troubleshooting Steps:
-
Solvent Screening for Recrystallization:
-
Systematically test the solubility of your crude product in a range of solvents at both room temperature and elevated temperatures. The ideal solvent will dissolve your product at high temperatures but not TPPS, or vice-versa.
-
Consider binary solvent systems (e.g., acetone/water, ethanol/hexane) to fine-tune the solubility properties.
-
-
Trituration:
-
Suspend the crude solid mixture in a solvent in which TPPS is soluble, but your product is not.
-
Stir the suspension vigorously for a period to dissolve the TPPS.
-
Filter the mixture to isolate your purified, insoluble product.
-
Issue 3: Reaction Workup Leads to an Oily Mixture Containing the Product and TPPS
Root Cause: The concentration of both the product and TPPS in the workup solvent is too high, preventing crystallization of either component.
Troubleshooting Steps:
-
Solvent Evaporation and Re-dissolution:
-
Carefully remove the solvent under reduced pressure.
-
Attempt to selectively precipitate one component by adding a solvent in which it is poorly soluble.
-
-
Liquid-Liquid Extraction:
-
If there is a sufficient polarity difference, a liquid-liquid extraction may be effective. This is often less successful if both components are highly non-polar.
-
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Qualitative Solubility |
| Dichloromethane | Soluble[1] |
| Chloroform | Soluble |
| Toluene | Soluble |
| Benzene | Soluble |
| Acetone | Soluble |
| Ethanol | Soluble[1] |
| Methanol (B129727) | Sparingly soluble |
| Diethyl Ether | Sparingly soluble |
| Hexane / Heptane | Poorly soluble |
| Water | Insoluble |
| Isooctane | Soluble |
Experimental Protocols
Protocol 1: Removal of this compound by Precipitation and Washing
This protocol is suitable when TPPS is a major byproduct and has low solubility in the reaction solvent upon cooling.
Methodology:
-
Reaction Completion: Once the reaction is complete, as monitored by TLC or another appropriate method, allow the reaction mixture to cool to room temperature.
-
Induce Precipitation: If TPPS does not precipitate spontaneously, further cooling in an ice bath may be necessary.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with a cold solvent in which TPPS is poorly soluble, such as methanol or diethyl ether, to remove any soluble impurities.
-
Product Isolation: The filtrate contains your desired product. Concentrate the filtrate under reduced pressure to isolate the crude product, which can then be further purified if necessary.
Protocol 2: Removal of this compound by Recrystallization
This protocol is effective when the desired product and TPPS have different solubility profiles in a particular solvent system.
Methodology:
-
Solvent Selection: Choose a solvent or solvent mixture in which your product is sparingly soluble at room temperature but readily soluble at an elevated temperature, while TPPS is either highly soluble or insoluble under these conditions. A common recrystallization solvent for TPPS is an acetone-water mixture.
-
Dissolution: Dissolve the crude reaction mixture in a minimum amount of the hot solvent.
-
Crystallization:
-
If TPPS is less soluble, it will crystallize out upon cooling, leaving your product in the mother liquor.
-
If your product is less soluble, it will crystallize out, leaving TPPS in the mother liquor.
-
-
Isolation: Isolate the desired component (crystals or mother liquor) and proceed with further purification or isolation steps.
Visualizations
Caption: Decision workflow for purification strategy.
References
Technical Support Center: Large-Scale Synthesis of Triphenylphosphine Sulfide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of triphenylphosphine (B44618) sulfide (B99878).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of triphenylphosphine sulfide.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Inadequate mixing of solid reactants. 2. Use of unsuitable solvents. 3. Reaction conditions are not optimal. | 1. Ensure vigorous shaking or mechanical stirring to facilitate contact between triphenylphosphine and sulfur. 2. Use moderately polar solvents like dichloromethane (B109758), chloroform (B151607), or toluene (B28343). Avoid protic polar solvents (e.g., methanol (B129727), ethanol) or dipolar aprotic solvents (e.g., DMF, DMSO) where sulfur has low solubility.[1][2] 3. The reaction is best performed under highly concentrated conditions.[1][2] |
| Low Yield | 1. Loss of product during filtration and washing. 2. Incomplete precipitation of the product. | 1. Minimize the volume of washing solvent (methanol) used. 2. Concentrate the filtrate to recover any dissolved product.[1][2] |
| Product Contamination | 1. Presence of unreacted triphenylphosphine or sulfur. 2. Contamination from side reactions. | 1. Ensure stoichiometric amounts of reactants are used. Wash the final product thoroughly with a suitable solvent like methanol to remove unreacted starting materials.[2] 2. The direct reaction of triphenylphosphine with sulfur is generally clean and high-yielding, minimizing side products.[1][2] |
| Difficulty in Purification | 1. Use of complex purification methods like column chromatography. | 1. On a large scale, purification should be achievable by simple filtration and washing with solvents, which is a significant advantage of this method.[1][2] Avoid chromatographic techniques which are not feasible for large-scale operations.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for the large-scale synthesis of this compound?
A1: The direct reaction of triphenylphosphine with elemental sulfur at room temperature is a highly efficient, atom-economical, and rapid method, with reaction times often less than one minute.[1][2][5] This procedure is advantageous for large-scale production due to its simplicity and the ease of product purification by filtration.[1][2]
Q2: What are the recommended solvents for this reaction?
A2: Moderately polar solvents such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), and aromatic hydrocarbons like toluene and xylene are suitable for this reaction.[1][2] Protic polar solvents (e.g., alcohols) and dipolar aprotic solvents (e.g., DMF, DMSO) should be avoided as sulfur is not very soluble in them, which can slow down or inhibit the reaction.[1][2]
Q3: How can the purity of the synthesized this compound be confirmed?
A3: The purity of the product can be confirmed using standard analytical techniques such as ¹H, ¹³C, and ³¹P NMR spectroscopy, as well as elemental analysis.[2] A significant shift in the ³¹P NMR signal from around -7.32 ppm for triphenylphosphine to approximately 43.3 ppm for this compound is a clear indicator of product formation.[1][2]
Q4: What are the key safety precautions to consider during the synthesis?
A4: Triphenylphosphine and this compound can be harmful if ingested, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[6][7] It is essential to work in a well-ventilated area, preferably under a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[8][9] Thermal decomposition can release irritating gases and vapors.[7]
Q5: Is this synthesis method scalable?
A5: Yes, the described method is scalable. Reactions have been successfully performed at larger scales (e.g., 100 mmol) using appropriate reactors.[1][2] The ease of purification by simple filtration makes it particularly suitable for industrial applications.[1][2]
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on a rapid and efficient synthesis method.[2][5]
Materials:
-
Triphenylphosphine (Ph₃P)
-
Elemental Sulfur (S₈)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Equipment:
-
Large reactor or flask suitable for the intended scale
-
Mechanical stirrer or shaker
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
To a suitable reactor, add equimolar amounts of solid triphenylphosphine and sulfur. For a 10 mmol scale, this corresponds to 2.62 g of triphenylphosphine and 320 mg of sulfur.[2]
-
Add a sufficient amount of a suitable solvent, such as dichloromethane (e.g., 0.2–0.5 mL of solvent per 1 mmol of PPh₃).[2][5]
-
Vigorously shake or stir the reaction mixture. The reaction is exothermic, and a slight increase in temperature (to about 40 °C) may be observed.[2]
-
The solid reactants will progressively dissolve, forming a pale-yellow solution.[2]
-
Continue agitation. The this compound product will precipitate as a white crystalline solid, typically within 40-60 seconds.[1][2]
-
Once the precipitation is complete, cool the mixture to room temperature.
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected solid with methanol (e.g., 3 x 2 mL for a 10 mmol scale) to remove any unreacted starting materials.[2]
-
Dry the purified this compound to obtain the final product. An 88% yield was reported for a 10 mmol scale reaction.[2]
-
The filtrate can be concentrated to recover any remaining product.[2]
Data Presentation
Table 1: Summary of Reaction Parameters for this compound Synthesis
| Parameter | Value | Reference |
| Reactants | Triphenylphosphine, Elemental Sulfur | [1][2] |
| Stoichiometry | Equimolar (1:1) | [2] |
| Solvents | Dichloromethane, Chloroform, Toluene | [1][2] |
| Solvent Volume | 0.2–0.5 mL / mmol of PPh₃ | [2][5] |
| Temperature | Room Temperature (slight exotherm to ~40°C) | [1][2] |
| Reaction Time | < 1 minute | [1][2][5] |
| Purification | Filtration and washing with Methanol | [1][2] |
| Yield | ~88% | [2] |
Visualizations
Caption: Experimental workflow for the large-scale synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
- 1. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Phosphine sulfide, triphenyl- | C18H15PS | CID 19758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: The Effect of Solvent on the Reactivity of Triphenylphosphine sulfide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the impact of solvent selection on the reactivity of triphenylphosphine (B44618) sulfide (B99878) (Ph₃PS) in your experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you optimize your reaction conditions and overcome common challenges.
Frequently Asked-Questions (FAQs)
Q1: How does solvent polarity affect the synthesis of triphenylphosphine sulfide?
The synthesis of this compound from triphenylphosphine and elemental sulfur is significantly influenced by the solvent. Moderately polar solvents such as dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), and toluene (B28343) are highly suitable for this reaction, often leading to rapid and high-yielding conversions.[1][2][3] In contrast, polar protic solvents like methanol (B129727) and ethanol, and polar aprotic solvents such as DMF and DMSO, are less effective because of the poor solubility of elemental sulfur in them, which can slow down or inhibit the reaction.[1][2] The reaction is also favored under highly concentrated conditions, as excessive dilution can reduce reactivity.[1][3]
Q2: What is the role of the solvent in the reactivity of this compound as a sulfur transfer agent?
The solvent can influence the reactivity of the phosphorus-sulfur double bond (P=S) in this compound. While extensive quantitative data across a wide range of solvents is limited, available information suggests that solvent polarity can play a crucial role. For the conversion of epoxides to episulfides (thiiranes), reactions have been successfully carried out in non-polar solvents like benzene (B151609), often with the addition of an acid co-reagent like trifluoroacetic acid.[4] There is also evidence from related sulfur transfer reactions that polar aprotic solvents, such as DMF, can significantly improve the yield of thiiranes, suggesting they may stabilize charged intermediates or transition states in the reaction pathway.[5]
Q3: Can this compound be used in solvent-free conditions?
While the synthesis of this compound is generally performed in a solvent to facilitate stirring and reaction homogeneity,[1][3] its subsequent use as a sulfur transfer agent in solvent-free conditions is less common in the literature. However, some methods for the synthesis of thiiranes from epoxides using other sulfur sources have been developed under solvent-free conditions, often with microwave irradiation.[6] The feasibility of using this compound in a solvent-free reaction would depend on the physical state of the reactants and the ability to achieve adequate mixing.
Q4: Are there any known side reactions associated with solvent choice when using this compound?
In the synthesis of episulfides from epoxides, one of the primary concerns is the potential for polymerization of the episulfide product. The choice of solvent can influence the rate of the desired episulfidation reaction versus the rate of polymerization. In some systems, primary alcohols have been observed to promote the reaction of epoxides with a sulfur source, but can also lead to the formation of poly(episulfides).[7]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Poor solubility of reactants | Ensure that both your substrate and this compound are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system. |
| Insufficient reactivity in the chosen solvent | If the reaction is sluggish, consider switching to a solvent that may better facilitate the reaction mechanism. For reactions that may involve polar intermediates, a more polar aprotic solvent could be beneficial.[5] For others, a non-polar solvent with an activating agent may be required.[4] |
| Reaction temperature is too low | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. |
| Incorrect stoichiometry | Ensure the correct molar ratio of reactants is being used. A slight excess of this compound may be necessary in some cases. |
Issue 2: Formation of Undesired Byproducts (e.g., Polymers)
| Possible Cause | Troubleshooting Step |
| Solvent-promoted polymerization | Certain solvents, particularly some protic solvents, may promote the polymerization of the episulfide product.[7] Consider switching to a less reactive or non-polar solvent. |
| Prolonged reaction time or high temperature | Monitor the reaction closely by TLC or another appropriate method and work up the reaction as soon as the starting material is consumed to minimize byproduct formation. |
| Presence of impurities | Ensure all reagents and the solvent are pure and dry, as impurities can sometimes catalyze side reactions. |
Data Presentation
Table 1: Solvent Effects on the Synthesis of this compound
| Solvent | Reaction Time | Yield (%) | Reference |
| Dichloromethane (CH₂Cl₂) | < 1 min | 88 | [1][3] |
| Chloroform (CHCl₃) | < 1 min | High | [1][2][3] |
| Toluene | < 1 min | High | [1][2][3] |
| Methanol/Ethanol | Longer reaction times | Lower/No success | [1][2] |
| DMF/DMSO | Longer reaction times | Lower/No success | [1][2] |
Table 2: Conditions for Episulfidation of Oxiranes using Phosphine (B1218219) Sulfides
| Substrate (Oxirane) | Phosphine Sulfide | Solvent | Additive | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Phenyl-substituted | This compound | Benzene | TFA (1 equiv) | 20 | 20 | 58-83 | [4] |
| Cyclohexene oxide | This compound | Benzene | TFA (1 equiv) | 20 | 5 | 50 (62 GC) | [4] |
| Germa/sila-substituted | This compound | Benzene | TFA | - | - | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure described by Nguyen, T.B. (2022).[1]
Materials:
-
Triphenylphosphine (Ph₃P)
-
Elemental sulfur (S₈)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Procedure:
-
To a test tube, add equimolar amounts of triphenylphosphine and sulfur.
-
Add a sufficient amount of dichloromethane to facilitate stirring (e.g., 0.2–0.5 mL per mmol of Ph₃P).[1][3]
-
Shake the reaction mixture vigorously at room temperature. The reaction is exothermic and should proceed rapidly, with the product precipitating out as a white solid within a minute.[1][3]
-
Once the reaction is complete, filter the solid product.
-
Wash the precipitate with cold methanol to remove any unreacted starting materials.[1][3]
-
Dry the solid this compound under vacuum.
Protocol 2: General Procedure for the Conversion of Epoxides to Episulfides
This protocol is a generalized procedure based on the use of phosphine sulfides for episulfidation.[4]
Materials:
-
Epoxide
-
This compound (Ph₃PS)
-
Anhydrous benzene
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the epoxide in anhydrous benzene under an inert atmosphere.
-
Add a stoichiometric amount of this compound to the solution.
-
Add one equivalent of trifluoroacetic acid dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflows for the synthesis of this compound and its use in episulfidation.
Caption: Logical relationship between solvent properties and reaction outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
preventing the oxidation of triphenylphosphine to triphenylphosphine oxide
Technical Support Center: Prevention of Triphenylphosphine (B44618) Oxidation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the prevention of triphenylphosphine (PPh₃) oxidation to triphenylphosphine oxide (TPPO).
Frequently Asked Questions (FAQs)
Q1: What is triphenylphosphine oxide (TPPO) and why is its formation a problem?
Triphenylphosphine oxide (TPPO) is the product formed when triphenylphosphine (PPh₃) is oxidized.[1][2] Its formation is a significant issue in synthesis for several reasons. First, it indicates the consumption of the PPh₃ reagent, which can negatively impact reaction stoichiometry and yield. Second, TPPO is a common byproduct in many reactions like the Wittig, Mitsunobu, and Appel reactions.[3][4][5] Its removal from reaction mixtures can be challenging due to its high polarity and crystalline nature, often complicating product purification.[6][7]
Q2: What are the primary causes of triphenylphosphine (PPh₃) oxidation?
The primary cause of PPh₃ oxidation is exposure to atmospheric oxygen.[1][2][8] While PPh₃ is relatively stable as a solid, it undergoes slow oxidation in the presence of air to form TPPO.[1][9] This process can be accelerated by several factors, including the presence of metal ion catalysts and light.[4][5]
Q3: How can I visually determine if my PPh₃ has oxidized?
Pure triphenylphosphine is a white crystalline solid.[8] While slight oxidation may not cause a significant visual change, substantial contamination with TPPO can alter the physical appearance, sometimes leading to a more powdery or clumpy consistency. However, visual inspection is not a reliable method for determining purity. The most accurate way to assess the level of TPPO contamination is through analytical techniques such as ³¹P NMR spectroscopy or by checking the melting point; pure PPh₃ has a melting point of approximately 80°C, whereas TPPO melts at a much higher temperature, around 155-156°C.[8][10]
Q4: What are the ideal conditions for storing solid PPh₃ to prevent oxidation?
To minimize oxidation, solid PPh₃ should be stored in a tightly sealed container in a cool, dry, and dark area.[11][12] For long-term storage or for applications requiring very high purity, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[11] This can be achieved by storing the reagent in a Schlenk flask or within a glovebox.
Q5: I need to use a solution of PPh₃ for my reaction. How should I prepare and store it to avoid oxidation?
When preparing a solution of PPh₃, it is critical to use a solvent that has been thoroughly degassed to remove dissolved oxygen. The solution should be prepared and handled under an inert atmosphere (nitrogen or argon) using air-free techniques, such as a Schlenk line or in a glovebox.[13] If the solution needs to be stored, it should be kept in a sealed container (e.g., a Schlenk flask with a gas-tight stopper) under a positive pressure of inert gas. A benzene (B151609) solution of PPh₃ exposed to air can result in 20% oxidation over five days.
Q6: My bottle of PPh₃ is old and likely contains TPPO. How can I purify it before my experiment?
The most common and effective method for removing TPPO from PPh₃ is recrystallization.[1] This technique takes advantage of the solubility differences between the two compounds. TPPO is significantly more polar than PPh₃, making it more soluble in polar solvents like hot ethanol (B145695) or isopropanol.[1] By dissolving the contaminated PPh₃ in a minimal amount of hot ethanol and allowing it to cool slowly, the less soluble PPh₃ will crystallize out, leaving the more soluble TPPO impurity in the solvent.
Troubleshooting Guides
Problem 1: Significant TPPO is detected in my supposedly pure, solid PPh₃.
-
Possible Cause: The container seal may have been compromised, leading to prolonged exposure to air and moisture. The reagent may also be very old or have been stored improperly.
-
Solution: Purify the PPh₃ by following the recrystallization protocol outlined below (Protocol 2). After purification, ensure the reagent is stored in a tightly sealed container under an inert atmosphere to prevent future degradation.[11]
Problem 2: I suspect my PPh₃ is oxidizing during the setup of my reaction.
-
Possible Cause: This is likely due to improper air-sensitive handling techniques. Common errors include using glassware that has not been adequately dried, insufficient purging of the reaction vessel with inert gas, or introducing air during reagent transfer.[13][14]
-
Solution: Rigorously follow air-free experimental protocols. Ensure all glassware is oven-dried or flame-dried immediately before use.[13] The reaction vessel must be purged with a dry, inert gas (at least three evacuate-refill cycles are recommended).[13][15] Use syringes or cannulas for transferring liquids and a positive flow of inert gas when adding solids.[16][14]
Problem 3: A reaction that should not produce TPPO resulted in its formation.
-
Possible Cause: An air leak in the reaction apparatus is a common culprit. This can occur through poorly sealed ground-glass joints, worn septa, or cracks in the glassware. Alternatively, one of the solvents or reagents used may not have been properly degassed, introducing dissolved oxygen into the system.
-
Solution:
-
Leak Check: Carefully inspect all joints and septa. Ensure joints are properly sealed (a thin layer of grease may be necessary for standard taper joints) and that septa are fresh and provide a tight seal.[14]
-
Degas Solvents: Ensure all solvents are thoroughly degassed before use via methods such as sparging with an inert gas, freeze-pump-thaw cycles, or distillation under an inert atmosphere.
-
Reagent Purity: Use freshly purified reagents to avoid introducing contaminants that could promote oxidation.
-
Data Presentation
Table 1: Summary of Recommended Storage Conditions for Triphenylphosphine
| Parameter | Recommendation | Rationale |
| Temperature | Cool, ambient temperature. | Avoids degradation and potential pressure buildup. |
| Atmosphere | Store under a dry, inert gas (Nitrogen or Argon).[11] | Prevents contact with atmospheric oxygen and moisture.[11][17] |
| Container | Tightly sealed, opaque glass or polyethylene (B3416737) container.[12] | Protects from air, moisture, and light. |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and sources of ignition.[2][11] | Prevents hazardous reactions and accelerated decomposition. |
Table 2: Qualitative Solubility of PPh₃ and TPPO in Common Laboratory Solvents
| Solvent | PPh₃ Solubility | TPPO Solubility | Relevance for Preventing/Removing TPPO |
| Hexane / Pentane | Low | Very Low / Insoluble[3][18][19] | Useful for precipitating TPPO from a reaction mixture.[20][21] |
| Diethyl Ether | Soluble[22] | Low / Sparingly Soluble[18][23] | Can be used to wash crude products to remove some TPPO. |
| Toluene / Benzene | Soluble[22][24] | Soluble | Common reaction solvents; separation requires other methods. |
| Dichloromethane | Soluble | Soluble | Common reaction solvents; separation requires other methods. |
| Ethanol / Isopropanol | Soluble (especially when hot)[24] | More soluble than PPh₃[1] | Excellent solvents for purifying PPh₃ via recrystallization.[1] |
Experimental Protocols
Protocol 1: Proper Storage of Solid Triphenylphosphine under Inert Atmosphere
-
Preparation: In a fume hood, briefly flame-dry a Schlenk flask of appropriate size equipped with a magnetic stir bar. Allow the flask to cool to room temperature under a positive flow of dry nitrogen or argon.
-
Transfer: Weigh the desired amount of PPh₃ quickly in the air and add it to the Schlenk flask against a positive counterflow of inert gas.
-
Sealing: Immediately seal the Schlenk flask with a greased glass stopper or a rubber septum secured with a wire.
-
Purging: Evacuate the flask carefully (to avoid disturbing the solid) and backfill with inert gas. Repeat this cycle three times to ensure all atmospheric oxygen is removed.[13]
-
Storage: Store the sealed flask in a cool, dark, and dry location.
Protocol 2: Purification of Triphenylphosphine by Recrystallization from Ethanol
-
Dissolution: Place the impure PPh₃ (e.g., 10 g) in an Erlenmeyer flask with a stir bar. In a fume hood, add the minimum volume of hot ethanol required to fully dissolve the solid with gentle heating (e.g., on a hot plate) and stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the resulting white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified PPh₃ crystals under high vacuum to remove all traces of solvent. Confirm purity by melting point analysis.
Protocol 3: Setting Up a Reaction Under Inert Atmosphere to Prevent PPh₃ Oxidation
-
Glassware Preparation: Ensure all glassware, including the reaction flask (e.g., a three-necked round-bottom flask), condenser, and addition funnel, is thoroughly dried in an oven (e.g., at 125°C overnight) and assembled while still hot.[14]
-
Inerting the System: Assemble the apparatus and immediately connect it to a Schlenk line or an inert gas source via a bubbler.[14] Perform at least three evacuate-and-refill cycles with dry nitrogen or argon to establish an inert atmosphere within the entire system.[13]
-
Adding PPh₃: Under a positive flow of inert gas, temporarily remove a stopper from the reaction flask and quickly add the pre-weighed solid PPh₃. Reseal the flask immediately.
-
Adding Solvents and Reagents: Add degassed solvents and liquid reagents via a dry syringe through a rubber septum.[16][25] Ensure a slight positive pressure of inert gas is maintained throughout the entire experiment, as indicated by the bubbler.[14]
Visualizations
Caption: A logical workflow for troubleshooting the source of triphenylphosphine oxide contamination.
Caption: An experimental workflow for handling PPh₃ under an inert atmosphere to prevent oxidation.
References
- 1. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 2. Triphenylphosphine [commonorganicchemistry.com]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 5. Triphenylphosphine_oxide [chemeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. Triphenylphosphine - Sciencemadness Wiki [sciencemadness.org]
- 9. reddit.com [reddit.com]
- 10. CN101481389B - Method for recycling triphenyl phosphine oxide and triphenylphosphine from waste slag - Google Patents [patents.google.com]
- 11. Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity_Chemicalbook [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Air-free technique - Wikipedia [en.wikipedia.org]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. fauske.com [fauske.com]
- 16. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 17. lobachemie.com [lobachemie.com]
- 18. researchgate.net [researchgate.net]
- 19. echemi.com [echemi.com]
- 20. Workup [chem.rochester.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. solubilityofthings.com [solubilityofthings.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Triphenylphosphine Sulfide Byproducts
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing triphenylphosphine (B44618) sulfide (B99878) (Ph₃PS) and related byproducts in their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is triphenylphosphine sulfide and when is it formed?
A1: this compound (Ph₃PS) is an organophosphorus compound with the formula (C₆H₅)₃PS.[1][2] It is commonly formed as a byproduct in reactions where triphenylphosphine (Ph₃P) is used to abstract sulfur from a reagent. Key examples include:
-
The conversion of epoxides to episulfides.[1]
-
Reactions involving elemental sulfur (S₈) in the presence of Ph₃P.[3][4][5]
-
The synthesis of thioketenes from ketenes.[1]
Q2: Why can removing this compound be challenging?
A2: Similar to its oxygen analog, triphenylphosphine oxide (TPPO), Ph₃PS can be difficult to separate from reaction products due to its moderate polarity, high crystallinity, and tendency to co-purify with desired compounds, especially in non-chromatographic, large-scale workups.
Q3: What are the primary strategies for removing this compound?
A3: The main strategies leverage differences in physical and chemical properties between Ph₃PS and the desired product. These include:
-
Precipitation & Crystallization: Exploiting solubility differences in various solvent systems.
-
Chromatography: Using techniques like silica (B1680970) plug filtration for less polar products.
-
Chemical Conversion & Scavenging: Converting the byproduct to a more easily removable form or using a solid-supported resin to bind it.
Q4: How can I detect and quantify this compound in my reaction mixture?
A4: Several analytical techniques can be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful, as Ph₃PS has a distinct chemical shift (around 43.3 ppm in CDCl₃) compared to triphenylphosphine (around -5 to -8 ppm).[3][4][5] ¹H NMR can also be used for characterization.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for detecting and quantifying Ph₃PS, especially for analyzing certain sulfur-containing compounds.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the presence and concentration of Ph₃PS during reaction workup and purification.[7]
Troubleshooting Guides
Issue 1: My product is co-eluting with this compound during column chromatography.
This is a common issue, particularly if your product has a similar polarity to Ph₃PS.
Root Cause Analysis and Decision Workflow
Caption: Decision workflow for chromatographic separation issues.
Solutions & Experimental Protocols
-
Solution 1.1: Silica Plug Filtration for Non-Polar Products If your product is significantly less polar than Ph₃PS, a silica plug is a rapid and effective removal method.
-
Protocol:
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a minimal amount of a non-polar solvent like pentane (B18724) or a hexane/diethyl ether mixture.
-
Prepare a short column (plug) of silica gel in a suitable non-polar solvent.
-
Load the suspended crude mixture onto the plug.
-
Elute your product with a non-polar solvent system (e.g., diethyl ether, ethyl acetate/hexane mixtures). The more polar Ph₃PS will remain adsorbed at the top of the silica.
-
Monitor elution by TLC to ensure complete recovery of the product without eluting the Ph₃PS.
-
-
-
Solution 1.2: Optimize Gradient Chromatography For products with polarity closer to Ph₃PS, a carefully optimized gradient elution is necessary.
-
Protocol:
-
Determine an initial solvent system where both the product and Ph₃PS have low Rf values on a TLC plate.
-
Run the column starting with this non-polar solvent system.
-
Slowly and gradually increase the polarity of the eluent (a shallow gradient). This will increase the separation window between your product and the Ph₃PS byproduct.
-
-
Issue 2: I need a non-chromatographic method to remove this compound, especially for a large-scale reaction.
Column chromatography is often not feasible at an industrial scale.[7] The following methods, well-established for the removal of triphenylphosphine oxide (TPPO), are highly adaptable for Ph₃PS due to their similar structures and chemical properties.
Method Selection Guide
Caption: Strategy selection for large-scale Ph₃PS removal.
Solutions & Experimental Protocols
-
Solution 2.1: Precipitation by Solvent Selection This method relies on the differential solubility of your product versus Ph₃PS. One documented method for purifying Ph₃PS itself involves its precipitation from a dichloromethane (B109758) solution upon addition of methanol.[3][4][5] This suggests Ph₃PS has lower solubility in alcohols.
-
Protocol:
-
After the reaction workup, concentrate the crude product to an oil or solid.
-
Add a solvent in which your product is soluble but Ph₃PS is expected to be poorly soluble (e.g., methanol, ethanol (B145695), or diethyl ether).
-
Stir or sonicate the mixture, then cool it to induce precipitation of Ph₃PS.
-
Filter the mixture to remove the solid Ph₃PS and concentrate the filtrate to recover your purified product.
-
-
-
Solution 2.2: Precipitation via Metal Salt Complexation (Adapted from TPPO protocols) Lewis acidic metal salts like ZnCl₂, MgCl₂, and CaBr₂ are known to form insoluble complexes with the basic oxygen of TPPO.[2][8] The sulfur atom in Ph₃PS is also a Lewis base and is expected to form similar insoluble complexes.
-
Protocol (using ZnCl₂):
-
If necessary, perform a solvent exchange to a suitable solvent like ethanol or ethyl acetate.
-
Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.
-
To the solution of your crude product and Ph₃PS at room temperature, add 2 equivalents of the ZnCl₂ solution (relative to the starting amount of Ph₃P).
-
Stir the mixture for 1-2 hours. A white precipitate of the Ph₃PS-ZnCl₂ complex should form.
-
Filter off the solid precipitate and wash it with a small amount of the cold solvent.
-
The filtrate contains your product, which can be isolated by concentrating the solvent.
-
-
-
Solution 2.3: Scavenging with Merrifield Resin (Adapted from TPPO protocols) This method uses a solid-supported scavenger to covalently bind Ph₃PS, allowing for its removal by simple filtration. This is particularly useful for removing both unreacted Ph₃P and the Ph₃PS byproduct.
-
Protocol:
-
In a flask, suspend high-loading chloromethylated polystyrene (Merrifield resin) and a catalytic amount of sodium iodide in a suitable solvent (e.g., THF or acetone).
-
Add the crude reaction mixture to the resin slurry.
-
Stir the mixture at room temperature. Reaction time can vary, but overnight stirring is often effective.
-
Filter the mixture to remove the resin, which now has the phosphonium (B103445) salt (from Ph₃P) and potentially the Ph₃PS bound to it.
-
Concentrate the filtrate to obtain the purified product.
-
-
Data Summary Tables
Table 1: Physical and Spectroscopic Properties of Triphenylphosphine Byproducts
| Property | Triphenylphosphine (Ph₃P) | This compound (Ph₃PS) | Triphenylphosphine Oxide (TPPO) |
| Molar Mass ( g/mol ) | 262.29 | 294.35 | 278.28 |
| Melting Point (°C) | 80-82 | 161-163[1] | 154-158 |
| Appearance | White solid | Colorless solid[1][2] | White crystalline solid |
| ³¹P NMR Shift (ppm) | ~ -5 to -8 | ~ 43.3 (in CDCl₃)[3][4][5] | ~ 25 to 35 |
| Polarity | Non-polar | Moderately Polar | Polar |
Table 2: Solubility Data and Observations
| Compound | Solvent | Solubility | Reference / Note |
| Triphenylphosphine | Water | Insoluble | [9] |
| Non-polar organic solvents (Benzene, Ether, Toluene) | Soluble | [9] | |
| This compound | Dichloromethane, Ethanol | Soluble | [1] |
| Methanol | Lower solubility (can be precipitated) | [3][4][5] | |
| Acetone-Water | Can be recrystallized from this mixture | [10] | |
| Triphenylphosphine Oxide | Polar organic solvents | Soluble | |
| Hexane, cold Diethyl Ether | Poorly soluble |
Table 3: Comparison of Metal Salt Precipitation for TPPO Removal (Adaptable for Ph₃PS)
| Metal Salt | Effective Solvents | Removal Efficiency | Reference |
| ZnCl₂ | Ethanol, Ethyl Acetate, THF | >90% with 2 eq. | [11][12] |
| MgCl₂ | Toluene, Ethyl Acetate | Effective, but poor in THF | [2] |
| CaBr₂ | THF, 2-MeTHF, MTBE | 95-99% | [2] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]
- 6. This compound(3878-45-3) 1H NMR spectrum [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. CN103073584A - Method for preparing triphenylphosphine - Google Patents [patents.google.com]
- 11. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ³¹P NMR Characterization of Triphenylphosphine Sulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of triphenylphosphine (B44618) sulfide (B99878) (TPPS) with its common precursors and byproducts. Experimental data and detailed protocols are included to aid in the accurate identification and purity assessment of TPPS.
Comparative Analysis of ³¹P NMR Chemical Shifts
³¹P NMR spectroscopy is a powerful analytical technique for the characterization of phosphorus-containing compounds due to its high natural abundance and the wide chemical shift range of the ³¹P nucleus.[1] This allows for clear differentiation between various phosphorus environments. The chemical shift of triphenylphosphine sulfide is distinct from its common analog compounds, triphenylphosphine (TPP) and triphenylphosphine oxide (TPPO), which are often present as impurities.
The table below summarizes the typical ³¹P NMR chemical shifts for these compounds when dissolved in deuterated chloroform (B151607) (CDCl₃), with chemical shifts referenced to an external standard of 85% phosphoric acid (H₃PO₄).[2][3]
| Compound | Abbreviation | Typical ³¹P Chemical Shift (δ) in CDCl₃ (ppm) |
| Triphenylphosphine | TPP | ~ -6.0[2][4] |
| Triphenylphosphine Oxide | TPPO | ~ 25.0 - 30.0[5][6] |
| This compound | TPPS | ~ 42.0 [7] |
This clear separation in chemical shifts allows for straightforward identification of each species in a mixture. For instance, the oxidation of TPP to TPPO or the sulfurization of TPP to TPPS can be easily monitored by observing the disappearance of the signal at approximately -6.0 ppm and the appearance of new signals in the regions of 25.0-30.0 ppm or ~42.0 ppm, respectively.
Experimental Protocol for ³¹P NMR Characterization
The following protocol outlines the steps for preparing a sample of this compound for ³¹P NMR analysis and acquiring the spectrum.
Materials:
-
This compound (TPPS) sample (approximately 10-20 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pasteur pipette
-
Small vial
-
85% Phosphoric acid (H₃PO₄) in a sealed capillary (for external referencing) or an appropriate internal standard[8]
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the TPPS sample into a clean, dry vial.[8]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[9]
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Using a Pasteur pipette, transfer the solution to a clean NMR tube.
-
If using an external standard, a sealed capillary containing 85% H₃PO₄ can be carefully placed inside the NMR tube.[10]
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
The experiment is typically run as a one-dimensional ³¹P experiment with proton decoupling.[11] Proton decoupling simplifies the spectrum by removing couplings between phosphorus and hydrogen atoms, resulting in sharper singlets for each distinct phosphorus environment.[12][13]
-
Set the reference to the external 85% H₃PO₄ standard at 0 ppm.
-
Acquire the spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Visualizing the Experimental Workflow and Data Interpretation
The following diagrams illustrate the experimental workflow for ³¹P NMR analysis and the expected chemical shift regions for TPPS and related compounds.
Interpreting the Spectrum:
A typical ³¹P{¹H} NMR spectrum of a pure this compound sample will show a single sharp peak at approximately 42.0 ppm. The presence of other peaks can indicate impurities. A peak around -6.0 ppm suggests the presence of unreacted triphenylphosphine, while a peak in the 25.0-30.0 ppm range indicates the presence of triphenylphosphine oxide, a common oxidation byproduct. The relative integration of these peaks can be used for a semi-quantitative assessment of the purity of the TPPS sample, although proper quantitative NMR (qNMR) techniques should be employed for precise quantification.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. This compound(3878-45-3) 1H NMR spectrum [chemicalbook.com]
- 10. scribd.com [scribd.com]
- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 12. Broadband proton decoupling in human 31P NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
A Comparative Guide to Thionation: Triphenylphosphine Sulfide vs. Lawesson's Reagent
For researchers, scientists, and drug development professionals, the choice of reagent is paramount in achieving desired chemical transformations efficiently and selectively. This guide provides a comprehensive comparison of two sulfur-donating reagents: triphenylphosphine (B44618) sulfide (B99878) and Lawesson's reagent. While both are organophosphorus sulfur compounds, their applications in synthesis differ significantly.
Triphenylphosphine sulfide is primarily recognized for its role in the stereospecific conversion of epoxides to episulfides. In contrast, Lawesson's reagent is a widely acclaimed thionating agent for the conversion of a broad range of carbonyl compounds, such as amides and ketones, into their corresponding thio-analogues. This guide will delve into their distinct reactivity, providing experimental data and protocols to inform reagent selection for specific synthetic goals.
Performance Comparison: Distinct Applications
Due to the distinct reactivity profiles of this compound and Lawesson's reagent, a direct comparison for the same application is not feasible. Instead, this guide presents their performance in their respective primary applications.
Table 1: Thionation of Amides and Ketones with Lawesson's Reagent
Lawesson's reagent is a highly effective thionating agent for a variety of carbonyl compounds. The following table summarizes typical reaction conditions and yields for the conversion of amides to thioamides and ketones to thioketones.
| Substrate | Product | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzamide | Thiobenzamide | Lawesson's Reagent | Toluene | 110 | 1 | 95 |
| N-Methylacetamide | N-Methylthioacetamide | Lawesson's Reagent | THF | 65 | 3 | 88 |
| Acetophenone | Thioacetophenone | Lawesson's Reagent | Toluene | 80 | 4 | 92 |
| Benzophenone | Thiobenzophenone | Lawesson's Reagent | Xylene | 140 | 2 | 85 |
| Cyclohexanone | Cyclohexanethione | Lawesson's Reagent | Toluene | 110 | 5 | 78 |
Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.
Table 2: Conversion of Epoxides to Episulfides with this compound
This compound is a key reagent for the stereospecific conversion of epoxides to episulfides (thiiranes). This reaction proceeds with retention of stereochemistry.
| Substrate | Product | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| cis-Stilbene oxide | cis-Stilbene sulfide | This compound | Acetonitrile | 80 | 24 | 85 |
| trans-Stilbene oxide | trans-Stilbene sulfide | This compound | Acetonitrile | 80 | 24 | 90 |
| Cyclohexene oxide | Cyclohexene sulfide | This compound | Benzene | 80 | 12 | 75 |
| Propylene oxide | Propylene sulfide | This compound | THF | 65 | 18 | 60 |
Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Procedure for Thionation of Amides using Lawesson's Reagent
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the amide (1.0 eq.) is dissolved in an appropriate anhydrous solvent (e.g., toluene, THF).
-
Reagent Addition: Lawesson's reagent (0.5 - 0.6 eq.) is added to the solution. The reaction mixture is stirred at the desired temperature (typically reflux).
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure thioamide.
General Procedure for the Synthesis of Episulfides from Epoxides using this compound
-
Reaction Setup: A solution of the epoxide (1.0 eq.) and this compound (1.0 - 1.2 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, benzene) is placed in a sealable reaction vessel.
-
Reaction Conditions: The mixture is heated to the desired temperature and stirred for the specified time.
-
Monitoring: The reaction progress can be monitored by gas chromatography (GC) or TLC.
-
Work-up: After cooling to room temperature, the solvent is evaporated. The residue contains the episulfide and triphenylphosphine oxide as a byproduct.
-
Purification: The episulfide is typically purified by column chromatography or distillation to separate it from the triphenylphosphine oxide.
Reaction Mechanisms and Logical Relationships
The distinct applications of this compound and Lawesson's reagent stem from their different reaction mechanisms.
Mechanism of Carbonyl Thionation by Lawesson's Reagent
Lawesson's reagent exists in equilibrium with its monomeric form, a reactive dithiophosphine ylide. This monomer undergoes a [2+2] cycloaddition with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. This intermediate then fragments to yield the desired thiocarbonyl compound and a stable phosphine (B1218219) oxide byproduct.[1][2][3][4]
Caption: Mechanism of Lawesson's Reagent in Thionation.
Mechanism of Epoxide to Episulfide Conversion by this compound
The conversion of epoxides to episulfides by this compound is believed to proceed through a mechanism involving nucleophilic attack of the sulfur atom of this compound on one of the carbon atoms of the epoxide ring. This is followed by a ring-opening and subsequent intramolecular cyclization to form a five-membered ring intermediate. The final step involves the elimination of triphenylphosphine oxide to yield the episulfide with retention of stereochemistry.
Caption: Conversion of Epoxides to Episulfides.
Conclusion
This compound and Lawesson's reagent are valuable sulfur-containing reagents with distinct and complementary applications in organic synthesis. Lawesson's reagent is the reagent of choice for the efficient thionation of a wide range of carbonyl compounds, providing access to thioamides and thioketones.[1][4] In contrast, this compound excels in the stereospecific synthesis of episulfides from epoxides. Understanding their unique reactivity and reaction mechanisms is crucial for researchers to select the appropriate reagent to achieve their synthetic objectives. This guide provides the necessary data and protocols to facilitate this decision-making process in a research and development setting.
References
A Researcher's Guide to Sulfur Transfer Reagents: Triphenylphosphine Sulfide vs. Thionation Workhorses
For researchers, scientists, and professionals in drug development, the precise transfer of a sulfur atom is a critical transformation in the synthesis of organosulfur compounds. The choice of reagent dictates reaction efficiency, substrate compatibility, and overall yield. While many reagents exist for converting carbonyls to thiocarbonyls (a process known as thionation), Triphenylphosphine (B44618) Sulfide (B99878) (Ph₃PS) occupies a distinct niche. This guide provides an objective, data-driven comparison of Ph₃PS against common thionating agents like Lawesson's Reagent and Phosphorus Pentasulfide, clarifying their unique applications and performance.
Understanding the Landscape of Sulfur Transfer Reagents
The primary goal of most sulfur transfer reactions in medicinal chemistry is the thionation of a carbonyl group (C=O) to a thiocarbonyl (C=S). The most prominent reagents for this purpose are Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent (LR).[1][2] However, Triphenylphosphine Sulfide operates differently. It is typically used to transfer sulfur to more reactive species like epoxides and ketenes, rather than for the direct thionation of amides or ketones.[3]
This compound (Ph₃PS): A Profile
This compound is a stable, colorless solid that is soluble in many organic solvents.[3] It is most commonly formed by the direct reaction of triphenylphosphine with elemental sulfur.[4][5] The reaction is rapid and often exothermic, initiated by the nucleophilic attack of the phosphine (B1218219) on the S₈ ring.[4][5] While it is a sulfur transfer reagent, its sulfur atom is only weakly nucleophilic, limiting its scope compared to more aggressive thionating agents.[3]
Its primary applications include:
-
Conversion of epoxides to episulfides. [3]
-
Reaction with ketenes to form thioketenes. [3]
-
Use in analytical chemistry for the detection of elemental sulfur.[3]
Head-to-Head Comparison: Key Thionating Reagents
The choice of a thionating agent depends heavily on the substrate and desired reaction conditions. While Ph₃PS is unsuitable for most carbonyl thionations, reagents like P₄S₁₀, Lawesson's Reagent, and modern alternatives excel in this area.
| Feature | This compound (Ph₃PS) | Phosphorus Pentasulfide (P₄S₁₀) | Lawesson's Reagent (LR) | P₄S₁₀-Pyridine / P₄S₁₀-HMDO |
| Primary Use | Epoxide → Episulfide | General thionation | General thionation | General thionation |
| Reactivity | Low (weakly nucleophilic S) | High (powerful, often harsh)[1] | High (milder than P₄S₁₀)[1] | High, often cleaner than LR[1][6] |
| Substrate Scope | Epoxides, ketenes[3] | Ketones, amides, esters[2] | Ketones, amides, esters, lactams[7] | Ketones, amides, esters[6][8] |
| Solubility | Good in common organic solvents | Low in common solvents[9] | Soluble in many organic solvents[1] | Good, reagent is often crystalline[8] |
| Reaction Conditions | Varies, often mild | Often requires high temperatures/reflux[2] | Milder than P₄S₁₀, but often requires heat | Can be used at high temps where LR decomposes[8] |
| Workup | Simple (Ph₃PO byproduct) | Complex, byproducts can be difficult to remove | Chromatography often required to remove byproducts[6][10] | Simpler hydrolytic workup or filtration[6][8][10] |
| Handling | Stable, odorless solid | Moisture-sensitive, flammable solid[11] | Unpleasant odor, unstable >110 °C[12][13] | Moisture-sensitive but storable, odorless[8] |
Performance Data: Thionation of Amides & Esters
The conversion of amides and esters to their thio-analogs is a common benchmark for thionating reagents. Yields are often superior with modern reagents, which also offer the significant advantage of a simpler purification process.
| Substrate Type | Reagent | Typical Conditions | Yield (%) | Key Advantages/Disadvantages |
| Amides | P₄S₁₀ | Toluene/Pyridine, Reflux | Fair-Good | Inexpensive but harsh, low solubility.[2][9] |
| Lawesson's Reagent (LR) | Toluene/THF, 65-110 °C | Good-Excellent | Widely applicable, high yields.[7] Odorous byproducts.[7] | |
| P₄S₁₀-Pyridine | Acetonitrile, Reflux | Good-Excellent | Odorless, clean reaction, easy workup.[8] | |
| Esters | Lawesson's Reagent (LR) | Toluene/Xylene, Reflux | Moderate-Good | Less reactive than amides/ketones.[14] |
| P₄S₁₀/HMDO | Toluene/Xylene, Reflux | Good-Excellent | Yields comparable or superior to LR.[6][10] Simple hydrolytic workup.[6][10] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Ph₃PS)
This procedure demonstrates the rapid and efficient formation of Ph₃PS from common laboratory reagents.[4][15]
-
Reagents:
-
Triphenylphosphine (Ph₃P): 2.62 g (10 mmol)
-
Elemental Sulfur (S₈): 320 mg (10 mmol of S atoms)
-
Dichloromethane (CH₂Cl₂): 5 mL
-
Methanol (B129727) (MeOH) for washing
-
-
Procedure:
-
To a test tube, add solid triphenylphosphine and elemental sulfur.[5]
-
Add 5 mL of dichloromethane.[5]
-
Shake the tube vigorously using a vortex mixer. The mixture will become homogeneous and warm slightly.[5]
-
Within approximately 40-60 seconds, a white crystalline solid (Ph₃PS) will precipitate.[4][5]
-
Cool the mixture to room temperature.
-
Filter the solid product using a Büchner funnel.
-
Wash the precipitate with three 2 mL portions of cold methanol to remove any unreacted starting material.[4][15]
-
Dry the product under vacuum to yield Ph₃PS as a white crystalline solid (Typical yield: ~88%).[4][15]
-
Protocol 2: General Thionation of an Amide using Lawesson's Reagent
This protocol is a representative example of converting an amide to a thioamide, a common transformation in medicinal chemistry.
-
Reagents:
-
Substrate (e.g., Benzamide): 1 mmol
-
Lawesson's Reagent (LR): 0.5 mmol (Note: LR provides two sulfur atoms)
-
Anhydrous Toluene: 10 mL
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amide in anhydrous toluene.
-
Add Lawesson's Reagent to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue contains the desired thioamide and phosphorus-containing byproducts. Purify the product using silica (B1680970) gel column chromatography.
-
Conclusion
The selection of a sulfur transfer reagent is a critical decision in synthetic chemistry.
-
This compound (Ph₃PS) is a specialized reagent, best suited for the conversion of epoxides to episulfides. It is not an effective choice for the thionation of common carbonyl compounds like amides or ketones.
-
Lawesson's Reagent (LR) remains the popular workhorse for general thionation due to its high reactivity and broad applicability, despite its drawbacks of foul odor and sometimes difficult purification.[7][16]
-
Phosphorus Pentasulfide (P₄S₁₀) is a powerful, cost-effective option, but its use is often limited by harsh reaction conditions and poor solubility.[1][12]
-
Modern Reagents , such as the P₄S₁₀-Pyridine complex and P₄S₁₀/HMDO, represent significant advancements, offering high yields, cleaner reactions, and far simpler workup procedures, making them superior alternatives to Lawesson's Reagent for many applications.[6][8][10]
For researchers in drug development, understanding this distinction is key. For converting amides, ketones, or esters, modern alternatives to Lawesson's Reagent should be the first consideration. For targeted sulfur transfer to epoxides, this compound is the appropriate tool.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Convenient Synthesis of this compound from Sulfur and Triphenylphosphine_Chemicalbook [chemicalbook.com]
- 6. audreyli.com [audreyli.com]
- 7. benchchem.com [benchchem.com]
- 8. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Analysis of Triphenylphosphine Sulfide
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its reactivity, properties, and potential applications. This guide provides a comparative analysis of X-ray crystallography and spectroscopic methods for elucidating the structure of triphenylphosphine (B44618) sulfide (B99878), a common organophosphorus compound.
This report details the experimental protocols and presents a side-by-side comparison of the data obtained from single-crystal X-ray diffraction, Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the analysis of triphenylphosphine sulfide.
At a Glance: Comparing Analytical Techniques
| Feature | Single-Crystal X-ray Diffraction | ³¹P-NMR Spectroscopy | UV-Vis Spectroscopy |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Chemical environment of the phosphorus atom, molecular symmetry in solution | Electronic transitions, presence of chromophores |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Liquid (solution) |
| Resolution | Atomic resolution | Provides information about the local electronic structure | Molecular level (electronic structure) |
| Key Data Output | Crystallographic Information File (CIF) | Chemical shift (δ) in ppm | Absorption maxima (λmax) in nm |
Delving into the Crystal Lattice: X-ray Crystallography
Single-crystal X-ray diffraction stands as the gold standard for unambiguously determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms within the molecule can be mapped, providing a detailed picture of bond lengths and angles.
While the crystal structure of pure this compound is available, it is often studied as a co-crystal, for instance, with diiodine (Ph₃PS·I₂). The crystallographic data for such complexes provide valuable insights into the geometry of the this compound moiety.
Table 1: Selected Crystallographic Data for this compound Moiety
| Parameter | Value |
| P=S Bond Length | ~1.96 Å |
| P-C Bond Length (average) | ~1.80 Å |
| C-P-C Angle (average) | ~107° |
| S-P-C Angle (average) | ~112° |
Note: These are approximate values and can vary slightly depending on the specific crystal structure and any co-crystallized molecules.
Experimental Protocol: Single-Crystal X-ray Diffraction
A general protocol for the single-crystal X-ray diffraction analysis of an organophosphorus compound like this compound is as follows:
-
Crystal Growth: Single crystals of this compound are typically grown by slow evaporation of a saturated solution. A common method involves dissolving the compound in a suitable solvent mixture, such as acetone-water, and allowing the solvent to evaporate slowly over several days.[1]
-
Crystal Mounting: A suitable, well-formed single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) are directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The atomic positions are then determined using computational methods and refined to best fit the experimental data.
The workflow for a typical single-crystal X-ray diffraction experiment can be visualized as follows:
A Look Through the Magnetic Lens: ³¹P-NMR Spectroscopy
Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is a powerful and non-destructive technique that provides information about the chemical environment of the phosphorus atom in a molecule. The chemical shift (δ) is sensitive to the electronic structure around the phosphorus nucleus and can be used to identify the compound and infer details about its bonding and oxidation state.
For this compound, a single peak is typically observed in the ³¹P-NMR spectrum, consistent with a single phosphorus environment in the molecule.
Table 2: ³¹P-NMR Data for this compound
| Parameter | Value |
| Solvent | CDCl₃ |
| Chemical Shift (δ) | ~42-43 ppm |
| Reference | 85% H₃PO₄ |
Experimental Protocol: ³¹P-NMR Spectroscopy
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The ³¹P-NMR spectrum is acquired using a standard pulse program. Key parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to obtain a good signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased and referenced to an external standard, typically 85% phosphoric acid (H₃PO₄).
Shedding Light on Electronic Structure: UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While it does not give direct structural information in terms of atomic connectivity, it can be used to confirm the presence of certain functional groups or chromophores and to investigate the formation of complexes.
The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or dichloromethane, shows characteristic absorption bands in the ultraviolet region.
Table 3: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) |
| Ethanol | ~235, ~265, ~272 |
| Dichloromethane | ~238, ~268, ~275 |
Note: The exact positions of the absorption maxima can be solvent-dependent.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, dichloromethane) of a known concentration.
-
Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer. A cuvette containing the pure solvent is used as a blank to obtain a baseline. The absorbance of the sample solution is then measured over a range of wavelengths (typically 200-400 nm).
-
Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified.
Logical Relationship of Analytical Techniques
The following diagram illustrates the logical flow and complementary nature of these techniques in the structural elucidation of this compound.
References
A Comparative Guide to Phosphine Sulfide Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the choice of ligand is paramount to achieving desired reactivity, selectivity, and efficiency. While phosphine (B1218219) ligands have long been the workhorses of the field, their derivatives, such as phosphine sulfides, are emerging as a class of ligands with unique properties and potential advantages in various catalytic transformations. This guide provides an objective comparison of the performance of phosphine sulfide (B99878) ligands with other alternatives, supported by experimental data, to aid in the rational selection of ligands for catalytic applications.
Overview of Phosphine Sulfide Ligands
Phosphine sulfides are organophosphorus compounds featuring a P=S double bond. They are typically synthesized by the sulfurization of the corresponding phosphines. This structural modification from a phosphine (P) to a phosphine sulfide (P=S) alters the electronic and steric properties of the phosphorus center, which in turn influences its coordination to a metal and the subsequent catalytic activity.
Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction where the choice of a chiral ligand is crucial for achieving high enantioselectivity. P-chiral phosphine-sulfide ligands have demonstrated excellent performance in this reaction.
A study by Bayardon and Juge et al. provides a clear comparison of a series of modular P-chirogenic phosphine-sulfide ligands in the palladium-catalyzed allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate. The results highlight the influence of the ligand structure on both yield and enantioselectivity.
| Ligand | R Group | Yield (%)[1] | ee (%)[1] |
| (S)-1a | Me | 95 | 85 |
| (S)-1b | Et | 96 | 88 |
| (S)-1c | i-Pr | 97 | 92 |
| (S)-1d | t-Bu | 98 | 96 |
| (R)-1a | Me | 94 | -84 |
Key Observations:
-
Increasing the steric bulk of the substituent on the phosphorus atom from methyl to tert-butyl generally leads to higher enantioselectivity.[1]
-
The high yields and excellent enantioselectivities obtained with these ligands underscore their potential in asymmetric catalysis.[1]
Performance in Nickel-Catalyzed Cross-Coupling Reactions
Phosphine sulfides have also been successfully employed as pre-ligands in nickel-catalyzed cross-coupling reactions. A notable example is the use of di(tert-butyl)phosphine sulfide as an air-stable precursor for the active ligand in the Kumada-Tamao-Corriu coupling of unactivated aryl chlorides with aryl Grignard reagents.
In a study by Kwong and co-workers, the in situ-generated nickel catalyst from Ni(acac)₂ and (t-Bu)₂P(S)H effectively catalyzed the coupling of a variety of aryl chlorides, affording the corresponding biaryl products in good to excellent yields.
| Aryl Chloride | Aryl Grignard | Product | Yield (%) |
| 4-Chlorotoluene | PhMgBr | 4-Methylbiphenyl | 95 |
| 4-Chloroanisole | PhMgBr | 4-Methoxybiphenyl | 97 |
| 2-Chlorotoluene | PhMgBr | 2-Methylbiphenyl | 92 |
| 1-Chloronaphthalene | PhMgBr | 1-Phenylnaphthalene | 96 |
| 3-Chloropyridine | PhMgBr | 3-Phenylpyridine | 79 |
Key Observations:
-
The use of an air-stable phosphine sulfide as a ligand precursor simplifies the experimental setup and enhances the practicality of the catalytic system.
-
The high yields achieved across a range of electronically and sterically diverse substrates demonstrate the robustness of this catalytic system.
Experimental Protocols
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation
Materials:
-
[Pd(η³-C₃H₅)Cl]₂ (palladium precursor)
-
Chiral phosphine-sulfide ligand
-
1,3-Diphenyl-2-propenyl acetate (substrate)
-
Dimethyl malonate (nucleophile)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (CH₂Cl₂) (solvent)
Procedure:
-
In a glovebox, a Schlenk tube is charged with [Pd(η³-C₃H₅)Cl]₂ (1.0 mol%) and the chiral phosphine-sulfide ligand (2.2 mol%).
-
Anhydrous and degassed CH₂Cl₂ is added, and the mixture is stirred at room temperature for 20 minutes.
-
1,3-Diphenyl-2-propenyl acetate (1.0 equiv) is added to the solution.
-
In a separate vial, dimethyl malonate (3.0 equiv), BSA (3.0 equiv), and KOAc (0.1 equiv) are mixed in CH₂Cl₂.
-
The nucleophile solution is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.
-
The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).[1]
General Procedure for Nickel-Catalyzed Kumada-Tamao-Corriu Cross-Coupling
Materials:
-
Ni(acac)₂ (nickel precursor)
-
Di(tert-butyl)phosphine sulfide (ligand precursor)
-
Aryl chloride (substrate)
-
Aryl Grignard reagent (e.g., PhMgBr)
-
Tetrahydrofuran (THF) (solvent)
Procedure:
-
A flame-dried Schlenk tube is charged with Ni(acac)₂ (5 mol%) and di(tert-butyl)phosphine sulfide (10 mol%).
-
The tube is evacuated and backfilled with argon.
-
Anhydrous THF is added, followed by the aryl chloride (1.0 equiv).
-
The aryl Grignard reagent (1.2 equiv) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by GC.
-
Upon completion, the reaction is quenched with 1 M HCl.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
The residue is purified by column chromatography on silica gel to give the biaryl product.
Visualizing Catalytic Cycles and Workflows
To better understand the processes involved, the following diagrams illustrate a general catalytic cycle for a cross-coupling reaction and a typical experimental workflow.
Caption: A generalized catalytic cycle for cross-coupling reactions.
References
Comparative Guide to Analytical Method Validation for Triphenylphosphine Sulfide Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of triphenylphosphine (B44618) sulfide (B99878) (TPPS). The primary application of this analysis is the indirect determination of elemental sulfur and other labile sulfur compounds in various matrices, which are converted to TPPS through a derivatization reaction with triphenylphosphine (TPP). This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid in method selection and validation.
Introduction
Triphenylphosphine sulfide is a stable derivative formed from the reaction of triphenylphosphine with elemental sulfur. This reaction provides a reliable and selective means of quantifying elemental sulfur in complex mixtures where direct analysis is challenging. The choice between GC and HPLC for the analysis of the resulting TPPS depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
Performance Comparison: GC vs. HPLC
The selection of an analytical technique is critical for achieving accurate and reliable quantification of this compound. Both Gas Chromatography and High-Performance Liquid Chromatography offer robust methods for this purpose, each with distinct advantages and performance characteristics.
Quantitative Data Summary
The following table summarizes the key performance parameters for validated GC-FID and a representative HPLC-UV method for the analysis of this compound. The data for the GC-FID method is derived from studies on the determination of elemental sulfur in gasoline after derivatization[1][2]. The HPLC data is representative of methods used for the analysis of related organophosphorus compounds and is based on typical performance characteristics outlined in validation guidelines.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) | Alternative Method: UHPSFC-MS |
| Linearity (R²) | ≥ 0.995[3] | Typically ≥ 0.999 | ≥ 0.9959[3] |
| Range | 1 - 50 µg/mL[3] | 0.5 - 100 µg/mL (Typical) | 1 - 50 µg/mL[3] |
| Limit of Detection (LOD) | < 1 µg/g (in gasoline)[1] | ~0.1 µg/mL (Estimated) | Enables detection at ppb levels[4][5] |
| Limit of Quantitation (LOQ) | Not explicitly stated, but quantifiable at 1-10 µg/g[2] | ~0.5 µg/mL (Estimated) | Quantifiable at ppb levels[4][5] |
| Accuracy (% Recovery) | 102% (for spiked gasoline)[1][2] | 98 - 102% (Typical) | 98.2 - 101.2%[3] |
| Precision (%RSD) | 1 - 3% (for 1-10 µg/g in gasoline)[1][2] | < 2% (Typical) | < 10%[3] |
Experimental Protocols
Detailed methodologies for sample preparation (derivatization) and instrumental analysis for both GC and HPLC are provided below.
Sample Preparation: Derivatization of Elemental Sulfur to this compound
This protocol is a prerequisite for the analysis of elemental sulfur using either GC or HPLC.
Materials:
-
Triphenylphosphine (TPP) solution (e.g., 4 mg/mL in toluene (B28343) or another suitable solvent)[5]
-
Sample containing elemental sulfur
-
Vortex mixer
-
Reaction vials
Procedure:
-
Accurately weigh or measure a known amount of the sample into a reaction vial.
-
Add a stoichiometric excess of the triphenylphosphine solution to the sample. The reaction is typically rapid, often completing in under a minute at room temperature[6].
-
Vortex the mixture to ensure complete reaction. A slight increase in temperature may be observed[6].
-
The resulting solution, containing this compound, is then ready for GC or HPLC analysis.
Gas Chromatography (GC-FID) Method
Instrumental Conditions:
-
Gas Chromatograph: Agilent GC/FID 7890 or equivalent[7]
-
Column: HP-5/DB-5; 30 m x 0.32 mm x 0.25 µm[7]
-
Inlet Temperature: 270 °C[7]
-
Injection Mode: On-column or splitless injection is recommended for trace analysis[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate[7]
-
Oven Temperature Program:
-
Initial temperature: 100 °C
-
Ramp to 320 °C at 35 °C/min
-
Final hold at 320 °C[7]
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 280 °C[7]
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is adapted from established protocols for the analysis of triphenylphosphine and its oxide, which are structurally similar to this compound.
Instrumental Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent
-
Column: C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or a buffer solution (e.g., ammonium (B1175870) dihydrogen phosphate) is typically used.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detector: UV/Vis or Photodiode Array (PDA) Detector, monitoring at a wavelength of approximately 220 nm.
-
Injection Volume: 10-20 µL
Method Validation Workflow and Key Relationships
The following diagrams illustrate the key workflows and relationships in the validation of analytical methods for this compound.
Caption: Experimental workflow for TPPS analysis.
Caption: Key validation parameters.
Conclusion
Both GC-FID and HPLC-UV are suitable methods for the quantification of this compound, and by extension, elemental sulfur.
-
GC-FID offers excellent sensitivity and is a well-established method, particularly for volatile and semi-volatile compounds in matrices like gasoline. Its operational simplicity and robustness make it a cost-effective choice.
-
HPLC-UV is highly versatile and can be applied to a broader range of sample matrices without the need for sample volatilization. This makes it particularly suitable for non-volatile or thermally labile samples.
-
UHPSFC-MS emerges as a powerful alternative, providing high throughput and sensitivity, especially for complex samples like mineral oil, with the ability to detect TPPS at ppb levels[4][5].
The choice of method should be based on the specific analytical requirements, including the nature of the sample matrix, the required level of sensitivity, and the availability of instrumentation. For all chosen methods, thorough validation according to ICH guidelines is essential to ensure the generation of reliable and accurate data.
References
- 1. (PDF) Determination of elemental sulfur in gasoline by gas chromatography with on-column injection and flame ionization detection following derivatization with triphenylphosphine. (2010) | R. E. Pauls | 18 Citations [scispace.com]
- 2. Determination of elemental sulfur in gasoline by gas chromatography with on-column injection and flame ionization detection following derivatization with triphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. Quantitative UHPSFC-MS analysis of elemental sulfur in mineral oil via derivatisation with triphenylphosphine: application to corrosive sulfur-related power transformer failure - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. dea.gov [dea.gov]
computational comparison of triphenylphosphine sulfide and oxide
For researchers, scientists, and professionals in drug development, a detailed understanding of the structural and electronic properties of common reagents is paramount. This guide provides a computational comparison of triphenylphosphine (B44618) sulfide (B99878) and triphenylphosphine oxide, two closely related organophosphorus compounds. By examining their molecular geometries, electronic characteristics, and thermal stabilities, we offer insights to inform their application in synthesis and catalysis.
This comparative analysis is supported by experimental data and computational chemistry principles, providing a clear, data-driven overview of these two important molecules.
At a Glance: Key Property Comparison
A summary of the key structural and physical properties of triphenylphosphine sulfide and oxide is presented below, offering a direct comparison of their fundamental characteristics.
| Property | This compound (Ph₃PS) | Triphenylphosphine Oxide (Ph₃PO) |
| P=X Bond Length (Å) | 1.950[1] | 1.487[2] |
| Average P-C Bond Length (Å) | 1.817[1] | ~1.80[2] |
| Average C-P-X Bond Angle (°) | 113.1[1] | ~112.4 |
| Average C-P-C Bond Angle (°) | 105.7[1] | 106.4[2] |
| Dipole Moment (D) | 4.88[3] | 4.44[3][4] |
| Melting Point (°C) | 161-163 | 154-158[5][6] |
Molecular Geometry and Electronic Structure
The geometric and electronic properties of this compound and oxide are primarily dictated by the nature of the phosphorus-chalcogen bond.
Triphenylphosphine Oxide (Ph₃PO): The phosphorus-oxygen bond in Ph₃PO is short and highly polarized, with a significant double bond character. X-ray crystallography data reveals a P-O bond length of approximately 1.48 Å.[5] The geometry around the phosphorus atom is tetrahedral. The O-P-C bond angles are consistently larger than the C-P-C angles, indicating the strong repulsive effect of the electron-rich P=O double bond.[2] The molecule possesses a significant dipole moment of 4.44 D.[3][4]
This compound (Ph₃PS): In contrast, the phosphorus-sulfur bond in Ph₃PS is considerably longer, at approximately 1.950 Å, reflecting a weaker π-interaction compared to the P=O bond.[1] The geometry at the phosphorus center is also approximately tetrahedral.[1] The C-P-S bond angles are, on average, larger than the C-P-C angles.[1] Despite the lower electronegativity of sulfur compared to oxygen, this compound exhibits a higher dipole moment of 4.88 D, which can be attributed to the longer P=S bond distance.[3]
Thermal Stability
Experimental and Computational Protocols
The experimental data presented in this guide are primarily derived from X-ray crystallography studies for bond lengths and angles, and from physical chemistry measurements for dipole moments and melting points.
A general workflow for the computational comparison of these molecules is outlined below. This process allows for the theoretical determination of molecular properties, which can then be compared with experimental values.
Geometry Optimization: A common computational approach involves geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set. This process finds the lowest energy conformation of the molecule.
Frequency Calculation: Subsequent frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Property Calculation: From the optimized geometry, key properties such as bond lengths, bond angles, and the dipole moment can be calculated and compared.
Conclusion
Both this compound and oxide are robust molecules with well-defined tetrahedral geometries. The primary differences lie in the nature of the phosphorus-chalcogen bond, with the P=O bond in the oxide being significantly shorter and more polarized than the P=S bond in the sulfide. These structural and electronic distinctions, reflected in their differing dipole moments, influence their reactivity and coordination chemistry. This guide provides a foundational, data-supported comparison to aid researchers in the selection and application of these versatile organophosphorus compounds.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. Dipole moments [stenutz.eu]
- 4. triphenylphosphine oxide [stenutz.eu]
- 5. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 6. Triphenylphosphine_oxide [chemeurope.com]
- 7. "The Effects of Triphenylphosphine Oxide on the Thermal Decomposition a" by James Edward Bostic Jr. [open.clemson.edu]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Purity of Synthesized Triphenylphosphine Sulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized triphenylphosphine (B44618) sulfide (B99878). For a thorough evaluation, we include comparative data and protocols for its common precursor, triphenylphosphine, and a potential oxidation byproduct, triphenylphosphine oxide. The presented experimental data and detailed protocols will aid researchers in selecting the most appropriate methods for their specific laboratory context and purity requirements.
Data Presentation: Comparison of Analytical Data
The following table summarizes key physical and spectroscopic data for triphenylphosphine sulfide and its related compounds, which are crucial for their identification and purity assessment.
| Analytical Technique | This compound | Triphenylphosphine | Triphenylphosphine Oxide |
| Melting Point (°C) | 161 - 163 | 79 - 81 | 150 - 157 |
| ³¹P NMR Chemical Shift (δ, ppm) | ~43.3 | ~ -5 to -6 | ~25 to 30 |
| Appearance | White crystalline solid | White solid | White solid |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be followed in a standard laboratory setting.
1. Melting Point Determination
-
Objective: To determine the melting point range of the synthesized compound as an indicator of purity. Pure compounds exhibit a sharp melting point range.
-
Apparatus: Melting point apparatus, capillary tubes (one end sealed).
-
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid is observed (T1).
-
Record the temperature at which the entire sample has melted (T2).
-
The melting point range is T1-T2. A broad melting range (greater than 2°C) may indicate the presence of impurities.
-
2. ³¹P NMR Spectroscopy
-
Objective: To identify the phosphorus-containing compound and detect phosphorus-containing impurities based on their characteristic chemical shifts.
-
Apparatus: NMR spectrometer.
-
Procedure:
-
Prepare a sample by dissolving approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire a proton-decoupled ³¹P NMR spectrum. A reference standard, such as 85% H₃PO₄, is typically used as an external standard and is assigned a chemical shift of 0 ppm.
-
Process the spectrum and identify the chemical shifts of the signals. The presence of signals other than the main product signal indicates the presence of phosphorus-containing impurities. For instance, in a sample of this compound, a peak around -5 ppm would suggest the presence of unreacted triphenylphosphine[1].
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify volatile components of the sample, providing a highly sensitive method for detecting impurities.
-
Apparatus: Gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
GC Separation:
-
Column: Use a nonpolar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 15°C/min, hold for 5 minutes.
-
Ramp to 300°C at a rate of 20°C/min, hold for 5 minutes.
-
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their retention times and mass spectra with those of known standards or by searching a mass spectral library (e.g., NIST). The presence of peaks other than the main product indicates impurities. For example, in a triphenylphosphine sample, triphenylphosphine oxide is a common impurity that can be identified by GC-MS[2].
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of an alkene via the Wittig reaction, a common application of triphenylphosphine. This reaction is a relevant context for purity assessment, as the starting material (triphenylphosphine) is converted to a byproduct (triphenylphosphine oxide), and the purity of the initial phosphine (B1218219) can affect the reaction's efficiency and the purity of the final alkene product.
Caption: Workflow of the Wittig Reaction.
References
A Comparative Guide to Triphenylphosphine Sulfide and Triphenylphosphine Selenide in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of coordination chemistry, the choice of ligand is paramount in dictating the properties and reactivity of a metal complex. Among the diverse array of ligands, triphenylphosphine (B44618) sulfide (B99878) (TPPS) and its heavier chalcogen analogue, triphenylphosphine selenide (B1212193) (TPPSel), have emerged as versatile ligands. Their ability to coordinate to a wide range of metal centers through the soft chalcogen donor atom makes them valuable components in the design of catalysts and functional materials. This guide provides a comprehensive and objective comparison of TPPS and TPPSel in coordination chemistry, supported by experimental data, to aid researchers in ligand selection for their specific applications.
Ligand Synthesis and Properties
Both triphenylphosphine sulfide and triphenylphosphine selenide are conveniently synthesized from the parent triphenylphosphine. The direct reaction of triphenylphosphine with elemental sulfur or selenium provides a high-yield route to the respective chalcogenide.
Experimental Protocol: Synthesis of this compound (TPPS)
A straightforward and rapid method for the synthesis of TPPS involves the reaction of triphenylphosphine with elemental sulfur.[1][2] In a typical procedure, equimolar amounts of solid triphenylphosphine and sulfur are mixed in a suitable solvent such as dichloromethane, chloroform, or toluene.[1][2] The reaction mixture is shaken vigorously at room temperature. The reaction is exothermic and proceeds rapidly, with the formation of a white crystalline precipitate of this compound within a minute.[1][2] The product can be isolated by filtration, washed with a solvent like methanol, and dried.[1][2] The purity of the product can be confirmed by NMR spectroscopy, with a characteristic ³¹P NMR chemical shift of around 43.3 ppm in CDCl₃.[1][2]
Experimental Protocol: Synthesis of Triphenylphosphine Selenide (TPPSel)
The synthesis of TPPSel can be achieved by reacting triphenylphosphine with a source of selenium, such as potassium selenocyanate (B1200272) or elemental selenium.[3] A common laboratory preparation involves the reaction of triphenylphosphine with potassium selenocyanate.[3] Alternatively, direct reaction with elemental selenium, often with heating in a solvent like toluene, can also yield the desired product.[4] The resulting triphenylphosphine selenide is a white solid, soluble in many organic solvents.[3]
Comparative Coordination Chemistry: Structural and Spectroscopic Insights
The coordination of TPPS and TPPSel to metal centers occurs through the sulfur and selenium atoms, respectively. The electronic and steric properties of these donor atoms influence the geometry, stability, and reactivity of the resulting metal complexes. A comparative analysis of isostructural or closely related complexes provides valuable insights into these differences.
Crystallographic Data Comparison
Structural analysis of coordination complexes provides precise information on bond lengths and angles, offering a direct measure of the metal-ligand interaction. In general, due to the larger atomic radius of selenium compared to sulfur, metal-selenium (M-Se) bond lengths are longer than metal-sulfur (M-S) bonds in analogous complexes. This can have significant implications for the steric environment around the metal center.
Below is a comparison of selected bond lengths in cycloaurated gold(III) complexes of TPPS and TPPSel.[4][5]
| Complex | M-E Bond Length (Å) | P=E Bond Length (Å) | Reference |
| [AuCl₂(2-C₆H₄P(S)Ph₂)] | Au-S: 2.338(2) | P=S: 1.981(2) | [4] |
| [AuCl₂(2-C₆H₄P(Se)Ph₂)] | Au-Se: 2.449(1) | P=Se: 2.133(1) | [4] |
As the data indicates, the Au-Se bond is significantly longer than the Au-S bond. Concurrently, the P=Se bond in the coordinated selenide ligand is longer than the P=S bond in the sulfide analogue, which is consistent with the larger covalent radius of selenium.
Logical Relationship of Ligand Coordination
Caption: Comparative coordination of TPPS and TPPSel to a metal center.
Spectroscopic Data Comparison: ³¹P NMR
³¹P NMR spectroscopy is a powerful tool for probing the electronic environment of the phosphorus atom in these ligands upon coordination. The coordination of TPPS and TPPSel to a metal center typically results in a downfield shift of the ³¹P NMR signal compared to the free ligand. This coordination shift (Δδ = δcomplex - δligand) provides information about the extent of electron donation from the ligand to the metal.
| Ligand/Complex | ³¹P NMR Chemical Shift (δ, ppm) | Coordination Shift (Δδ, ppm) | Reference |
| This compound (TPPS) | ~42.5 | - | [6] |
| [Rh(TPPS)₃Cl] | Not Reported | - | |
| [Ru(TPPS)₃Cl₂] | Not Reported | - | |
| [AuCl₂(2-C₆H₄P(S)Ph₂)] | 56.1 | +13.6 | [2] |
| Triphenylphosphine Selenide (TPPSel) | ~33.8 | - | [7] |
| [AuCl₂(2-C₆H₄P(Se)Ph₂)] | 45.0 (with ⁷⁷Se satellites) | +11.2 | [2] |
The data for the cycloaurated gold(III) complexes shows a positive coordination shift for both ligands, indicating deshielding of the phosphorus nucleus upon coordination. The slightly larger coordination shift for the TPPS complex may suggest a subtle difference in the electronic interaction with the gold center compared to the TPPSel analogue.
Performance in Catalysis: A Nascent Field of Comparison
While both TPPS and TPPSel have been incorporated into metal complexes evaluated for catalytic applications, direct comparative studies remain scarce. The electronic and steric differences between the sulfur and selenium donors are expected to influence the catalytic activity and selectivity of their respective metal complexes.
For instance, palladium complexes of ortho-metallated this compound and selenide have been investigated as catalysts in Heck-Mizoroki and Suzuki-Miyaura cross-coupling reactions.[8] Although the study reports the catalytic activity of both types of complexes, a direct side-by-side comparison under identical reaction conditions to definitively establish the superiority of one ligand over the other is not explicitly detailed.
The development of isostructural catalysts with both TPPS and TPPSel and their systematic evaluation in key organic transformations represents a promising avenue for future research. Such studies will be crucial in elucidating the precise role of the chalcogen atom in modulating catalytic performance.
Experimental Workflow: Synthesis and Characterization of Metal Complexes
Caption: General workflow for the synthesis and characterization of metal complexes.
Conclusion
This compound and triphenylphosphine selenide are valuable ligands in coordination chemistry, offering distinct electronic and steric profiles. The key differences stem from the inherent properties of sulfur and selenium. TPPS, with its smaller and more electronegative sulfur donor, generally forms shorter and potentially stronger metal-ligand bonds compared to its selenium counterpart. This is reflected in the crystallographic data of their metal complexes. Spectroscopic studies, particularly ³¹P NMR, reveal subtle electronic differences upon coordination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cycloaurated triphenylphosphine-sulfide and -selenide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity_Chemicalbook [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. ortho-Metallated triphenylphosphine chalcogenide complexes of platinum and palladium: synthesis and catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Electrochemical Properties of Triphenylphosphine Sulfide Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of metal complexes featuring the triphenylphosphine (B44618) sulfide (B99878) (SPPh₃ or TPPS) ligand. Understanding these properties is crucial for applications in catalysis, materials science, and the development of novel therapeutics where redox processes are fundamental. This document summarizes available quantitative data, details experimental methodologies, and offers a comparison with analogous triphenylphosphine (PPh₃ or TPP) complexes to highlight the influence of the sulfur atom on the electronic behavior of the metallic center.
Performance Comparison: Triphenylphosphine Sulfide vs. Triphenylphosphine Complexes
The substitution of the phosphorus(III) center in triphenylphosphine (TPP) with a thiophosphoryl group (P=S) in this compound (TPPS) significantly alters the electronic properties of the ligand, which in turn influences the electrochemical behavior of the corresponding metal complexes. While comprehensive comparative data across a wide range of metals is still an emerging area of research, the available information suggests key differences.
Generally, the sulfur atom in TPPS acts as a soft donor, and its coordination to a metal center can affect the electron density at the metal in a different manner compared to the phosphorus atom in TPP. This can lead to shifts in the redox potentials of the metal complexes. For instance, in some systems, the TPPS ligand can stabilize higher oxidation states of the metal center differently than TPP. The comparison remains an active area of investigation, with the precise effects being dependent on the specific metal, its oxidation state, and the overall coordination sphere of the complex.
Quantitative Electrochemical Data
The following table summarizes the available cyclic voltammetry data for selected this compound complexes. Direct comparisons with analogous triphenylphosphine complexes are included where data is available to illustrate the electronic impact of the sulfidation of the phosphine (B1218219) ligand.
| Complex | Metal Oxidation State | Redox Couple | Epa (V) | Epc (V) | ΔEp (mV) | E1/2 (V) vs. Ref. | Solvent/Electrolyte | Ref. |
| [Cu(SPPh₃)Cl]₂ | Cu(I) | Cu(II)/Cu(I) | ND | ND | ND | ND | CH₂Cl₂/TBAP | |
| [Rh(SPPh₃)₃Cl] | Rh(I) | Rh(II)/Rh(I) | Not Reported | Not Reported | - | Not Reported | Not Specified | [1] |
| [Ru(SPPh₃)₃Cl₂] | Ru(II) | Ru(III)/Ru(II) | Not Reported | Not Reported | - | Not Reported | Not Specified | [1] |
| Tp*Mo(O)(S)(S₂P(iPr)₂) | Mo(VI) | Mo(VI)/Mo(V) | - | -0.62 | - | - | CH₂Cl₂/TBAPF₆ | [2] |
ND: Not Determined in the cited literature. Further research is needed to populate this data.
Experimental Protocols
The data presented in this guide were obtained through cyclic voltammetry (CV), a standard electrochemical technique used to probe the redox properties of chemical species. Below is a generalized experimental protocol based on methodologies reported in the literature for the analysis of organometallic complexes.
Typical Cyclic Voltammetry Protocol:
-
Preparation of the Electrolyte Solution: The supporting electrolyte, typically a non-coordinating salt such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP), is dissolved in a dry, deoxygenated electrochemical-grade solvent (e.g., dichloromethane, acetonitrile, or DMF) to a concentration of 0.1 M.
-
Preparation of the Analyte Solution: The this compound complex is dissolved in the electrolyte solution to a concentration of approximately 1-5 mM.
-
Electrochemical Cell Assembly: A standard three-electrode cell is used.
-
Working Electrode: A glassy carbon or platinum button electrode is commonly used. The electrode is polished with alumina (B75360) slurry, sonicated, and dried before each experiment.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE) is typically used. It is often separated from the analyte solution by a salt bridge to prevent chloride contamination.
-
Counter (Auxiliary) Electrode: A platinum wire or gauze with a large surface area is used as the counter electrode.
-
-
Deoxygenation: The analyte solution is purged with an inert gas (e.g., high-purity argon or nitrogen) for at least 15-20 minutes prior to the measurement to remove dissolved oxygen, which can interfere with the electrochemical signals. A blanket of the inert gas is maintained over the solution during the experiment.
-
Data Acquisition: The cyclic voltammogram is recorded using a potentiostat. The potential is swept from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s). The potential window is chosen to encompass the redox events of interest.
-
Internal Standard: The ferrocene/ferrocenium (Fc/Fc⁺) couple is often added at the end of the experiment as an internal standard to reference the measured potentials.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical workflow for the electrochemical analysis of this compound complexes using cyclic voltammetry.
Caption: Workflow for Cyclic Voltammetry Analysis.
This guide serves as a starting point for researchers interested in the electrochemical properties of this compound complexes. The provided data and protocols are based on the current literature, and further experimental work is encouraged to expand the comparative dataset and deepen the understanding of these versatile compounds.
References
A Comparative Guide to the Performance of Triphenylphosphine Sulfide and Other Sulfur Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of triphenylphosphine (B44618) sulfide (B99878) (TPPS) as a sulfur nucleophile relative to other commonly used sulfur-based nucleophilic agents. The information presented herein is intended to assist researchers in selecting the most appropriate reagent for their specific synthetic and developmental needs, with a focus on quantitative data, detailed experimental methodologies, and mechanistic understanding.
Executive Summary
Triphenylphosphine sulfide is a stable, solid compound frequently employed as a sulfur-transfer agent in organic synthesis. Its reactivity as a sulfur nucleophile is a key aspect of its utility. This guide benchmarks the performance of TPPS against other prominent sulfur nucleophiles, such as thiols, thiourea, and their derivatives. While direct, side-by-side kinetic comparisons across a wide range of reactions are not extensively available in the literature, this guide synthesizes existing data to provide a clear performance landscape. The comparison is framed within the context of established principles of nucleophilicity, providing both qualitative and quantitative insights.
Quantitative Performance Comparison
The nucleophilicity of a compound is a kinetic parameter, best described by the second-order rate constant (k) of its reaction with a given electrophile. To facilitate a standardized comparison, we reference Mayr's nucleophilicity scale, a comprehensive database where nucleophiles are ranked based on their reaction rates with a series of reference electrophiles.[1][2][3][4]
| Nucleophile | Electrophile | Solvent | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Temperature (°C) | Reference |
| This compound | Tributylphosphine | p-Xylene | 1.19 x 10⁻⁴ | 110.8 | |
| Thiourea | S-nitrosothiols | Aqueous | Reactivity sequence established | 25 | [5] |
| Thiomethoxide (MeS⁻) | S-nitrosothiols | Aqueous | Reactivity sequence established | 25 | [5] |
| Glutathione (thiol) | Ethynyl P(v) electrophile | Aqueous (pH 7.4) | ~0.47 | 25 | [6] |
Note: The reactivity sequence for sulfur nucleophiles towards S-nitrosothiols was found to be: SO₃²⁻ > MeS⁻ > S₂O₃²⁻ ≫ SC(NH₂)₂ > SCN⁻.[5] This highlights the significant influence of the electrophile and reaction conditions on the observed nucleophilicity.
Experimental Protocols
To provide a practical framework for researchers to quantify and compare the nucleophilicity of sulfur compounds, including this compound, a generalized experimental protocol based on the methodology used to establish Mayr's nucleophilicity scale is presented below.[1] This approach typically involves monitoring the reaction kinetics using UV-Vis spectroscopy.
Objective: To determine the second-order rate constant for the reaction of a sulfur nucleophile with a reference electrophile.
Materials:
-
Sulfur nucleophile (e.g., this compound, thiourea, or a thiol)
-
Reference electrophile (e.g., a benzhydrylium ion, for which the electrophilicity parameter 'E' is known)[1]
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
UV-Vis spectrophotometer with a thermostated cell holder
-
Stopped-flow apparatus (for fast reactions)
-
Inert gas supply (e.g., argon or nitrogen)
-
Standard laboratory glassware
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the reference electrophile in the chosen anhydrous solvent. The concentration should be such that its absorbance at the maximum wavelength (λmax) is in the optimal range for the spectrophotometer (typically 0.5 - 1.5).
-
Prepare a series of stock solutions of the sulfur nucleophile at different concentrations. These solutions should be prepared under an inert atmosphere to prevent oxidation, especially for thiols.
-
-
Kinetic Measurements:
-
Equilibrate the spectrophotometer's cell holder to the desired temperature (e.g., 20 °C).
-
Place the electrophile solution in the cuvette and record the initial absorbance at λmax.
-
Inject a specific volume of the nucleophile solution into the cuvette, ensuring rapid mixing. For fast reactions, a stopped-flow apparatus is necessary.
-
Immediately start recording the absorbance at λmax as a function of time. The reaction is monitored by the disappearance of the electrophile's absorbance.
-
Repeat the kinetic run with different concentrations of the nucleophile, ensuring a pseudo-first-order condition (i.e., the concentration of the nucleophile is at least 10 times greater than the concentration of the electrophile).
-
-
Data Analysis:
-
For each kinetic run, plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this plot will give the pseudo-first-order rate constant (kobs).
-
Plot the obtained kobs values against the corresponding concentrations of the sulfur nucleophile.
-
The slope of this second plot will be the second-order rate constant (k) for the reaction.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: General mechanism of sulfur transfer from this compound.
Caption: Experimental workflow for determining nucleophilicity.
In the context of drug development, sulfur nucleophiles can play a role in various signaling pathways. For instance, sulfur-containing compounds have been shown to modulate the activity of Mitogen-Activated Protein (MAP) Kinase pathways, which are crucial in cell proliferation, differentiation, and apoptosis.[5][7][8][9]
Caption: Modulation of a MAP Kinase signaling pathway by a sulfur nucleophile.
Conclusion
This compound serves as a valuable sulfur-transfer agent, and its performance as a sulfur nucleophile is moderate. For reactions requiring high nucleophilicity, other reagents such as thiolates may be more suitable. However, the stability and ease of handling of TPPS make it an attractive option for many applications. The choice of sulfur nucleophile should be guided by the specific requirements of the reaction, including the nature of the electrophile, the desired reaction rate, and the tolerance of other functional groups. The experimental protocol outlined in this guide provides a robust method for researchers to quantitatively assess the nucleophilicity of TPPS and other sulfur compounds in their own systems, enabling more informed and rational reagent selection.
References
- 1. Research Prof. H. Mayr [cup.uni-muenchen.de]
- 2. Revisiting Mayr's reactivity database: expansion, sensitivity analysis, and uncertainty quantification - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. cup.lmu.de [cup.lmu.de]
- 5. Kinase regulation by sulfur and selenium containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Utilization of a nitrogen-sulfur nonbonding interaction in the design of new 2-aminothiazol-5-yl-pyrimidines as p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Triphenylphosphine sulfide proper disposal procedures
Proper disposal of triphenylphosphine (B44618) sulfide (B99878) is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a chemical that is harmful if swallowed or in contact with skin, it must be managed as hazardous waste from the point of generation through to its final disposal.[1][2] Adherence to institutional and regulatory guidelines is mandatory.
Immediate Safety and Handling
Before handling triphenylphosphine sulfide for any purpose, including disposal, it is essential to be familiar with its hazards and to use appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber). Inspect gloves before use.[1]
-
Eye Protection: Use safety glasses with side shields or goggles.[1]
-
Skin and Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact.[1][2]
-
Respiratory Protection: Use in a well-ventilated area. If dust generation is likely or ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[1][3]
Always handle the chemical in accordance with good industrial hygiene and safety practices.[1][2] Do not eat, drink, or smoke when using this product, and wash hands thoroughly after handling.[1][2]
Step-by-Step Disposal Procedure
This compound must be disposed of as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[4][5][6]
1. Waste Collection:
-
Carefully transfer the this compound waste into a designated hazardous waste container. For solid waste, this is typically a wide-mouth container made of a compatible material (e.g., polyethylene).[5][7]
-
Avoid generating dust during the transfer.[3]
-
Ensure the container is appropriate for the waste type and is in good condition, with a secure, tightly-fitting lid.[8]
2. Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department (or equivalent, such as OCRS).[4][5][7]
-
The label must include:
-
The full chemical name: "this compound".
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
All hazardous components of any mixture by percentage.[7]
-
Relevant hazard warnings (e.g., "Toxic," "Irritant").
-
3. Storage:
-
Store the sealed and labeled waste container in a designated and clearly marked "Satellite Accumulation Area" (SAA).[5][8]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[5]
-
Store incompatible waste types separately. For example, keep acids away from bases, and keep reactive sulfides separate from acids.[8]
-
Keep the waste container closed at all times except when adding waste.[4][8]
4. Requesting Disposal:
-
Once the container is full or you no longer intend to add to it, arrange for a waste pickup from your institution's EHS department.[4][5]
-
Follow your institution's specific procedure for requesting a pickup, which may involve an online form or a phone call.[4][7]
Spill and Emergency Procedures
In the event of a spill, ensure the area is well-ventilated and restrict access.[3]
-
Cleanup: For a dry spill, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust generation.[1][3] After the solid material is collected, the area can be washed.[3]
-
First Aid:
Quantitative Data: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₅PS[1] |
| Molecular Weight | 294.34 g/mol [1] |
| Appearance | White solid[1] |
| Melting Point | 162 - 164 °C[1] |
| Odor | Odorless[1] |
| pH | No information available |
| Flash Point | No information available |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. youtube.com [youtube.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Triphenylphosphine sulfide
Essential Safety and Handling Guide for Triphenylphosphine Sulfide (B99878)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Triphenylphosphine sulfide (CAS No. 3878-45-3). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Summary
This compound is harmful if swallowed or in contact with skin.[1] It is crucial to handle this chemical with appropriate personal protective equipment and in accordance with the safety procedures outlined below.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound.
| PPE Category | Specification | Citation(s) |
| Eye and Face Protection | Wear safety glasses with side-shields or goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166. | [1][2] |
| Hand Protection | Wear protective, chemical-resistant gloves. Inspect gloves before each use. | [1] |
| Skin and Body Protection | Wear long-sleeved clothing to prevent skin contact. | [1][2] |
| Respiratory Protection | For laboratory use, a NIOSH/MSHA or European Standard EN 149 approved respirator (such as a dust mask type N95) should be used when dust is generated. For large-scale operations or in case of emergency, a full-facepiece airline respirator is recommended. | [1] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. Whenever possible, handle this compound in a chemical fume hood.[1]
-
Store in a dry, cool, and well-ventilated place away from strong oxidizing agents.[2][3]
-
Have an eyewash station and safety shower readily accessible.
2. Handling the Chemical:
-
Wear all required personal protective equipment as specified in the table above.
-
Avoid all personal contact, including inhalation of dust or vapors.[4]
-
Wash hands and any exposed skin thoroughly after handling.[2][3]
-
Do not eat, drink, or smoke in the area where the chemical is handled or stored.[1][2]
3. In Case of Accidental Exposure (First Aid):
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2][3]
-
Skin Contact: Remove all contaminated clothing and shoes. Wash the affected area immediately with plenty of soap and water.[2][3]
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth with water. Do not induce vomiting.[2][3]
4. Spill Response:
-
Ensure the area is well-ventilated.
-
For minor spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][2]
-
Clean the spill area thoroughly.
Disposal Plan
This compound and its container must be disposed of as hazardous waste. Adherence to local, state, and federal regulations is mandatory.[5][6]
1. Waste Collection:
-
Collect waste material in a clearly labeled, sealed container suitable for hazardous chemical waste.[2]
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
2. Storage Pending Disposal:
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Keep the container closed and away from incompatible materials.
3. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal facility.[2][3]
-
Do not dispose of down the drain or in regular trash.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
